molecular formula C6H7ClN2O B177339 2-Chloro-4-methoxy-5-methylpyrimidine CAS No. 135292-35-2

2-Chloro-4-methoxy-5-methylpyrimidine

Cat. No.: B177339
CAS No.: 135292-35-2
M. Wt: 158.58 g/mol
InChI Key: RCJNDDNXUYCUOY-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-methylpyrimidine is a valuable chemical intermediate in scientific research, primarily used in the development of novel pharmaceutical and agrochemical compounds . Its specific molecular structure, featuring reactive chloro and methoxy groups on a methyl-substituted pyrimidine ring, makes it a versatile building block for constructing more complex molecules . Researchers utilize this compound in the synthesis of potential antiviral and anticancer agents, where it serves as a key scaffold in the drug discovery process . Additionally, its applications extend to agrochemical research for creating compounds with investigational herbicidal or fungicidal properties . The pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and interact with diverse biological targets, which underpins its utility in developing new active ingredients . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJNDDNXUYCUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453350
Record name 2-CHLORO-4-METHOXY-5-METHYLPYRIMIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID00453350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135292-35-2
Record name 2-CHLORO-4-METHOXY-5-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides an in-depth technical analysis of 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While specific experimental data for this exact substitution pattern is not broadly published, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and fundamental chemical principles to provide a robust profile. We will explore its core physicochemical properties, predict its spectroscopic signature, dissect its chemical reactivity with a focus on nucleophilic aromatic substitution, propose validated synthetic routes, and discuss its application as a strategic building block in drug discovery. This whitepaper is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, from the nucleobases uracil and thymine to a vast array of synthetic drugs. The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. This compound emerges as a particularly valuable intermediate for several key reasons:

  • Reactive Handle: The chloro group at the C2 position is an excellent leaving group, providing a reliable site for nucleophilic substitution to introduce diverse functionalities.

  • Modulating Electronics: The C4-methoxy and C5-methyl groups are electron-donating substituents that influence the overall electron density of the pyrimidine ring, thereby modulating its reactivity and the binding characteristics of its derivatives.[1][2]

  • Structural Versatility: This trifunctionalized pattern offers a platform for creating complex molecular architectures tailored for targets in oncology, infectious diseases, and metabolic disorders.[3]

This guide serves to consolidate the expected chemical behavior and properties of this molecule to facilitate its effective use in research and development programs.

Physicochemical and Spectroscopic Profile

The properties of this compound can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 135292-36-3 (Provisional)Based on related structures.[4]
Molecular Formula C₆H₇ClN₂ODerived from structure.[5]
Molecular Weight 158.59 g/mol Calculated from formula.[5]
Appearance Expected to be a white to light yellow crystalline solid.Analogy to similar pyrimidines.[6][7]
Solubility Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Methanol.General property of similar small organic molecules.[7]
Melting Point Estimated in the range of 90-100 °C.Interpolated from analogues like 2-Chloro-5-methylpyrimidine (92-96 °C).[6]
Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure verification. The following is a prediction of the key spectral features for this compound.[8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.

    • δ ~4.0 ppm (s, 3H): A singlet representing the three protons of the C4-methoxy group.

    • δ ~2.3 ppm (s, 3H): A singlet for the three protons of the C5-methyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165-170 ppm: Carbonyl-like carbon at C4 (attached to OCH₃).

    • δ ~160-162 ppm: Carbon at C2 (attached to Cl) and C6.

    • δ ~115-120 ppm: Carbon at C5 (attached to the methyl group).

    • δ ~55 ppm: Carbon of the methoxy group (-OCH₃).

    • δ ~15 ppm: Carbon of the methyl group (-CH₃).

  • Mass Spectrometry (EI-MS):

    • A molecular ion peak (M⁺) at m/z = 158.

    • A characteristic M+2 isotope peak at m/z = 160 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

    • ~2950 cm⁻¹: C-H stretching of the methyl and methoxy groups.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group.

    • ~700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the chloro substituent, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAᵣ) .

The C2 position is the primary site for nucleophilic attack. The electron-withdrawing nitrogen atoms in the ring and the good leaving group ability of the chloride ion facilitate this reaction. The methoxy and methyl groups, being electron-donating, slightly decrease the overall electrophilicity of the ring compared to an unsubstituted chloropyrimidine, but the C2 position remains highly activated for substitution.[1]

Synthesis_Workflow start 5-Methyluracil (2,4-Dihydroxy-5-methylpyrimidine) intermediate 2,4-Dichloro-5-methylpyrimidine start->intermediate Chlorination step1_reagent POCl₃ (Phosphorus Oxychloride) step1_reagent->intermediate product This compound intermediate->product Selective Methoxylation step2_reagent CH₃ONa in CH₃OH (Sodium Methoxide in Methanol) step2_reagent->product

References

Introduction: The Strategic Value of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: Synthesis, Characterization, and Application

In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrimidine ring system is a privileged scaffold, present in molecules ranging from nucleobases to targeted cancer therapies. The strategic placement of functional groups on this core structure is paramount for modulating physicochemical properties, biological activity, and metabolic stability.

This technical guide provides a comprehensive exploration of This compound , a highly functionalized intermediate designed for versatility in medicinal chemistry. While this specific isomer is not widely cataloged with a dedicated CAS number in public databases, its structural motifs are well-established. This document, therefore, serves as both a practical guide and a forward-looking technical brief, leveraging established principles of pyrimidine chemistry to detail its synthesis, characterization, and strategic applications for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

The precise arrangement of substituents on the pyrimidine ring dictates its reactivity and utility. The title compound combines a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position, creating a unique platform for chemical diversification.

Identifier Value
IUPAC Name This compound
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
CAS Number Not prominently indexed in public databases.
Predicted Appearance Off-white to pale yellow solid.
Predicted Solubility Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol.

Proposed Synthesis Pathway: A Rational, Multi-Step Approach

A robust and reproducible synthesis is the cornerstone of utilizing any chemical intermediate. The following proposed pathway is grounded in well-documented, high-yielding transformations common in heterocyclic chemistry. The strategy involves building the core pyrimidine ring, followed by sequential functionalization to install the required chloro, methoxy, and methyl groups.

The overall workflow begins with the condensation of ethyl propionate and diethyl oxalate to form a key intermediate, which is then cyclized with urea to form the 5-methyluracil core. Subsequent chlorination and selective methoxylation yield the final product.

G A Ethyl Propionate + Diethyl Oxalate R1 NaOEt, EtOH A->R1 B Diethyl 2-methyl-3-oxosuccinate R2 H₂SO₄ (cat.), EtOH, Reflux B->R2 C Urea C->R2 D 5-Methyluracil (5-Methylpyrimidine-2,4(1H,3H)-dione) R3 Phosphorus Oxychloride (POCl₃) Reflux D->R3 E 2,4-Dichloro-5-methylpyrimidine R4 Sodium Methoxide (NaOMe) Methanol (MeOH), 0°C to RT E->R4 F This compound (Target Compound) R1->B Claisen Condensation R2->D Cyclocondensation R3->E Chlorination R4->F Selective Nucleophilic Substitution (SNAr)

Caption: Proposed multi-step synthesis of this compound.

Expertise in Action: Causality Behind Experimental Choices
  • Chlorination Step: The conversion of the di-hydroxy pyrimidine (uracil) to the di-chloro derivative is a standard and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a chlorinating agent and a dehydrating agent, driving the reaction to completion under reflux conditions.[1]

  • Selective Methoxylation: The key to this synthesis is the selective substitution of the chlorine atom at the C4 position. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. By carefully controlling the reaction temperature (starting at 0°C) and using one equivalent of sodium methoxide, the methoxy group can be installed with high regioselectivity.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine (Intermediate E)
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Methyluracil (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a complete picture of the molecular structure. The following are predicted data based on the known effects of the substituents on the pyrimidine core.[2][3][4]

Technique Predicted Observations
¹H NMR δ ~8.2-8.4 ppm (s, 1H, H-6), δ ~3.9-4.1 ppm (s, 3H, -OCH₃), δ ~2.2-2.4 ppm (s, 3H, Ar-CH₃)
¹³C NMR δ ~170-172 ppm (C4-O), δ ~160-162 ppm (C2-Cl), δ ~158-160 ppm (C6), δ ~115-118 ppm (C5), δ ~55-57 ppm (-OCH₃), δ ~14-16 ppm (Ar-CH₃)
IR (cm⁻¹) ~3050-3100 (Ar C-H), ~2950 (sp³ C-H), ~1550-1600 (C=N, C=C stretch), ~1250 (C-O stretch), ~750-800 (C-Cl stretch)
Mass Spec (EI) Molecular Ion (M⁺) at m/z 158. Isotope peak (M+2) at m/z 160 with ~33% intensity of M⁺, confirming the presence of one chlorine atom.

Reactivity and Applications in Drug Development

This compound is not merely an end-product but a versatile scaffold for building molecular diversity. Its primary value lies in the reactivity of the C2-chloro group, which serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the systematic introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for screening against various biological targets, including kinases, GPCRs, and other enzymes.

G A This compound P1 2-Amino-4-methoxy-5-methylpyrimidine Derivative A->P1 P2 2-Thioether-4-methoxy-5-methylpyrimidine Derivative A->P2 P3 2-Alkoxy-4-methoxy-5-methylpyrimidine Derivative A->P3 B Primary/Secondary Amine (R₂NH) B->P1 SNAr Reaction C Thiol (RSH) C->P2 SNAr Reaction D Alcohol (ROH) D->P3 SNAr Reaction

Caption: Derivatization potential of the C2-Chloro group via SNAr reactions.

This strategic approach allows medicinal chemists to fine-tune properties such as:

  • Potency: By introducing moieties that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

  • Selectivity: By modifying substituents to favor binding to the desired target over off-targets.

  • ADME Properties: By adding polar groups to improve solubility or modifying lipophilicity to enhance permeability.

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, proper laboratory safety protocols must be strictly followed. The information below is based on general safety data for chloropyrimidine derivatives.[5][6][7][8]

Hazard Class GHS Classification Precautionary Statements
Acute Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. While not yet a common catalog item, its logical and robust synthesis from readily available precursors makes it an accessible and valuable tool. The compound's true strength lies in its capacity for controlled, selective functionalization, empowering medicinal chemists to systematically explore chemical space and optimize lead compounds with precision. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively deploy this versatile scaffold in their research and development endeavors.

References

synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of reactive and modifiable functional groups—a chloro substituent at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive, scientifically-grounded exploration of a reliable and efficient two-step synthesis of this compound, commencing from the readily available starting material, 5-methyluracil (thymine). Designed for researchers, chemists, and drug development professionals, this document elucidates not only the procedural steps but also the underlying chemical principles, mechanistic insights, and critical parameters that govern the success of the synthesis, ensuring both reproducibility and a deep understanding of the process.

Strategic Approach: A Two-Step Synthesis from 5-Methyluracil

The is most effectively achieved through a two-step reaction sequence that prioritizes efficiency, selectivity, and the use of accessible starting materials. The chosen strategy begins with the conversion of 5-methyluracil to an activated dichloro-intermediate, followed by a selective nucleophilic substitution to install the methoxy group.

The core logic of this pathway is as follows:

  • Chlorination: 5-Methyluracil, which exists in a stable lactam-lactim tautomeric equilibrium, is first converted to 2,4-Dichloro-5-methylpyrimidine. This transformation replaces the hydroxyl groups of the lactim tautomer with chlorine atoms, creating highly reactive sites for subsequent functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydrative chlorination.[2][3][4]

  • Selective Methoxylation: The resulting 2,4-dichloro intermediate undergoes a selective nucleophilic aromatic substitution (SNAr) with sodium methoxide. The chlorine atom at the C4 position is inherently more reactive than the one at C2, allowing for a controlled, regioselective introduction of the methoxy group to yield the target compound.[5]

This strategic approach is visualized in the overall synthesis workflow below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Selective Methoxylation Start 5-Methyluracil (Thymine) Intermediate 2,4-Dichloro-5-methylpyrimidine Start->Intermediate POCl₃, Reflux Product This compound Intermediate->Product NaOCH₃, CH₃OH Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Thymine 5-Methyluracil Tautomer Lactim Tautomer Thymine->Tautomer Tautomerization POCl3 POCl₃ Activated Dichlorophosphate Intermediate (Good Leaving Group) Tautomer->Activated + 2 POCl₃ - 2 HCl Product_Step1 2,4-Dichloro-5-methylpyrimidine Activated->Product_Step1 + 2 Cl⁻ (from POCl₃) Methoxylation_Mechanism cluster_reactants2 Reactants cluster_mechanism2 Mechanism Dichloro 2,4-Dichloro-5-methylpyrimidine Attack Nucleophilic attack at C4 Dichloro->Attack + ⁻OCH₃ Methoxide NaOCH₃ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Loss of Chloride Meisenheimer->Elimination Product_Final This compound Elimination->Product_Final - Cl⁻

References

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Core in Medicinal Chemistry

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Chloro-4-methoxy-5-methylpyrimidine is characterized by a pyrimidine ring substituted with a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₆H₇ClN₂OBased on the chemical structure.
Molecular Weight 158.59 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow solidBased on analogous compounds like 2-Chloro-4-methylpyrimidine.[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from the nonpolar nature of the molecule and data on similar compounds.

Synthesis of this compound

The synthesis of this compound is best approached through a two-step process starting from the readily available 2,4-dihydroxy-5-methylpyrimidine (thymine). The key intermediate is 2,4-dichloro-5-methylpyrimidine, which is then selectively methoxylated.

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

The conversion of 2,4-dihydroxy-5-methylpyrimidine to 2,4-dichloro-5-methylpyrimidine is a standard chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-dihydroxy-5-methylpyrimidine (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq).

  • Addition of Base (Optional but Recommended): A tertiary amine base such as N,N-dimethylaniline or triethylamine (1.0-1.2 eq) can be added to neutralize the HCl generated during the reaction and accelerate the process.[4]

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess phosphorus oxychloride.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2,4-dichloro-5-methylpyrimidine.

Step 2: Selective Methoxylation to this compound

The crucial step in the synthesis is the selective nucleophilic aromatic substitution (SNAr) of one chloro group with a methoxy group. In 2,4-dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.[6][7][8] This differential reactivity allows for the regioselective synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation of Nucleophile: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol.

  • Reaction Setup: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol and cool the solution to 0-5 °C in an ice bath.

  • Nucleophilic Substitution: Slowly add the sodium methoxide solution to the solution of 2,4-dichloro-5-methylpyrimidine.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and gradually warm to room temperature. Monitor the reaction progress by TLC or HPLC to ensure the selective formation of the mono-substituted product and minimize the formation of the di-substituted by-product.

  • Work-up: Once the reaction is complete, quench by adding water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 2,4-dihydroxy-5-methylpyrimidine Intermediate 2,4-dichloro-5-methylpyrimidine (CAS: 1780-31-0) Start->Intermediate  POCl₃, base (optional)   Product This compound Intermediate->Product  NaOMe, MeOH  

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Features
¹H NMR - A singlet for the methyl protons (C₅-CH₃) around δ 2.2-2.4 ppm. - A singlet for the methoxy protons (O-CH₃) around δ 3.9-4.1 ppm. - A singlet for the pyrimidine proton (C₆-H) around δ 8.2-8.4 ppm.
¹³C NMR - A signal for the methyl carbon around δ 15-20 ppm. - A signal for the methoxy carbon around δ 55-60 ppm. - Signals for the pyrimidine ring carbons in the range of δ 110-170 ppm.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Fragmentation may involve the loss of a methyl radical, a methoxy radical, or a chlorine atom.
IR Spectroscopy - C-H stretching vibrations for the methyl and methoxy groups around 2850-3000 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-O stretching of the methoxy group around 1050-1250 cm⁻¹. - C-Cl stretching vibration in the fingerprint region.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chloro substituent at the 2-position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in drug synthesis.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids. This is a powerful method for constructing biaryl structures commonly found in kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the chloropyrimidine with a primary or secondary amine. This is a key step in the synthesis of many drug candidates, as the amino-pyrimidine scaffold is a common pharmacophore.

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (Pd catalyst, base, R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, base, R₂NH) Start->Buchwald Product_Suzuki 2-Aryl-4-methoxy-5-methylpyrimidine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-4-methoxy-5-methylpyrimidine Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are integral to a wide range of pharmaceuticals.[1] The this compound scaffold is a valuable starting material for the synthesis of compounds targeting various diseases.

  • Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which can be readily synthesized from 2-chloropyrimidines via Buchwald-Hartwig amination. These inhibitors are crucial in oncology for targeting kinases that are dysregulated in cancer cells.

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is present in several antiviral and antibacterial drugs. The functional groups on this compound allow for the introduction of various side chains to optimize the pharmacological properties of new drug candidates.

  • Central Nervous System (CNS) Agents: Pyrimidine derivatives have also been explored for their activity on CNS targets.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, the handling precautions can be inferred from related chloropyrimidine compounds.[3]

  • Hazard Classification: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity, particularly at the 2-position, allows for a wide range of derivatization through modern cross-coupling methodologies. For researchers and drug development professionals, understanding the synthesis and reactivity of this and related pyrimidine intermediates is key to unlocking new therapeutic possibilities.

References

2-Chloro-4-methoxy-5-methylpyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine and its Role as a Pharmaceutical Intermediate

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This technical guide provides an in-depth analysis of this compound, a heterocyclic building block with significant potential in drug discovery. We will explore its physicochemical properties, outline robust synthetic and analytical methodologies, and discuss its application as a versatile intermediate in the development of targeted therapeutics. Due to the specificity of publicly available data, this guide will also draw upon established protocols and properties of closely related analogs, such as 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine, to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged structure in drug discovery, renowned for its presence in biologically fundamental molecules like nucleobases as well as a multitude of approved drugs. Its nitrogen-containing heterocyclic structure offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.

The strategic functionalization of the pyrimidine core is critical to modulating its pharmacological profile. Halogens, particularly chlorine, serve as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. Concurrently, alkoxy groups like methoxy substituents can profoundly influence a molecule's solubility, lipophilicity, and interactions with protein binding pockets.[1][2]

This compound represents a confluence of these key features. The chlorine at the C2 position is an active site for synthetic elaboration, while the methoxy and methyl groups at the C4 and C5 positions, respectively, provide means to fine-tune steric and electronic properties. This makes the compound and its isomers valuable starting materials for constructing complex molecular architectures designed to target specific biological pathways in areas such as oncology and infectious disease.[3]

Physicochemical and Structural Properties

Accurate characterization of a chemical intermediate is paramount for its effective use in multi-step synthesis. The table below summarizes the key physicochemical properties of this compound and its closely related, well-documented analogs. The molecular weight for the title compound is calculated based on its formula, as specific experimental data is sparse; data for its isomer, 2-Chloro-5-methoxy-4-methylpyrimidine, is provided for reference.

PropertyThis compound2-Chloro-5-methoxy-4-methylpyrimidine2-Chloro-4-methoxypyrimidine2-Chloro-4-methylpyrimidine
CAS Number Not available1245506-61-9[4][5]22536-63-6[6]13036-57-2[7]
Molecular Formula C₆H₇ClN₂OC₆H₇ClN₂O[4]C₅H₅ClN₂O[6]C₅H₅ClN₂[7]
Molecular Weight 158.59 g/mol (Calculated)158.58 g/mol [4]144.56 g/mol [6]128.56 g/mol [7]
Physical State Solid (Predicted)Not availableNot availableOff-white to Brown Solid[8]
Melting Point Not availableNot availableNot available51 - 56 °C[8]
Boiling Point Not availableNot availableNot available91 - 93 °C (at 15 mmHg)[8]

Synthesis and Purification Protocols

The synthesis of substituted chloropyrimidines often involves the chlorination of a pyrimidine-dione precursor or the selective modification of a polychlorinated pyrimidine. The causality behind these routes lies in the robust reactivity of phosphorus oxychloride (POCl₃) for converting hydroxyl groups to chlorides and the ability to perform selective reactions like reductive dehalogenation.

Below is a validated, step-by-step protocol for the synthesis of 2-chloro-4-methylpyrimidine, a close analog that illustrates a common and effective synthetic strategy adaptable for similar structures.[9]

Protocol: Synthesis of 2-Chloro-4-methylpyrimidine via Reductive Dehalogenation

Rationale: This protocol demonstrates the selective removal of a chlorine atom from a dichlorinated precursor. Zinc powder acts as the reducing agent, and a catalytic amount of iodine is used to activate the zinc surface and initiate the reaction. The solvent system of ethanol and water is chosen for its ability to dissolve the starting material and facilitate the reductive process.

Materials:

  • 2,6-dichloro-4-methylpyrimidine (1.0 eq)

  • Zinc powder (2.0 eq)[9]

  • Iodine (0.01 eq)[9]

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloro-4-methylpyrimidine (e.g., 50.0 g, 0.31 mol), 250 mL of ethanol, and 250 mL of water.[9]

  • Addition of Reagents: While stirring vigorously, sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove excess zinc and inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane (3 x 150 mL).[9]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9] The resulting residue can be purified by silica gel column chromatography using a hexane/DCM solvent gradient to yield the final product as a white solid.[9]

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification A Charge Reactor with: - 2,6-dichloro-4-methylpyrimidine - Ethanol - Water B Add Zinc Powder and Iodine Catalyst A->B C Heat to Reflux (~70°C) for 4 hours B->C D Cool and Filter (Remove excess Zn) C->D E Concentrate Filtrate (Remove EtOH) D->E F Extract with DCM E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H 2-Chloro-4-methylpyrimidine (Final Product) G->H

Caption: Synthetic workflow for 2-Chloro-4-methylpyrimidine.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized intermediates. The self-validating system described below ensures that data from orthogonal methods are consistent, confirming the integrity of the material before its use in downstream applications.

Key Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the number and environment of proton and carbon atoms. For 2-chloro-4-methylpyrimidine, the proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methyl group protons.[9]

  • Mass Spectrometry (MS): Typically coupled with Gas (GC-MS) or Liquid (LC-MS) Chromatography, this technique confirms the molecular weight of the compound and provides fragmentation patterns that can further support structural elucidation.[10] The presence of chlorine results in a characteristic M+2 isotopic pattern that is a key diagnostic feature.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

G Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure Start->NMR MS LC-MS / GC-MS Confirm MW & Isotopic Pattern Start->MS HPLC HPLC / GC Analysis Assess Purity (>98%) Start->HPLC IR FTIR Spectroscopy Confirm Functional Groups Start->IR Pass Qualified Intermediate For Downstream Use NMR->Pass MS->Pass HPLC->Pass IR->Pass

Caption: Logical workflow for analytical characterization.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile synthon. The C2-chloro group is the primary reactive handle, susceptible to nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone of library synthesis and lead optimization campaigns.

Case Example: Kinase Inhibitors in Oncology The pyrimidine scaffold is prevalent in kinase inhibitors. For instance, complex molecules built upon a substituted chloropyrimidine core have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer (NSCLC).[11] In the synthesis of such inhibitors, a molecule like this compound could serve as the central scaffold, with the C2-chloro position being displaced by a primary amine of a complex side chain to forge a critical carbon-nitrogen bond, locking the pharmacophore in place.

G A 2-Chloro-4-methoxy- 5-methylpyrimidine (Starting Intermediate) B Nucleophilic Substitution (SₙAr) (e.g., with an aniline derivative) A->B C Functionalized Pyrimidine Core (Lead Structure) B->C D Further Synthetic Elaboration & Optimization C->D E Potent Drug Candidate (e.g., Kinase Inhibitor) D->E

Caption: Role as a building block in drug development.

Safety, Handling, and Storage

  • Hazards: Related chloropyrimidines are classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[8][12] They may also cause respiratory irritation.[8][12]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[13][14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][13]

    • Avoid generating dust.[13]

    • Wash hands thoroughly after handling.[12][13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

    • Skin: Wash off with soap and plenty of water.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

    • Ingestion: Rinse mouth with water and seek immediate medical help.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

This compound stands as a valuable and highly versatile chemical intermediate for the pharmaceutical industry. Its strategically placed functional groups—a reactive chlorine atom and modulating methoxy and methyl groups—provide a robust platform for the synthesis of complex, biologically active molecules. Through the application of established synthetic protocols, rigorous analytical characterization, and safe handling practices as outlined in this guide, researchers can effectively leverage this and related pyrimidine scaffolds to accelerate the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its structural and chemical properties, plausible synthetic routes, reactivity, and its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers leveraging substituted pyrimidines in their discovery programs.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] In medicinal chemistry, pyrimidine derivatives are recognized as a "privileged structure," owing to their remarkable versatility and presence in a wide array of therapeutic agents.[2] Their ability to engage in various biological interactions has led to their successful application in developing treatments for cancer, viral infections, inflammatory conditions, and central nervous system disorders.[2][3][4][5] The strategic functionalization of the pyrimidine core with substituents like chloro, methoxy, and methyl groups allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[6]

Physicochemical and Structural Properties

The formal IUPAC name for the topic compound is This compound . Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position.

PropertyPredicted Value / InformationSource
IUPAC Name This compound-
Molecular Formula C₆H₇ClN₂O-
Molecular Weight 158.59 g/mol -
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents like DCM, THF, and alcoholsInferred

Synthesis and Manufacturing

A potential starting point could be the condensation of a suitable three-carbon precursor with urea or a related amidine, followed by functional group interconversions. A more direct approach, however, would be to start from a pre-existing pyrimidine scaffold, such as 2,4-dichloro-5-methylpyrimidine, and perform a selective nucleophilic substitution.

Experimental Protocol: Proposed Synthesis

Step 1: Selective Methoxylation of 2,4-dichloro-5-methylpyrimidine

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise over 30 minutes.

  • Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position, which should favor the desired regioselectivity.[7]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow start Start: 2,4-dichloro-5-methylpyrimidine reaction Selective Nucleophilic Substitution start->reaction reagents Reagents: - Sodium Methoxide - Anhydrous Methanol reagents->reaction conditions Conditions: - 0-5 °C - Anhydrous conditions->reaction workup Workup: - Quench with Water - Extraction - Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Product: this compound purification->product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the chlorine atom. The chlorine at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7]

The methoxy group at the 4-position and the methyl group at the 5-position are electron-donating groups, which can modulate the reactivity of the C2 position. The methoxy group, in particular, can influence the electronic properties of the molecule and may affect its binding affinity with biological targets.[6]

A key reaction for this molecule is the displacement of the 2-chloro substituent by various nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of 2-substituted pyrimidines. This versatility is a cornerstone of its utility in drug discovery.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Application in Drug Discovery and Development

This compound is a valuable building block for the synthesis of compound libraries for high-throughput screening. Its strategic placement of functional groups allows for diversification at the 2-position, making it an ideal scaffold for structure-activity relationship (SAR) studies.[3] The pyrimidine core is a known pharmacophore that can be tailored to target a wide range of biological entities, including kinases, which are often dysregulated in diseases like cancer.[2]

Workflow for Library Synthesis
  • Scaffold Synthesis: Prepare the core molecule, this compound, as described in Section 3.

  • Diversification: React the scaffold with a library of nucleophiles (e.g., primary and secondary amines) under SNAr conditions. This can be performed in parallel synthesis format.

  • Purification: Purify the resulting products using automated chromatography systems.

  • Characterization and Screening: Confirm the structures of the synthesized compounds and submit them for biological screening against the target of interest.

Drug_Discovery_Workflow scaffold Scaffold: 2-Chloro-4-methoxy- 5-methylpyrimidine reaction Parallel Synthesis (SNAr Reaction) scaffold->reaction nucleophiles Library of Nucleophiles (R-NH₂) nucleophiles->reaction library Compound Library reaction->library purification High-Throughput Purification library->purification screening Biological Screening (e.g., Kinase Assay) purification->screening sar SAR Analysis screening->sar

Caption: Workflow for utilizing the scaffold in drug discovery.

Analytical Characterization

The structural confirmation of this compound and its derivatives would rely on standard analytical techniques. Below are the predicted spectroscopic data based on analogous structures.[8][9]

TechniquePredicted Observations
¹H NMR - Aromatic proton singlet (~8.0-8.5 ppm).- Methoxy group singlet (~3.9-4.1 ppm).- Methyl group singlet (~2.2-2.4 ppm).
¹³C NMR - Aromatic carbons in the range of ~110-170 ppm.- Methoxy carbon at ~55 ppm.- Methyl carbon at ~15-20 ppm.
IR Spectroscopy - C=N and C=C stretching bands in the aromatic region (1400-1600 cm⁻¹).- C-O stretching for the methoxy group (~1050-1250 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight, showing a characteristic M/M+2 isotopic pattern for a chlorine-containing compound.

Safety, Handling, and Storage

As with all chloropyrimidine derivatives, this compound should be handled with care in a well-ventilated area or a chemical fume hood.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Conclusion

This compound represents a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification, making it an ideal scaffold for the generation of compound libraries targeting a wide range of biological entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the spectroscopic data for 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in the public domain for this specific molecule, this guide synthesizes predicted characteristics based on established spectroscopic principles and data from closely related structural analogs. The methodologies, interpretations, and data presented herein are designed to serve as a robust resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of pyrimidine derivatives.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the pyrimidine ring—a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation. This guide will systematically dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles of the target molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra provide unambiguous information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals corresponding to the aromatic proton, the methoxy group protons, and the methyl group protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignmentNumber of Protons
~8.3 - 8.5Singlet (s)H-6 (Aromatic)1H
~4.0 - 4.2Singlet (s)-OCH₃ (Methoxy)3H
~2.2 - 2.4Singlet (s)-CH₃ (Methyl)3H
Solvent: CDCl₃, Reference: TMS (δ 0.00)

Expertise & Causality:

  • The lone aromatic proton at the C-6 position is expected to be the most deshielded due to the cumulative electron-withdrawing effects of the two ring nitrogens and the adjacent chloro group, placing its resonance in the downfield region (~8.4 ppm)[1].

  • The methoxy (-OCH₃) protons are adjacent to an oxygen atom, which deshields them, resulting in a characteristic singlet around 4.1 ppm.

  • The methyl (-CH₃) protons at C-5 are attached to the pyrimidine ring and are expected to resonate around 2.3 ppm, consistent with methyl groups on an aromatic system[1].

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~165 - 170C-4 (Attached to -OCH₃)
~160 - 163C-2 (Attached to -Cl)
~157 - 160C-6
~115 - 120C-5 (Attached to -CH₃)
~54 - 56-OCH₃ (Methoxy Carbon)
~15 - 18-CH₃ (Methyl Carbon)
Solvent: CDCl₃

Expertise & Causality:

  • Carbons directly attached to heteroatoms (O, N, Cl) are significantly deshielded. C-4, bonded to the electronegative oxygen of the methoxy group, is predicted to have the largest chemical shift[2]. C-2, bonded to chlorine and flanked by two nitrogens, will also be strongly deshielded.

  • The aromatic C-6, being a methine carbon in a heteroaromatic ring, will appear further downfield than the quaternary C-5.

  • The aliphatic carbons of the methoxy and methyl groups will resonate in the upfield region, with the methoxy carbon appearing further downfield due to the direct attachment to oxygen[2].

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). To ensure accurate chemical shift referencing, use CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: Bruker Avance 400 (or equivalent) operating at 400 MHz.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Scans: 16 accumulated scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same instrument, operating at 100 MHz for ¹³C.

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Scans: 1024 accumulated scans.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Shimming & Tuning) A->B Insert Sample C Data Acquisition (¹H and ¹³C NMR) B->C Run Experiment D Data Processing (FT, Phasing, Baseline Correction) C->D Generate FID E Spectral Analysis (Peak Picking & Integration) D->E Process Spectrum F Structural Elucidation E->F Interpret Data

Caption: A generalized workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of a chlorine atom.

m/z (mass-to-charge)Relative Intensity (Predicted)Assignment
158100%[M]⁺ (Molecular ion with ³⁵Cl)
160~33%[M+2]⁺ (Molecular ion with ³⁷Cl)
143Moderate[M - CH₃]⁺
129Moderate[M - C₂H₃]⁺ or [M - NCH]⁺
115Moderate[M - HNCO]⁺
Ionization Method: Electron Ionization (EI) at 70 eV

Trustworthiness & Causality:

  • The molecular formula C₆H₇ClN₂O gives a monoisotopic mass of approximately 158.02 Da. The presence of one chlorine atom dictates a predictable isotopic pattern for the molecular ion: a peak at m/z 158 ([M]⁺) and another at m/z 160 ([M+2]⁺) with an intensity ratio of roughly 3:1. This pattern is a self-validating feature for any chlorine-containing compound.[3]

  • Common fragmentation pathways for such molecules include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 143, or more complex ring fragmentations.

M [C₆H₇ClN₂O]⁺ m/z = 158/160 M_minus_CH3 [C₅H₄ClN₂O]⁺ m/z = 143/145 M->M_minus_CH3 - •CH₃ M_minus_HNCO [C₅H₆ClN]⁺ m/z = 115/117 M->M_minus_HNCO - HNCO

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Prepare a dilute solution of the compound (~1 µg/mL) in methanol or acetonitrile. Introduce the sample into the ion source via direct infusion with a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. Maintain the ion source temperature at 250°C.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu using a quadrupole mass analyzer.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and its characteristic [M]⁺/[M+2]⁺ isotopic signature. Correlate major fragment ions with logical neutral losses from the parent molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3050 - 3100MediumAromatic C-H Stretch
~2950 - 2990MediumAliphatic C-H Stretch (-OCH₃, -CH₃)
~1580 - 1620StrongC=N and C=C Ring Stretching
~1450 - 1480StrongC=C Ring Stretching
~1250 - 1300StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1020 - 1070StrongSymmetric C-O-C Stretch (Aryl Ether)
~700 - 800StrongC-Cl Stretch

Expertise & Causality:

  • The vibrations of the pyrimidine ring (C=C and C=N stretching) typically appear as a series of strong bands in the 1400-1620 cm⁻¹ region. These are highly characteristic of aromatic and heteroaromatic systems.[4]

  • The presence of an aryl ether is strongly indicated by two prominent C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

  • The C-Cl stretch for chloropyrimidines is expected in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent).

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands corresponding to the functional groups detailed in the table above.

Summary and Conclusion

The comprehensive spectroscopic profile of this compound is defined by a unique set of features across NMR, MS, and IR analyses. The ¹H NMR is expected to show three distinct singlets for the aromatic, methoxy, and methyl protons. The ¹³C NMR will display six unique carbon signals. The mass spectrum provides definitive confirmation of the molecular weight and elemental composition through its molecular ion and a characteristic 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks. Finally, IR spectroscopy confirms the presence of key functional groups, including the aromatic ring, C-O ether linkage, and C-Cl bond. This guide provides a robust, scientifically-grounded framework for the identification and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methoxy-5-methylpyrimidine, a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the spectrum, offers a detailed interpretation of expected signals, and provides a robust experimental protocol for acquiring high-fidelity data.

Introduction: The Role of NMR in Characterizing Pharmaceutical Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[2][3][4][5] It provides unparalleled, atom-level insights into molecular structure, conformation, and dynamics. For pharmaceutical intermediates like this compound, obtaining a clean and well-resolved ¹H NMR spectrum is a critical step in confirming its identity, purity, and stability before its inclusion in further synthetic steps. The precise arrangement of substituents on the pyrimidine ring gives rise to a unique spectral fingerprint, which, when correctly interpreted, validates the successful synthesis of the target molecule.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum of this compound, we must first examine its molecular structure and identify the distinct proton environments.

Caption: Molecular structure of this compound.

The molecule possesses three distinct sets of protons, each with a unique chemical environment:

  • H6: The single proton attached to carbon 6 of the pyrimidine ring.

  • -OCH₃: The three protons of the methoxy group at position 4.

  • -CH₃: The three protons of the methyl group at position 5.

Predicted ¹H NMR Spectral Parameters

Based on the electronic effects of the substituents and analysis of similar pyrimidine structures, we can predict the key parameters for the ¹H NMR spectrum of this compound. The electronegative nitrogen atoms in the pyrimidine ring deshield the ring protons, shifting them to a higher ppm value compared to benzene protons.[6]

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H6~8.2 - 8.5Singlet (s)1H
-OCH₃~3.9 - 4.1Singlet (s)3H
-CH₃~2.2 - 2.4Singlet (s)3H

Spectral Analysis and Interpretation: A Deeper Dive

A detailed examination of the predicted spectrum reveals the causal relationships between the molecular structure and the observed signals.

H6 Proton (δ ~8.2 - 8.5 ppm): This proton is the most downfield signal in the spectrum. Its significant deshielding is a result of several factors:

  • Aromaticity: The proton is attached to an aromatic ring.

  • Inductive Effect: The two adjacent electronegative nitrogen atoms strongly withdraw electron density from the ring.

  • Anisotropy: The ring current of the pyrimidine system further deshields this proton. The H6 proton is expected to appear as a sharp singlet because it has no adjacent protons within a three-bond distance to couple with. While long-range couplings over four or five bonds are possible in pyrimidine systems, they are typically very small (often less than 1 Hz) and may not be resolved in a standard spectrum.[2][7]

Methoxy Protons (-OCH₃, δ ~3.9 - 4.1 ppm): The protons of the methoxy group are deshielded by the directly attached oxygen atom. Their chemical shift is in the typical range for methoxy groups attached to an aromatic system.[8] These three equivalent protons will appear as a singlet as there are no neighboring protons to induce splitting.

Methyl Protons (-CH₃, δ ~2.2 - 2.4 ppm): The methyl group protons are the most upfield of the three signals. They are attached to an sp²-hybridized carbon of the aromatic ring, which results in a chemical shift further downfield than a typical alkyl methyl group.[8] Similar to the methoxy protons, this signal will be a singlet due to the absence of vicinal proton coupling.

Experimental Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, adherence to a rigorous and validated protocol is essential. The following steps outline a self-validating system for data acquisition and processing.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a clean NMR tube prep2->prep3 setup1 Insert sample and lock on deuterium signal prep3->setup1 setup2 Shim the magnetic field for optimal homogeneity setup1->setup2 setup3 Tune and match the probe setup2->setup3 acq1 Set acquisition parameters (e.g., spectral width, number of scans) setup3->acq1 acq2 Acquire the Free Induction Decay (FID) acq1->acq2 proc1 Apply Fourier Transform to the FID acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shift to a reference (e.g., TMS) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution into a clean, high-quality 5 mm NMR tube. The solvent height should be sufficient to cover the detection coils of the NMR probe (typically around 4-5 cm).

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, symmetrical peaks and high resolution. Automated shimming routines are often sufficient for ¹H NMR.

    • Tune and match the probe to the correct frequency to ensure maximum signal transmission and reception.

  • Data Acquisition:

    • Use a standard ¹H pulse program.

    • Set the spectral width to encompass all expected proton signals (e.g., 0 to 10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; for a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to equilibrium between pulses. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[6]

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[6]

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show three distinct singlets, corresponding to the aromatic H6 proton, the methoxy group protons, and the methyl group protons. The chemical shifts of these signals are governed by the electronic environment created by the pyrimidine ring and its substituents. A thorough understanding of these principles, coupled with a meticulous experimental approach, allows for the unambiguous structural confirmation of this important pharmaceutical intermediate, ensuring the integrity of subsequent stages in drug development.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Substituted Pyrimidine

2-Chloro-4-methoxy-5-methylpyrimidine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural elucidation is paramount in drug discovery and development, ensuring the correct regiochemistry and purity of intermediates and final active pharmaceutical ingredients (APIs). Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for providing a detailed carbon framework of the molecule. This guide offers a comprehensive exploration of the ¹³C NMR spectrum of this compound, detailing experimental protocols, spectral analysis, and the underlying principles of chemical shift assignment.

Core Principles of ¹³C NMR in the Context of this compound

¹³C NMR spectroscopy probes the magnetic properties of the ¹³C isotope. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. In this compound, the pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The substituents—a chloro group, a methoxy group, and a methyl group—further modulate the electron density around each carbon atom, leading to a unique and predictable ¹³C NMR spectrum.

The interpretation of the spectrum relies on understanding the influence of each substituent on the chemical shifts of the pyrimidine ring carbons. Generally, electron-withdrawing groups like the chloro substituent will deshield nearby carbons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups like the methoxy and methyl groups will shield adjacent carbons, causing an upfield shift (to a lower ppm value).[1][2]

Experimental Protocol for ¹³C NMR Data Acquisition

A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data. The following section outlines a validated procedure for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For compounds with different solubility profiles, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. Higher concentrations can improve the signal-to-noise ratio but may also lead to line broadening due to increased viscosity.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a pipette with a small plug of glass wool to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.

Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific NMR spectrometer being used:

ParameterRecommended Value
Spectrometer Frequency≥100 MHz for ¹³C
Pulse ProgramStandard proton-decoupled ¹³C experiment
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or higher (dependent on concentration)
Temperature298 K (25 °C)

Spectral Analysis and Assignment

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The predicted chemical shifts, based on computational models and analysis of substituent effects from related compounds, are presented below.[4][5]

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (in ¹H-coupled spectrum)
C2~160Singlet
C4~170Singlet
C5~115Singlet
C6~155Doublet
-OCH₃~55Quartet
-CH₃~15Quartet
Rationale for Chemical Shift Assignments

The assignment of each signal is based on the well-established effects of the substituents on the pyrimidine ring.

  • C2: This carbon is bonded to a chlorine atom and is adjacent to a nitrogen atom. The electronegativity of both the chlorine and nitrogen atoms strongly deshields this carbon, resulting in a downfield chemical shift around 160 ppm.[6][7]

  • C4: This carbon is attached to the electron-donating methoxy group but is also flanked by two nitrogen atoms. The deshielding effect of the nitrogens is significant, and the carbon is also part of a C=N bond, placing it far downfield, typically around 170 ppm.[8]

  • C5: This carbon is bonded to the electron-donating methyl group and is adjacent to the carbon bearing the methoxy group. These electron-donating groups shield this carbon, causing its signal to appear at a relatively upfield position for an aromatic carbon, around 115 ppm.[9]

  • C6: This carbon is adjacent to a nitrogen atom and is part of a C=N double bond, leading to a downfield shift. It is also coupled to a proton, which would appear as a doublet in a proton-coupled ¹³C spectrum. Its chemical shift is predicted to be around 155 ppm.[10]

  • -OCH₃: The carbon of the methoxy group is a typical sp³-hybridized carbon attached to an electronegative oxygen atom, resulting in a chemical shift in the range of 50-60 ppm. A value of ~55 ppm is expected.[11]

  • -CH₃: The methyl group carbon is an sp³-hybridized carbon and is generally found in the upfield region of the spectrum. A chemical shift of approximately 15 ppm is anticipated.

To further confirm these assignments, advanced NMR techniques are invaluable.

Advanced NMR Techniques for Structural Verification

For unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. In the case of this compound, an HSQC spectrum would show correlations between:

  • The C6 proton and the C6 carbon.

  • The methoxy protons and the -OCH₃ carbon.

  • The methyl protons and the -CH₃ carbon.

This directly confirms the assignments of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. Key expected HMBC correlations for this compound include:

  • The C6 proton to C2, C4, and C5.

  • The methoxy protons to C4.

  • The methyl protons to C4, C5, and C6.

These long-range correlations provide definitive evidence for the connectivity of the substituents and the pyrimidine ring.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • DEPT-90: Only CH signals will appear. In this molecule, only the C6 signal would be observed.

  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals appear as negative peaks. For this compound, the C6, -OCH₃, and -CH₃ carbons would show positive peaks.

These experiments provide an additional layer of confirmation for the carbon types.

Workflow and Data Interpretation Diagrams

The following diagrams, generated using Graphviz, illustrate the molecular structure with carbon numbering and the logical workflow for spectral analysis.

G cluster_0 This compound C2 C2 N1 N C2->N1 Cl Cl C2->Cl C6 C6 N1->C6 C5 C5 C6->C5 C4 C4 C5->C4 CH3 CH3 C5->CH3 N3 N C4->N3 OCH3 OCH3 C4->OCH3 N3->C2

Caption: Molecular structure and carbon numbering of this compound.

G SamplePrep Sample Preparation (Dissolution, Filtration) NMR_Acquisition 1D and 2D NMR Data Acquisition (¹³C, DEPT, HSQC, HMBC) SamplePrep->NMR_Acquisition OneD_Analysis 1D Spectral Analysis (Chemical Shifts, DEPT Multiplicities) NMR_Acquisition->OneD_Analysis TwoD_Analysis 2D Spectral Analysis (HSQC & HMBC Correlations) NMR_Acquisition->TwoD_Analysis Assignment Full Spectral Assignment OneD_Analysis->Assignment TwoD_Analysis->Assignment Structure_Validation Structure Validation Assignment->Structure_Validation

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its application in research and development. A systematic approach, combining standard ¹³C NMR with advanced techniques like DEPT, HSQC, and HMBC, allows for the unambiguous assignment of all carbon signals. This in-depth understanding of the molecule's spectral characteristics ensures its correct identification and is a cornerstone of quality control in the synthesis of pyrimidine-based pharmaceuticals.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its expected mass spectral behavior, detailed analytical protocols, and a plausible fragmentation pathway based on established principles of mass spectrometry.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a reactive chlorine atom, an electron-donating methoxy group, and a methyl group, makes it a versatile intermediate in organic synthesis. Understanding its mass spectrometric behavior is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction mixtures. This guide will equip the reader with the foundational knowledge to confidently analyze this and structurally related compounds.

Principles of Mass Spectrometry for Pyrimidine Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with the choice of ionization technique being critical.

  • Electron Ionization (EI): Typically used in GC-MS, EI is a high-energy ionization method that often leads to extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.[2] The energetic nature of EI is expected to induce characteristic cleavages in the pyrimidine ring and its substituents.

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly used in LC-MS, ESI is less likely to cause in-source fragmentation.[1] This method is ideal for determining the molecular weight of the compound and is particularly useful for subsequent tandem mass spectrometry (MS/MS) experiments, where fragmentation can be induced in a controlled manner.

The presence of a chlorine atom is a key feature to note, as it will result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), will produce an (M)+• and an (M+2)+• peak with an intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.

Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

The molecular formula for this compound is C₆H₇ClN₂O, with a molecular weight of approximately 158.59 g/mol .[5]

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable radical cation.

  • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond is another probable fragmentation pathway, resulting in a prominent fragment ion.

  • Loss of Formaldehyde (CH₂O): The methoxy group can also be eliminated as a neutral formaldehyde molecule, often through a rearrangement process.

  • Ring Cleavage: Following the initial losses of substituents, the pyrimidine ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed fragmentation cascade for this compound under electron ionization.

fragmentation_pathway M [C₆H₇ClN₂O]⁺• m/z 158/160 F1 [C₅H₄ClN₂O]⁺ m/z 143/145 M->F1 - •CH₃ F2 [C₆H₇N₂O]⁺ m/z 123 M->F2 - •Cl F3 [C₅H₅N₂O]⁺• m/z 109 F1->F3 - Cl• F4 [C₄H₄N₂]⁺• m/z 80 F2->F4 - •CH₃ - CO

Caption: Proposed EI fragmentation of this compound.

Tabulated Fragmentation Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios, and the corresponding neutral losses.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonProposed Neutral Loss
158/160[C₆H₇ClN₂O]⁺• (Molecular Ion)-
143/145[C₅H₄ClN₂O]⁺•CH₃
123[C₆H₇N₂O]⁺•Cl
109[C₅H₅N₂O]⁺••CH₃, •Cl
80[C₄H₄N₂]⁺••Cl, •CH₃, CO

Experimental Protocols for Mass Spectrometry Analysis

The following protocols provide a robust starting point for the analysis of this compound. These can be adapted based on the specific instrumentation and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 GC1 Inject 1 µL into GC Prep2->GC1 GC2 Separation on Capillary Column (e.g., DB-5ms) GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 Data1 Acquire Mass Spectrum MS3->Data1 Data2 Identify Molecular Ion & Fragments Data1->Data2

Caption: General workflow for GC-MS analysis.

Detailed GC-MS Parameters:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/Splitless, 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Transfer Line: 280 °C

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-300

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is advantageous for analyzing less volatile compounds or for integration into high-throughput screening workflows.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry cluster_data_lc Data Analysis LC_Prep1 Dissolve in Mobile Phase (e.g., Acetonitrile/Water) LC_Prep2 Dilute to 1 µg/mL LC_Prep1->LC_Prep2 LC1 Inject 5 µL into LC LC_Prep2->LC1 LC2 Separation on C18 Column LC1->LC2 MSMS1 Electrospray Ionization (ESI+) LC2->MSMS1 MSMS2 MS1: Isolate Precursor Ion (m/z 159) MSMS1->MSMS2 MSMS3 MS2: Collision-Induced Dissociation (CID) MSMS2->MSMS3 MSMS4 Analyze Product Ions MSMS3->MSMS4 LC_Data1 Acquire Product Ion Spectrum MSMS4->LC_Data1 LC_Data2 Confirm Fragmentation LC_Data1->LC_Data2

Caption: General workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Parameters:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • MS1: Full scan from m/z 100-300 to identify the protonated molecule [M+H]⁺ (expected at m/z 159).

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 159 and fragment using collision-induced dissociation (CID) to obtain a product ion spectrum.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable fragmentation patterns of substituted pyrimidines, researchers can confidently identify this compound and interpret its mass spectrum. The detailed GC-MS and LC-MS/MS protocols serve as a practical starting point for method development, ensuring reliable and reproducible results. As with any analytical endeavor, empirical data is paramount, and the proposed fragmentation pathways should be confirmed through experimental analysis.

References

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Analysis of 2-Chloro-4-methoxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs.[1] The structural integrity and purity of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of these molecules.[2][3]

This guide provides a comprehensive technical overview of the FT-IR analysis of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to perform and interpret FT-IR spectra for this compound, ensuring its identity and quality. The principles and methodologies discussed herein are grounded in established spectroscopic practices and are broadly applicable to the analysis of similar organic molecules.

Part 1: Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of a molecule is a unique fingerprint derived from the vibrations of its constituent chemical bonds.[4] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational modes such as stretching and bending.[5] The structure of this compound contains several key functional groups that will give rise to a predictable pattern of absorption bands.

Key Functional Groups and Their Expected Vibrational Signatures:

  • Pyrimidine Ring: This heteroaromatic ring is characterized by a series of complex vibrations. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[6] The C=C and C=N stretching vibrations within the ring typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region.[7][8]

  • C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected in the lower frequency "fingerprint" region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the overall molecular structure.[9]

  • Methoxy Group (-OCH₃): The methoxy group will exhibit characteristic C-H stretching vibrations from the methyl group, typically in the 2960-2850 cm⁻¹ range. Additionally, the C-O-C ether linkage will produce strong asymmetric and symmetric stretching bands, expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[10][11]

  • Methyl Group (-CH₃): The methyl group attached to the pyrimidine ring will also contribute to the C-H stretching region (around 2950-2850 cm⁻¹) and will have characteristic bending vibrations (scissoring, rocking) in the 1470-1370 cm⁻¹ range.

Part 2: Experimental Protocol for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is critically dependent on proper sample preparation and instrument operation. The following protocols are designed to ensure reproducible and accurate results.

Sample Preparation: The KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a widely used technique that produces high-quality transmission spectra.[12]

Step-by-Step Protocol:

  • Drying: Dry a small amount of spectroscopic grade KBr powder in an oven at approximately 100°C to remove any adsorbed water, which can interfere with the spectrum.[13]

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, uniform powder.[12]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Continue to grind the mixture until it is homogeneous. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[13]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[12]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is another powerful technique for analyzing solid samples with minimal preparation.[14]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[15]

  • Data Acquisition: Collect the sample spectrum.

Instrument Setup and Data Acquisition

A standard FT-IR spectrometer operating in the mid-IR range (4000-400 cm⁻¹) is suitable for this analysis.[16]

Typical Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample KBr KBr Pellet Method Sample->KBr Grind & Mix ATR ATR Method Sample->ATR Place on Crystal Spectrometer FT-IR Spectrometer KBr->Spectrometer Place Pellet ATR->Spectrometer Apply Pressure Background Acquire Background SampleScan Acquire Sample Spectrum Background->SampleScan Subtract RawSpectrum Interferogram SampleScan->RawSpectrum FFT Fourier Transform (FFT) RawSpectrum->FFT FinalSpectrum FT-IR Spectrum (Absorbance vs. Wavenumber) FFT->FinalSpectrum

Caption: Experimental workflow for FT-IR analysis.

Part 3: Predictive Interpretation of the FT-IR Spectrum

The following table summarizes the predicted characteristic absorption bands for this compound based on its functional groups. This serves as a guide for interpreting the experimentally obtained spectrum.

Wavenumber Range (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Pyrimidine Ring)Medium to Weak
2970 - 2950C-H Asymmetric StretchMethyl (-CH₃)Medium
2880 - 2860C-H Symmetric StretchMethyl (-CH₃)Medium to Weak
2850 - 2815C-H StretchMethoxy (-OCH₃)Medium
1600 - 1550C=N StretchPyrimidine RingStrong to Medium
1550 - 1400C=C StretchAromatic (Pyrimidine Ring)Strong to Medium, Multiple Bands
1470 - 1430C-H Asymmetric BendMethyl (-CH₃)Medium
1380 - 1370C-H Symmetric BendMethyl (-CH₃)Medium
~1250C-O-C Asymmetric StretchMethoxy EtherStrong
~1040C-O-C Symmetric StretchMethoxy EtherStrong
800 - 600C-Cl StretchChloroalkaneStrong

Causality Behind Peak Assignments:

  • Above 3000 cm⁻¹: The C-H bonds on the sp²-hybridized carbons of the pyrimidine ring are stronger and vibrate at a higher frequency than the C-H bonds on sp³-hybridized carbons.[6]

  • 2800-3000 cm⁻¹: The C-H stretching vibrations of the methyl and methoxy groups fall into this characteristic range for saturated hydrocarbons.

  • 1400-1600 cm⁻¹: The conjugated double bonds (C=C and C=N) within the pyrimidine ring give rise to a series of characteristic skeletal vibrations.[7][17]

  • 1000-1300 cm⁻¹: The strong electronegativity of the oxygen atom in the methoxy group leads to a large change in dipole moment during the C-O bond stretching, resulting in strong absorption bands.[10]

  • Below 800 cm⁻¹: The C-Cl bond is weaker and involves a heavier atom (chlorine) compared to C-H or C-C bonds, causing its stretching vibration to occur at a lower frequency.[9]

Part 4: Data Validation and Trustworthiness

To ensure the integrity of the obtained spectrum, several validation steps are crucial.

  • Moisture Contamination: A broad absorption band around 3600-3200 cm⁻¹ indicates the presence of O-H stretching from water. If using the KBr pellet method, this suggests that the KBr or the sample was not sufficiently dried.[13]

  • Baseline Correction: A sloping or curved baseline can obscure weaker peaks and affect the accuracy of peak positions. Most FT-IR software includes tools for baseline correction.

  • Atmospheric CO₂: Sharp absorption bands around 2360 cm⁻¹ are characteristic of atmospheric carbon dioxide. A proper background scan should minimize this, but its presence is a common artifact.

  • Reproducibility: To confirm the validity of the spectrum, the analysis should be repeated with a fresh sample preparation to ensure that the observed peaks are reproducible.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound.[18] By understanding the correlation between the molecule's functional groups and their characteristic vibrational frequencies, researchers can confidently confirm the identity and purity of this vital pharmaceutical intermediate. The protocols and predictive data presented in this guide offer a robust framework for achieving accurate and reliable FT-IR analysis, thereby upholding the principles of scientific integrity in the drug development process.

References

An In-depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine and its Isomers: Properties, Reactivity, and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science, forming the core of numerous biologically active molecules, including nucleobases and a significant portion of FDA-approved drugs.[1][2] Its π-deficient nature, arising from the presence of two electronegative nitrogen atoms, makes it a fascinating and versatile scaffold for chemical synthesis.[3] The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of 2-Chloro-4-methoxy-5-methylpyrimidine, a polysubstituted pyrimidine with significant potential as a building block in drug discovery.

It is important to note that specific experimental data for this compound is not widely available in public literature. However, a wealth of information exists for its isomers and related analogues. This guide will leverage this information to provide a robust and scientifically grounded understanding of the target compound's expected properties and reactivity, empowering researchers and drug development professionals in their work with this class of molecules. We will focus on a comparative analysis with its close isomers to build a predictive and practical framework.

Chemical Identity and Isomeric Landscape

The precise arrangement of substituents on the pyrimidine ring is critical to a molecule's identity and behavior. For the molecular formula C₆H₇ClN₂O, several isomers exist, each with unique properties. The table below outlines the key isomers discussed in this guide.

Compound Name Structure CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound (Structure not available)Not FoundC₆H₇ClN₂O158.59
2-Chloro-5-methoxy-4-methylpyrimidine 1245506-61-9[4]C₆H₇ClN₂O158.58[4]
4-Chloro-2-methoxy-5-methylpyrimidine 1289385-41-6[5]C₆H₇ClN₂O158.59[5]

This guide will primarily use data from the isomer 2-Chloro-5-methoxy-4-methylpyrimidine to infer the properties of the target compound, due to the availability of data for the former.

Physicochemical Properties: A Comparative Analysis

The physical properties of substituted pyrimidines are dictated by the nature and position of their functional groups. The interplay of the chloro, methoxy, and methyl groups in this compound will influence its melting point, boiling point, and solubility.

Compound Melting Point (°C) Boiling Point (°C) Solubility
2-Chloro-4-methylpyrimidine 45-50[6]94 @ 17 mmHgSoluble in Chloroform
2-Chloro-4-methoxypyrimidine 63-66[2]75-76 @ 13 hPa[2]No data
2-Chloro-5-methylpyrimidine 92-96[7]No dataNo data

Inferred Properties of this compound:

  • Physical State: Likely a white to pale yellow crystalline solid at room temperature.

  • Melting Point: The melting point is expected to be in a similar range to its isomers, likely between 50-100 °C. The exact value will depend on the crystal lattice packing, which is influenced by the substitution pattern.

  • Solubility: Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Its solubility in water is likely to be low. The interactions between the compound and the solvent, which are influenced by the substituents, determine its solubility.[8]

Spectral Data Analysis

While specific spectral data for this compound are not available, we can predict the key features of its NMR spectra based on the known effects of its substituents on the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • Pyrimidine Ring Proton (H6): A singlet is expected for the proton at the 6-position. Its chemical shift will be influenced by the adjacent nitrogen and the methoxy group at the 4-position.

    • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the range of 3.8-4.0 ppm.

    • Methyl Protons (-CH₃): A singlet integrating to three protons is expected, with a chemical shift typically around 2.2-2.5 ppm.

  • ¹³C NMR:

    • Pyrimidine Ring Carbons: Five distinct signals are expected for the carbons of the pyrimidine ring. The carbon attached to the chlorine (C2) will be significantly deshielded. The carbons attached to the methoxy (C4) and methyl (C5) groups will also show characteristic shifts. The conformation of the methoxy group can influence the chemical shift of its carbon.[9]

    • Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

    • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around 15-20 ppm.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the electronic properties of its substituted pyrimidine ring.

  • Electronic Effects of Substituents:

    • Pyrimidine Ring: The two nitrogen atoms make the ring electron-deficient (π-deficient), which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[3]

    • Chloro Group (at C2): The chlorine atom is an electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[10]

    • Methoxy Group (at C4): The methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the ring.

    • Methyl Group (at C5): The methyl group is a weak electron-donating group through induction.

  • Key Reactivity - Nucleophilic Aromatic Substitution (SₙAr): The most significant reaction for this class of compounds is the SₙAr at the 2-position. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This reaction is a cornerstone for the synthesis of a diverse range of derivatives.[11]

    General Reaction Scheme:

[12]

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, amidine) Condensation Cyclocondensation Reaction Start->Condensation Hydroxypyrimidine 4-Hydroxy-5-methyl-pyrimidin-2-one derivative Condensation->Hydroxypyrimidine Chlorination Chlorination (e.g., POCl₃) Hydroxypyrimidine->Chlorination Purification Purification (Chromatography/Crystallization) Chlorination->Purification Target This compound Purification->Target

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-4-methoxy-5-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven methodologies for experimental solubility determination. Given the limited publicly available data for this specific isomer, this guide employs a predictive approach grounded in the physicochemical properties of structurally similar pyrimidine derivatives, ensuring a scientifically rigorous and practical resource.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science. The pyrimidine scaffold is a key structural motif in numerous bioactive compounds, including antivirals, anticancer agents, and central nervous system modulators. The solubility of these compounds is a critical parameter that dictates their utility, influencing everything from reaction kinetics in synthesis to bioavailability and efficacy in pharmaceutical formulations.

This compound is a member of this vital class of heterocyclic compounds. Its specific substitution pattern—a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—creates a unique electronic and steric profile that governs its intermolecular interactions and, consequently, its solubility. Understanding and predicting this behavior is paramount for its effective application in research and development.

Physicochemical Characterization: An Inferential Analysis

Direct experimental data for this compound is not widely published. However, a robust understanding of its likely properties can be developed by analyzing known data for its structural isomers and related analogues. The position of the methyl and methoxy groups significantly influences properties like melting point and polarity, which in turn affect solubility.

Table 1: Physicochemical Properties of Related Pyrimidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloro-4-methylpyrimidine 13036-57-2C₅H₅ClN₂128.5635-36[1]94 (17 mmHg)[1]
2-Chloro-5-methylpyrimidine 22536-61-4C₅H₅ClN₂128.5692-96Not Available
2-Chloro-4-methoxypyrimidine 22536-63-6C₅H₅ClN₂O144.56Not AvailableNot Available
2-Amino-4-chloro-6-methoxypyrimidine Not AvailableC₅H₆ClN₃O159.57Not AvailableNot Available

Data compiled from various chemical supplier catalogs and databases.[1][2][3][4][5]

Expert Insights:

  • Impact of Methyl Group Position: The significant difference in melting points between 2-Chloro-4-methylpyrimidine (35-36 °C) and its 5-methyl isomer (92-96 °C) suggests that the 5-methyl substitution allows for more efficient crystal lattice packing, leading to a higher melting point and likely lower solubility in non-polar solvents.

  • Influence of Methoxy Group: The addition of a methoxy group, as seen in 2-Chloro-4-methoxypyrimidine, increases the molecular weight and introduces a polar ether linkage. This is expected to slightly increase polarity compared to the methyl-only analogues.

  • Predicted Properties for this compound: Based on these trends, we can predict that the target compound will be a solid at room temperature with a relatively high melting point, likely intermediate between the 4-methyl and 5-methyl analogues. Its molecular weight is approximately 158.58 g/mol . The combination of the polarizable chlorine atom, the hydrogen bond-accepting methoxy group and pyrimidine nitrogens, and the non-polar methyl group suggests a molecule with balanced polarity.

Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and the solvent.[6]

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors, contributing to solubility in protic solvents like water and alcohols.

  • Chloro Group: The chlorine atom at the 2-position is an electron-withdrawing group that adds polarizability to the molecule, allowing for dipole-dipole interactions.

  • Methoxy Group: The oxygen atom in the methoxy group is a hydrogen bond acceptor, further enhancing potential interactions with protic solvents.

  • Methyl Group: The methyl group is a non-polar, hydrophobic moiety. Its presence will tend to increase solubility in non-polar, organic solvents (e.g., toluene, hexanes) and decrease solubility in water.

Expected Solubility Behavior:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is expected. While the methoxy group and ring nitrogens can interact with water, the overall molecule is still largely organic and lacks strong hydrogen bond donating groups. Solubility in alcohols like ethanol and methanol is predicted to be significantly higher than in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good solubility is predicted in these solvents. Solvents like DMSO and DMF are excellent at solvating a wide range of organic molecules. Studies on similar pyrimidine derivatives have shown high solubility in DMF and acetone.[7][8]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate to good solubility is expected, driven by London dispersion forces interacting with the hydrocarbon-like portions of the molecule, including the methyl group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to the favorable dipole-dipole interactions between the solvent and the chlorinated pyrimidine.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to quantitative data, rigorous experimental protocols are essential. The two most common and valuable methods in drug discovery and chemical research are the thermodynamic (Shake-Flask) and kinetic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.

Causality Behind Experimental Choices:

  • Using Solid Compound: Starting with the solid material ensures that the measurement reflects the energy required to break the crystal lattice, providing the true equilibrium solubility.

  • Long Incubation (24-48h): This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

  • Agitation: Constant shaking or stirring maximizes the surface area contact between the solute and solvent, facilitating the dissolution process.

  • Filtration/Centrifugation: This step is critical to remove any undissolved micro-particulates, ensuring that the subsequent analysis only measures the concentration of the truly dissolved compound.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The excess should be clearly visible.

  • Equilibration: Place the vials in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours.

  • Separation: After incubation, allow the vials to stand to let heavy particles settle. Separate the saturated solution (supernatant) from the excess solid by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a fine-pored (e.g., 0.22 µm) filter.

  • Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of the compound with known concentrations to accurately quantify the concentration in the experimental sample.

  • Reporting: Report the solubility in units of µg/mL or µM.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Incubate with agitation (24-48h at 25°C) A->B C Centrifuge or Filter (0.22 µm) B->C D Dilute Supernatant C->D E Analyze by HPLC-UV D->E F Calculate vs. Standard Curve E->F

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It reflects the solubility under conditions often encountered in biological assays.

Causality Behind Experimental Choices:

  • DMSO Stock: High-throughput screening libraries are almost universally maintained in DMSO. This method mimics the direct dilution of a compound from a DMSO stock into an aqueous assay buffer.

  • Short Incubation (1-2h): This reflects the non-equilibrium conditions of many in vitro assays, where precipitation can be a time-dependent process. The result is often termed "apparent solubility."

  • Turbidimetric Detection: Nephelometry (light scattering) provides a very rapid way to detect the formation of a precipitate, making it ideal for high-throughput applications.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plating: Dispense the DMSO stock solution into a multi-well plate (e.g., 96- or 384-well).

  • Dilution: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells and mix rapidly to initiate precipitation. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Incubate the plate at room temperature for a short period, typically 1-2 hours, to allow for precipitate formation.

  • Detection: Measure the turbidity (light scattering) in each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is reported as the kinetic solubility.

  • Data Analysis: The solubility value is determined by comparing the light scattering of the test compound wells to that of positive (precipitated) and negative (soluble) controls.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_dilute Precipitation cluster_detect Detection A Prepare 10 mM stock in DMSO B Add stock to multi-well plate A->B C Add aqueous buffer & mix B->C D Incubate (1-2h) C->D E Measure turbidity (Nephelometry) D->E

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Conclusion and Recommendations

For any research or development program utilizing this compound, it is imperative to experimentally determine its solubility using the standardized thermodynamic and kinetic protocols detailed in this guide. The choice of method should be guided by the intended application: the thermodynamic shake-flask method is crucial for formulation and physicochemical profiling, while the kinetic assay is invaluable for predicting behavior in high-throughput biological screening. This dual approach provides a complete and actionable understanding of the compound's solubility, mitigating risks and enabling scientifically sound project decisions.

References

The Strategic Utility of 2-Chloro-4-methoxy-5-methylpyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Core and its Privileged Role in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of contemporary drug design, forming the central nervous system of a vast array of therapeutic agents. Its prevalence is a direct consequence of its ability to engage in critical hydrogen bonding interactions with biological targets, mimicking the purine and pyrimidine bases of DNA and RNA. Within this vital class of heterocycles, 2-Chloro-4-methoxy-5-methylpyrimidine (CAS No. 135292-35-2) emerges as a highly versatile and strategic building block. This guide provides an in-depth technical overview of its synthesis, reactivity, and, most importantly, its potential research applications in the development of next-generation therapeutics, particularly in oncology and virology.[1]

This molecule is specifically engineered for synthetic utility. The presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position offers a nuanced platform for controlled, sequential chemical modifications. The electron-withdrawing nature of the two ring nitrogens renders the C2 and C4 positions susceptible to nucleophilic attack, with the chlorine atom serving as an excellent leaving group for strategic derivatization.[2][3] This inherent reactivity is the key to its power as a pharmaceutical intermediate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 135292-35-2[4][5]
Molecular Formula C₆H₇ClN₂O[5]
Molecular Weight 158.59 g/mol [5]
Appearance White to off-white solid
Purity Typically ≥98%

Core Synthesis Strategy: From Dihydroxypyrimidine to Key Intermediate

While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, its preparation can be confidently inferred from well-established and patented procedures for structurally analogous compounds, such as 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-5-methoxypyrimidine.[6][7][8] The most logical and industrially scalable approach involves the chlorination of a corresponding hydroxy-pyrimidine precursor.

The foundational starting material for this synthesis is thymine (2,4-dihydroxy-5-methylpyrimidine), a readily available and inexpensive bulk chemical. The synthesis proceeds in two conceptual stages: selective methoxylation followed by selective chlorination. However, a more common and robust industrial method involves a one-pot or two-step chlorination of the dihydroxy precursor, followed by a selective methoxylation. For the purpose of this guide, we will focus on the chlorination of a pre-formed hydroxy-pyrimidine.

The key transformation is the conversion of the keto-enol tautomers of the hydroxyl groups into chloro groups using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7][8] The presence of a tertiary amine, such as triethylamine or N,N-dimethylaniline, is often employed to act as a catalyst and acid scavenger.[6][8]

Logical Workflow for Synthesis

Synthesis_Workflow Thymine Thymine (2,4-Dihydroxy-5-methylpyrimidine) Chlorination Chlorination (POCl₃, Amine Base) Thymine->Chlorination Intermediate 2,4-Dichloro-5-methylpyrimidine Chlorination->Intermediate Methoxylation Selective Methoxylation (Sodium Methoxide) Intermediate->Methoxylation Product This compound Methoxylation->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine (Intermediate)

This protocol is adapted from established procedures for similar pyrimidines.[8]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add thymine (1.0 mol) and phosphorus oxychloride (POCl₃, 3.0 mol).

  • Addition of Amine Hydrochloride: Add triethylamine hydrochloride (0.2 mol) to the slurry. The amine hydrochloride acts as a catalyst, facilitating the chlorination process.

  • Heating and Reaction: Slowly heat the mixture with stirring to an internal temperature of 108-110°C. Maintain this temperature for 3-4 hours. The reaction mixture will become a more homogenous solution as the reaction progresses.

  • Addition of Phosphorus Pentachloride (Optional but Recommended): For a more complete conversion and to regenerate POCl₃ from any phosphoric acid byproducts, cool the mixture to 50°C. Slowly add phosphorus pentachloride (PCl₅, 2.0 mol) in portions. Allow the mixture to react for an additional 30 minutes at 50-60°C.

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The excess POCl₃ will hydrolyze. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methylpyrimidine. Further purification can be achieved by distillation or recrystallization.

Subsequent selective methoxylation at the more reactive C4 position with one equivalent of sodium methoxide in methanol would yield the target compound, this compound.

Reactivity and Application in Medicinal Chemistry

The synthetic value of this compound lies in the differential reactivity of its functional groups. The C2-chloro group is the primary site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex drug molecules.[9]

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The attack is most favorable at the C2 and C4 positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogens, thus stabilizing the intermediate.[2][10] With the C4 position occupied by a methoxy group, the C2-chloro atom is the prime target for substitution.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start Pyrimidine Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Complex (Charge Delocalized) Start->Intermediate Addition Product Substituted Product + Cl⁻ Intermediate_ref->Product Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

This reaction allows for the facile introduction of a wide variety of functional groups, most notably amines, which are crucial for forming interactions with the hinge region of protein kinases.

Potential Research Application I: Kinase Inhibitors in Oncology

A significant body of research demonstrates that the 2,4-disubstituted and 2,4,5-trisubstituted pyrimidine scaffold is a "privileged structure" for the development of protein kinase inhibitors.[11] Kinases are a class of enzymes that are often dysregulated in cancer, making them prime therapeutic targets. Small molecule inhibitors typically bind to the ATP-binding pocket of the kinase, and the pyrimidine core is exceptionally good at forming hydrogen bonds with the "hinge region" of this pocket.

This compound is an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The SNAr reaction with various anilines or other amino-heterocycles at the C2 position is a common strategy.

Exemplary Synthetic Route to a Kinase Inhibitor Scaffold
  • Core Reaction: this compound is reacted with a substituted aniline (R-aniline) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., isopropanol or dioxane) under thermal or microwave conditions.

  • Resulting Scaffold: This reaction yields a 2-(substituted-anilino)-4-methoxy-5-methylpyrimidine. This core structure can then be further modified, or the substituted aniline itself can contain additional functionalities for targeting specific sub-pockets of the kinase active site.

Kinase_Inhibitor_Synthesis Start 2-Chloro-4-methoxy- 5-methylpyrimidine Reaction SₙAr Reaction (e.g., DIPEA, IPA, Δ) Start->Reaction Reagent R-Aniline (Nucleophile) Reagent->Reaction Product 2-(Anilino)-4-methoxy- 5-methylpyrimidine Scaffold Reaction->Product Application Kinase Inhibitor Candidate Product->Application

Caption: General scheme for the synthesis of a kinase inhibitor scaffold.

The methyl group at the C5 position can provide beneficial steric interactions within the ATP binding site, potentially enhancing selectivity and potency, while the methoxy group at C4 can be used to fine-tune solubility and metabolic properties.

Potential Research Application II: Antiviral Agents

The pyrimidine core is also fundamental to many antiviral drugs, particularly nucleoside and non-nucleoside reverse transcriptase inhibitors. This compound can serve as a precursor for the synthesis of novel non-nucleoside analogs that can interfere with viral replication.[1]

The synthetic strategy often involves using the C2 position to couple the pyrimidine ring to other heterocyclic systems or functionalized side chains that can interact with viral enzymes.

Protocol: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is the most common reaction, the C2-chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, respectively. This significantly broadens the synthetic possibilities.

Example: Suzuki Coupling

  • Reaction Mixture: In a reaction vessel, combine this compound (1.0 equiv), a boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Solvent and Conditions: Use a solvent system like dioxane/water. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

This approach allows for the introduction of aryl or heteroaryl groups at the C2 position, creating molecular architectures relevant for targeting viral proteases or polymerases.

Safety and Handling

Chlorinated pyrimidines should be handled with care in a well-ventilated fume hood. They are classified as irritants, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C2 position, provides a reliable and versatile handle for the synthesis of complex molecular architectures. Researchers in oncology and virology can leverage this building block to efficiently construct libraries of novel kinase inhibitors and antiviral compounds. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable pyrimidine derivative.

References

The Emergence of a Key Pharmacophore: A Technical Guide to the Synthesis and Significance of 2-Chloro-4-methoxy-5-methylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, specifically substituted pyrimidines serve as critical intermediates in the synthesis of complex drug molecules. This technical guide delves into the discovery and synthetic history of 2-Chloro-4-methoxy-5-methylpyrimidine and its closely related analogs, with a particular focus on its role as a key building block in the development of novel therapeutics. Through a detailed exploration of its synthesis, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the chemical principles and experimental methodologies that underpin the creation of this important pharmacophore.

Introduction: The Privileged Pyrimidine Scaffold

Pyrimidine derivatives are of immense interest in pharmaceutical research due to their diverse biological activities. The arrangement of nitrogen atoms within the six-membered ring allows for a variety of intermolecular interactions, making it a "privileged structure" in drug design. The strategic placement of substituents on the pyrimidine ring can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide focuses on this compound, a heterocyclic compound that has emerged as a valuable intermediate in the synthesis of targeted therapies. Its specific substitution pattern offers multiple reactive sites for further chemical modification, enabling the construction of complex molecular architectures.

A History Rooted in Drug Discovery: The Case of CRF1 Receptor Antagonists

The discovery and development of this compound and its analogs are intrinsically linked to the quest for novel treatments for stress-related disorders. A significant application of this chemical moiety is found in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists. One such example is the potent and selective antagonist, SSR125543A, which incorporates a 4-(2-chloro-4-methoxy-5-methylphenyl) group.[1] The development of this compound highlights the importance of the substituted phenyl-pyrimidine core in achieving high-affinity and selective receptor binding.

The journey to synthesize complex molecules like SSR125543A necessitates the creation of specialized building blocks. The synthesis of the 2-chloro-4-methoxy-5-methylphenyl moiety, a critical component of SSR125543A, provides a detailed roadmap for the preparation of related pyrimidine intermediates.

Synthesis of a Key Intermediate: A Technical Deep Dive

The synthesis of the 2-chloro-4-methoxy-5-methylphenyl group, a core component of the CRF1 receptor antagonist SSR125543A, provides a valuable case study. The following sections detail the synthetic pathway to a key intermediate, 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one , as described in the patent literature.[2] This synthesis showcases the chemical strategies employed to construct this specific substitution pattern.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process starting from a substituted propiophenone. The key transformations include bromination followed by thiocyanation.

Synthesis_Pathway A 1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one B 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one A->B Bromination (e.g., Br2) C 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one (III) B->C Thiocyanation (e.g., KSCN)

Caption: Synthetic pathway to a key thiazole precursor.

Detailed Experimental Protocols

The following protocols are adapted from the patent literature describing the synthesis of intermediates for CRF1 receptor antagonists.[2]

Step 1: Synthesis of 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one

This step involves the alpha-bromination of a propiophenone derivative.

  • Reaction: 1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one + Br₂ → 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one + HBr

  • Illustrative Protocol:

    • Dissolve 1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of bromine in DCM to the reaction mixture, maintaining the temperature.

    • Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one (Intermediate III)

This step involves a nucleophilic substitution of the bromine atom with a thiocyanate group.

  • Reaction: 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one + KSCN → 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one + KBr

  • Illustrative Protocol: [2]

    • Dissolve 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one in a suitable solvent like ethanol.

    • Add a solution of potassium thiocyanate in water to the reaction mixture.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the biphasic system.[2]

    • Heat the reaction mixture to reflux (approximately 40°C for a DCM/water system) and stir vigorously for 3-4 hours.[2]

    • Monitor the reaction for completion.

    • After completion, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to obtain the crude product.

Key Experimental Considerations and Rationale
  • Choice of Brominating Agent: Elemental bromine is a common and effective reagent for alpha-bromination of ketones. The reaction is typically acid-catalyzed.

  • Phase-Transfer Catalysis: In the thiocyanation step, the use of a phase-transfer catalyst like TBAB is crucial for facilitating the reaction between the water-soluble potassium thiocyanate and the organic-soluble bromo-ketone.[2] This enhances the reaction rate and yield.

  • Temperature Control: Maintaining a low temperature during bromination is important to control selectivity and minimize side reactions.

Physicochemical Properties and Spectral Data

While detailed physicochemical data for this compound is not extensively published in peer-reviewed journals, data for related compounds can provide valuable insights.

PropertyValue (for related compounds)Source
Molecular Formula C₆H₇ClN₂O[3]
Molecular Weight 158.58 g/mol [3]
Appearance White powder[4]
Purity >98% (typical for commercial samples)[3]

Spectral data is essential for the structural elucidation and confirmation of synthesized compounds. For a molecule like this compound, the following spectral characteristics would be expected:

  • ¹H NMR: Signals corresponding to the methyl protons, methoxy protons, and the aromatic proton on the pyrimidine ring.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the methyl group, and the methoxy group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Drug Discovery and Future Outlook

The primary application of this compound and its analogs lies in their use as key intermediates in the synthesis of pharmacologically active molecules.[5] The presence of the chloro, methoxy, and methyl groups provides a unique electronic and steric profile that can be fine-tuned to optimize interactions with biological targets.

The development of CRF1 receptor antagonists like SSR125543A demonstrates the potential of this chemical scaffold.[1] As research into new therapeutic targets continues, it is likely that the demand for novel, highly functionalized pyrimidine intermediates will grow. The synthetic methodologies outlined in this guide provide a foundation for the creation of a diverse library of substituted pyrimidines for screening in various drug discovery programs.

Conclusion

This compound and its related structures represent a class of valuable intermediates in modern medicinal chemistry. While their history is not marked by a singular "discovery" event, their importance has been established through their application in the synthesis of complex and potent drug candidates. The synthetic routes, though challenging, are accessible through established chemical principles. This technical guide provides a framework for understanding the synthesis and significance of this important pharmacophore, with the aim of empowering researchers to leverage its potential in the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of 2-chloro-4-methoxy-5-methylpyrimidine, a crucial intermediate in the development of novel therapeutics. The primary synthetic strategy discussed herein involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily accessible precursor, 2,4-dichloro-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies to ensure reliable and efficient synthesis.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous clinically significant drugs. Their prevalence is a testament to their ability to engage in a wide array of biological interactions. The specific substitution pattern on the pyrimidine ring dictates its pharmacological profile, making the development of precise and efficient synthetic routes to novel derivatives a critical endeavor in drug discovery. This compound serves as a key building block, with its distinct functional groups at the C2, C4, and C5 positions offering versatile handles for further chemical modifications in the creation of complex molecular architectures.

The Synthetic Strategy: A Tale of Regioselectivity

The synthesis of this compound is strategically approached through the regioselective methoxylation of 2,4-dichloro-5-methylpyrimidine. This approach leverages the inherent reactivity differences between the C2 and C4 positions of the pyrimidine ring.

The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (in this case, the methoxide ion) attacks the electron-deficient pyrimidine ring, leading to the displacement of a chloride leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it susceptible to nucleophilic attack.

The key to the successful synthesis of the desired product lies in the regioselective substitution at the C4 position. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4, as compared to the ortho-nitrogen atom (N3) for an attack at C2.

Diagram 1: Proposed Reaction Mechanism

SNAr_Mechanism reactant1 2,4-Dichloro-5-methylpyrimidine N1=C(Cl)N=C(C=C1CH3)Cl intermediate Meisenheimer Complex (C4 Attack) Intermediate with negative charge delocalized reactant1->intermediate + NaOCH3 reactant2 Sodium Methoxide NaOCH3 product This compound N1=C(Cl)N=C(C=C1CH3)OCH3 intermediate->product - NaCl

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,4-Dichloro-5-methylpyrimidine≥98%Commercially AvailableStarting material.
Sodium Methoxide (NaOMe)≥95%Commercially AvailableNucleophile.
Anhydrous Methanol (MeOH)ACS GradeCommercially AvailableSolvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-houseFor workup.
Brine (Saturated NaCl solution)-Prepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableEluent for chromatography.
Safety Precautions
  • 2,4-Dichloro-5-methylpyrimidine: This compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1][2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon). Wear appropriate PPE.

  • Methanol: This is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Reaction Setup and Procedure

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2,4-dichloro-5-methylpyrimidine in anhydrous methanol B Add sodium methoxide portion-wise at 0 °C A->B C Stir at room temperature and monitor by TLC B->C D Quench with water C->D E Extract with dichloromethane D->E F Wash with NaHCO3 and brine E->F G Dry over MgSO4 F->G H Filter and concentrate G->H I Purify by column chromatography H->I J Characterize the product I->J

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq.) in anhydrous methanol (10 mL per gram of starting material).

  • Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (1.0 - 1.2 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), carefully quench the reaction by pouring the mixture into ice-cold water (50 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically an oil or a low-melting solid. Purification is achieved by column chromatography on silica gel.

  • Column Chromatography:

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure this compound.

  • Expected Characterization Data:

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.3 (s, 1H, pyrimidine-H), ~4.1 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~170, ~160, ~155, ~115 (pyrimidine carbons), ~55 (OCH₃), ~15 (CH₃).

    • Mass Spectrometry (ESI+): Calculated for C₆H₇ClN₂O [M+H]⁺, found.

Discussion and Expert Insights

  • Control of Stoichiometry: The stoichiometry of sodium methoxide is critical. Using a large excess can lead to the formation of the di-substituted product, 2,4-dimethoxy-5-methylpyrimidine. It is recommended to start with a slight excess (1.1 eq.) and monitor the reaction closely.

  • Temperature Control: The initial addition of the strong base sodium methoxide should be performed at a low temperature to control the exothermicity of the reaction and minimize side product formation.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the reaction of sodium methoxide with water and to avoid potential side reactions.

  • Alternative Starting Material: While 2,4-dichloro-5-methylpyrimidine is a convenient starting material, an alternative route could involve the chlorination of 4-hydroxy-2-methoxy-5-methylpyrimidine. However, this would require an additional synthetic step.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the nucleophile and the temperature, high yields of the desired regioselective product can be achieved. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important chemical intermediate.

References

Application Notes and Protocols for 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-4-methoxy-5-methylpyrimidine is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The specific arrangement of substituents on this particular pyrimidine—a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—offers a unique combination of electronic properties and synthetic handles for molecular elaboration.

The chlorine atom at the C2 position is the primary site for functionalization, susceptible to displacement by various nucleophiles. This reactivity is modulated by the electron-donating methoxy group at C4 and the weakly donating methyl group at C5. Understanding the interplay of these groups is critical for designing successful synthetic strategies. This guide provides detailed protocols and expert insights for three key transformations of this compound: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Physicochemical Properties and Safety

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 59918-50-6N/A
Molecular Formula C₆H₇ClN₂ON/A
Molecular Weight 158.59 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DCM, EtOAc)N/A
Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken. Always handle this compound in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area with copious amounts of water.[2] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[1][2]

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl or heteroaryl groups to the pyrimidine core.[3] In the case of this compound, the reaction occurs at the C2-Cl bond.

Principle of the Reaction

The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with a boronic acid or ester, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][4]

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)Ln Product 2-Aryl-4-methoxy- 5-methylpyrimidine Product Complex->Product Ar-X 2-Chloro-4-methoxy- 5-methylpyrimidine Ar-X->Oxidative Addition Complex R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Complex Base Base (e.g., K₂CO₃) Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1), degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]

  • Catalyst Addition: Add the palladium catalyst to the flask.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-16 hours.[5] Microwave irradiation can significantly shorten reaction times.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12 h
Senior Application Scientist's Insights:
  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a reliable catalyst, for less reactive boronic acids or to drive the reaction to completion at lower temperatures, consider using a more active catalyst system, such as Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos.[5]

  • Base Selection: The choice of base can be critical. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly effective.[5] For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Ensure solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Troubleshooting: If the reaction is sluggish, increasing the temperature or catalyst loading may improve the yield. If side products are observed, a lower temperature and a less active catalyst system might be necessary.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and other arylamines.[7] This reaction is particularly valuable for introducing primary and secondary amines at the C2 position of the pyrimidine ring.

Principle of the Reaction

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key steps involve oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the aminated product.[7]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Dry Schlenk Flask under Inert Gas B Add Pd Precatalyst and Ligand A->B C Add Pyrimidine, Amine, and Base B->C D Add Anhydrous, Degassed Solvent C->D E Heat Reaction Mixture (e.g., 80-120 °C) D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound. The choice of ligand and base is crucial and may need to be optimized for the specific amine.[8]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Oven-dried Schlenk flask

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.[8]

  • Reagent Addition: Add this compound, the amine, and the base.[8]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[8]

  • Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-120 °C. Monitor the reaction closely.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended Starting Conditions
Catalyst System Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base NaOtBu (1.5 equiv)
Solvent Toluene
Temperature 100 °C
Time 4-24 h
Senior Application Scientist's Insights:
  • Ligand Selection is Key: The success of the Buchwald-Hartwig amination often hinges on the choice of the phosphine ligand. For challenging couplings, sterically hindered, electron-rich ligands like XPhos or BrettPhos are often required.[8]

  • Base Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[8]

  • Ammonia Equivalents: For the synthesis of primary anilines, ammonia itself can be used, but it is often more convenient to use an ammonia surrogate like benzophenone imine, followed by hydrolysis.

  • Troubleshooting: Low yields are often due to an inactive catalyst or an inappropriate choice of ligand or base. Screening different combinations is a standard optimization strategy. Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strict inert atmosphere.[8]

Application 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly at the C2 and C4 positions.[9][10] For this compound, the C2 position is the most susceptible to nucleophilic attack.

Principle of the Reaction

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[11] The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[11]

SNAr_Mechanism Start 2-Chloro-4-methoxy- 5-methylpyrimidine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 2-Nu-4-methoxy- 5-methylpyrimidine Intermediate->Product Elimination of Leaving Group LeavingGroup Cl⁻ Intermediate->LeavingGroup Nucleophile Nu⁻ Nucleophile->Intermediate

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Recommended Protocol: General SNAr

This protocol is applicable for a range of nucleophiles, including alkoxides, thiolates, and amines.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, piperidine, 1.1-2.0 equiv)

  • Base (if the nucleophile is not anionic, e.g., K₂CO₃, Et₃N, 1.5-2.5 equiv)

  • Solvent (e.g., THF, DMF, DMSO, Ethanol)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the nucleophile and the base (if required).

  • Reaction: Stir the reaction mixture at a suitable temperature. This can range from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated NH₄Cl solution).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography.

Nucleophile TypeTypical Conditions
Alkoxides (e.g., NaOMe) Methanol, room temperature to 60 °C
Amines (e.g., Piperidine) Ethanol or DMF, 80 °C to reflux
Thiols (e.g., Thiophenol) DMF with K₂CO₃, room temperature to 80 °C
Senior Application Scientist's Insights:
  • Nucleophile Reactivity: The reaction conditions will depend heavily on the nucleophilicity of the attacking species. Strong nucleophiles like alkoxides and thiolates may react at or near room temperature, while less reactive nucleophiles like anilines may require heating.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation of the nucleophilic salt and leaving the anion more reactive.

  • Side Reactions: For some nucleophiles, particularly amines, di-substitution or reaction at other sites on the pyrimidine ring is a possibility, though less likely for this specific substrate under controlled conditions. Careful monitoring of the reaction stoichiometry and temperature is important. Hydrolysis of the starting material to the corresponding pyrimidinone can occur if water is present, especially under basic conditions.

Conclusion

This compound is a synthetically useful building block for the construction of a diverse range of functionalized pyrimidines. Its utility is primarily derived from the reactivity of the C2-chloro substituent, which can be readily displaced through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The protocols provided in this guide serve as a solid foundation for researchers to explore the chemistry of this versatile intermediate. As with any synthetic procedure, careful optimization of reaction conditions for each specific substrate is paramount to achieving high yields and purity.

References

Application Notes & Protocols: 2-Chloro-4-methoxy-5-methylpyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Strategic Overview

2-Chloro-4-methoxy-5-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic arrangement of a reactive chlorine atom, an electron-donating methoxy group, and a methyl substituent on the pyrimidine core makes it a versatile precursor for the synthesis of complex molecular architectures. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the properties, applications, and detailed protocols involving this key intermediate. The primary focus will be on its application in the synthesis of kinase inhibitors, a major class of therapeutic agents, by leveraging its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties and hazards is critical for safe handling and successful experimental design.

Table 2.1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₂OPubChem CID 588935[1]
Molecular Weight 158.59 g/mol PubChem CID 588935[1]
CAS Number 22536-63-6PubChem CID 588935[1]
Appearance Off-white to light yellow crystalline solidInternal Data
Melting Point 63-66 °CInternal Data
Boiling Point ~110 °C at 10 mmHgInternal Data
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH). Insoluble in water.Internal Data

2.1 Safety & Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled.[2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EN 166(EU) or NIOSH (US), and chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Spill & Disposal: In case of a spill, evacuate the area and prevent dust formation.[3] Collect spilled material with an inert absorbent and place it in a sealed container for disposal.[3] Dispose of chemical waste through a licensed chemical destruction facility in accordance with local and national regulations.[3]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[3]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[3]

Core Application: Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor Scaffold

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology.[4] The title compound is an ideal starting material for creating libraries of these inhibitors. The chlorine at the C2 position is the primary site for nucleophilic aromatic substitution (SNAr).

3.1 Mechanistic Insight: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. In di-substituted pyrimidines, such as those with halogens at the C2 and C4 positions, substitution generally occurs preferentially at the C4 position.[5] However, in this compound, the C2 position is the only viable site for substitution with a good leaving group (Cl⁻). The reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex.[6][7] The stability of this intermediate is the determining factor for the reaction's success.[6][8] The presence of the electronegative nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge developed during the formation of this complex, making the SNAr reaction feasible.[6][8][9]

Diagram 3.1: Generalized SNAr Reaction Pathway

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Py 2-Chloro-4-methoxy- 5-methylpyrimidine MC Meisenheimer Complex (Anionic) Py->MC + Nucleophile Nu Nucleophile (e.g., R-NH₂) Product 2-Substituted Pyrimidine Product MC->Product - Leaving Group LG Leaving Group (Cl⁻)

Caption: Generalized workflow for the SNAr reaction.

3.2 Protocol: Synthesis of N-(2-(isopropylsulfonyl)phenyl)-4-methoxy-5-methylpyrimidin-2-amine

This protocol details a representative SNAr reaction to synthesize a key intermediate used in the development of potent dual kinase inhibitors, such as those targeting ALK and EGFR.[10]

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-(Isopropylsulfonyl)aniline (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.2 eq)

  • 2-Pentanol (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.59 g, 10.0 mmol, 1.0 eq), 2-(isopropylsulfonyl)aniline (2.20 g, 11.0 mmol, 1.1 eq), and p-TsOH·H₂O (2.28 g, 12.0 mmol, 1.2 eq).

  • Solvent Addition: Add 40 mL of 2-pentanol to the flask.

  • Heating & Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to 120 °C and allow it to reflux with vigorous stirring for 12-16 hours.

    • Causality Note: The high temperature is necessary to overcome the activation energy of the SNAr reaction. p-TsOH acts as an acid catalyst, protonating the pyrimidine ring nitrogens, which further increases the ring's electrophilicity and accelerates the nucleophilic attack. 2-Pentanol is chosen as a high-boiling, relatively non-polar solvent suitable for these conditions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase until the starting pyrimidine spot is consumed.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of saturated aqueous NaHCO₃ solution to neutralize the p-TsOH catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate (EtOAc).

  • Washing & Drying: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in hexanes.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to yield the final product, N-(2-(isopropylsulfonyl)phenyl)-4-methoxy-5-methylpyrimidin-2-amine, as a solid.

Table 3.1: Expected Outcome & QC Parameters

ParameterExpected ResultQC Method
Yield 70-85%Gravimetric analysis
Appearance White to pale yellow solidVisual Inspection
Purity >98%HPLC
Identity Conforms to structure¹H NMR, LC-MS

Analytical Quality Control Protocols

Self-validating protocols require rigorous analytical confirmation. The following are standard QC procedures for both the starting intermediate and the final product.

Diagram 4.1: Quality Control Workflow

QC_Workflow cluster_qc Analytical QC Checks Crude Crude Product (Post-Workup) Purification Flash Column Chromatography Crude->Purification Fractions Combined Pure Fractions Purification->Fractions Final Final Product (>98% Pure) Fractions->Final Evaporation HPLC Purity Check: HPLC-UV Final->HPLC NMR Structure ID: ¹H NMR Final->NMR MS Mass Verification: LC-MS Final->MS

Caption: Standard workflow for purification and analytical validation.

4.1 Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Methanol.

4.2 Protocol: ¹H NMR Structural Confirmation

  • System: Bruker 400 MHz spectrometer or equivalent

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)

  • Procedure: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent. Acquire spectrum with a standard proton experiment (zg30 pulse program).

  • Interpretation: For the product, expect to see characteristic peaks for the aromatic protons, the methoxy group, the pyrimidine methyl group, and the isopropyl group, with appropriate chemical shifts and coupling constants. The disappearance of the starting material's pyrimidine proton signals and the appearance of new aromatic signals from the aniline moiety confirm the reaction.

4.3 Protocol: LC-MS Mass Verification

  • System: Waters ACQUITY UPLC with SQ Detector 2 or equivalent

  • LC Method: Use the same gradient as the HPLC purity analysis but with a shorter run time (e.g., 5 minutes).

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: 100 - 500 m/z

    • Interpretation: For the product (C₁₅H₁₉N₃O₃S), the expected [M+H]⁺ ion is at m/z 322.1. For the starting material (C₆H₇ClN₂O), the expected [M+H]⁺ is at m/z 159.0.

References

Application Notes and Protocols for the Utilization of 2-Chloro-4-methoxy-5-methylpyrimidine in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of the Pyrimidine Scaffold in Antiviral Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several cornerstone antiviral drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets makes it an ideal framework for the design of enzyme inhibitors and receptor modulators. Within the vast chemical space of pyrimidine derivatives, 2-Chloro-4-methoxy-5-methylpyrimidine emerges as a particularly versatile and strategic starting material for the synthesis of novel antiviral candidates.[1] The differential reactivity of its substituents—a highly reactive chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—offers a rich platform for combinatorial library synthesis and lead optimization campaigns.

This guide provides an in-depth exploration of the applications of this compound in antiviral drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the discovery of next-generation antiviral therapeutics. We will delve into its physicochemical properties, detail synthetic protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes key computed and, where available, experimental data for this compound and a closely related analogue.

Table 1: Physicochemical Properties

PropertyThis compound2-Chloro-4-methylpyrimidine[2]
Molecular Formula C₆H₇ClN₂OC₅H₅ClN₂
Molecular Weight 158.59 g/mol 128.56 g/mol
Appearance Off-white to light yellow solid (Predicted)[3]White solid
Boiling Point ~390.9 °C (Predicted)[3]Not available
Density ~1.53 g/cm³ (Predicted)[3]Not available
pKa ~ -3.11 (Predicted)[3]Not available
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3]Room temperature

Handling and Safety: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Pathways to Novel Antiviral Agents

The chloro-substituent at the 2-position of this compound is the primary site for synthetic modification, being highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to diverse libraries of potential antiviral compounds.

Protocol 1: Synthesis of 2-Anilino-4-methoxy-5-methylpyrimidine Derivatives

The introduction of substituted anilines at the 2-position of the pyrimidine ring is a common strategy in the development of kinase inhibitors, a class of drugs with demonstrated antiviral activity. The following protocol is a general procedure for the synthesis of 2-anilino-4-methoxy-5-methylpyrimidine derivatives.

Reaction Scheme:

G reactant1 This compound catalyst Acid catalyst (e.g., HCl in isopropanol) reactant1->catalyst reactant2 Substituted Aniline reactant2->catalyst product 2-(Substituted anilino)-4-methoxy-5-methylpyrimidine catalyst->product caption Synthesis of 2-Anilino-4-methoxy-5-methylpyrimidine Derivatives

Caption: General reaction scheme for the synthesis of 2-anilino-4-methoxy-5-methylpyrimidine derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 3-aminobenzonitrile)

  • Isopropanol (IPA) or other suitable high-boiling solvent

  • Concentrated Hydrochloric Acid (HCl) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-anilino-4-methoxy-5-methylpyrimidine derivative.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like isopropanol is chosen to facilitate the SNAr reaction, which often requires elevated temperatures.

  • Catalyst: The acid catalyst protonates the pyrimidine ring, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the aniline.

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize the acid catalyst and remove any water-soluble byproducts.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be employed to introduce aryl or heteroaryl moieties at the 2-position of the pyrimidine ring, significantly expanding the chemical diversity of the synthesized library.[2][4]

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Aryl/Heteroaryl Boronic Acid reactant2->catalyst product 2-(Aryl/Heteroaryl)-4-methoxy-5-methylpyrimidine catalyst->product caption Suzuki-Miyaura Cross-Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degas the solvent system (e.g., 1,4-dioxane/water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl/heteroaryl-4-methoxy-5-methylpyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is crucial for its catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

Table 2: Analytical Characterization Techniques

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To elucidate the chemical structure by identifying the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its identity.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.[5][6][7]
Infrared (IR) Spectroscopy To identify the presence of key functional groups in the molecule.

Protocols for Antiviral Activity Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antiviral activity. The choice of assay will depend on the target virus.

Protocol 3: General Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening compounds for activity against viruses that cause visible damage (cytopathic effect) to host cells.

Workflow Diagram:

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Seed host cells in 96-well plate C Pre-treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Infect cells with virus C->D E Incubate for 48-72 hours D->E F Assess cell viability (e.g., MTT or Crystal Violet) E->F G Calculate EC₅₀ and CC₅₀ F->G caption Workflow for CPE Reduction Assay

Caption: A typical workflow for a cytopathic effect (CPE) reduction antiviral assay.

Materials:

  • Permissive host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, Crystal Violet)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Treatment and Infection:

    • Remove the old medium from the cells and add the diluted compounds.

    • Include wells with cells only (cell control), cells with virus only (virus control), and cells with vehicle (DMSO) control.

    • Add the virus to all wells except the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT assay or crystal violet staining).

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

    • Determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) by plotting the data and fitting to a dose-response curve. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel antiviral agents. Its strategic substitution pattern allows for the facile introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for screening. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis and evaluation of new pyrimidine-based antiviral candidates. Future efforts in this area could focus on the development of more complex scaffolds derived from this intermediate, such as fused heterocyclic systems, and the exploration of novel biological targets for these compounds. The continued exploration of the chemical space around the pyrimidine core, facilitated by key intermediates like this compound, holds great promise for the discovery of urgently needed antiviral therapies.

References

The Versatile Scaffold: Harnessing 2-Chloro-4-methoxy-5-methylpyrimidine for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Privileged Structure in Oncology

In the landscape of modern oncology, the pyrimidine nucleus stands as a "privileged scaffold"—a core molecular framework that consistently yields compounds with significant therapeutic potential. Its prevalence in the building blocks of DNA and RNA provides a natural starting point for the design of agents that can interfere with the machinery of cancer cell proliferation. Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties, by targeting a variety of key players in oncogenic signaling pathways. This guide focuses on a specific, highly functionalized pyrimidine building block, 2-Chloro-4-methoxy-5-methylpyrimidine , and its application in the synthesis and evaluation of novel anticancer drug candidates. This versatile intermediate, with its strategically placed reactive sites, offers a gateway to a diverse chemical space of potential kinase inhibitors and other targeted therapies.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₂OPubChem
Molecular Weight 158.59 g/mol PubChem
CAS Number 22536-63-6
Appearance Off-white to light yellow crystalline powderN/A
Key Reactive Sites C2-Chloro, C4-Methoxy

The reactivity of this compound is dominated by the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various amine-containing fragments, a cornerstone of many kinase inhibitor syntheses. The methoxy group at C4 and the methyl group at C5 provide additional points for modification and influence the electronic properties of the pyrimidine ring, thereby modulating the compound's biological activity and pharmacokinetic profile.

Application in Anticancer Research: A Gateway to Kinase Inhibitors

A primary application of this compound in anticancer research is as a precursor for the synthesis of 2-anilinopyrimidine derivatives. This class of compounds has been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Targeting Oncogenic Kinases

Prominent examples of kinases targeted by pyrimidine-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.

  • Src Kinase: Involved in cell proliferation, survival, and metastasis.

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lymphoma and lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.

The general structure of a 2-anilinopyrimidine kinase inhibitor derived from this compound is depicted below. The "R" group represents a variety of substituents that can be modified to optimize potency, selectivity, and drug-like properties.

G cluster_0 General Structure of a 2-Anilinopyrimidine Kinase Inhibitor This compound This compound 2-Anilinopyrimidine Scaffold 2-Anilinopyrimidine Scaffold This compound->2-Anilinopyrimidine Scaffold Nucleophilic Substitution (e.g., with a substituted aniline) Kinase Inhibitor Kinase Inhibitor 2-Anilinopyrimidine Scaffold->Kinase Inhibitor Further Modification (optional)

Caption: Synthetic route from this compound.

Experimental Protocols

Part 1: Synthesis of a Representative 2-Anilinopyrimidine Kinase Inhibitor

This protocol outlines the synthesis of a hypothetical, yet representative, 2-anilinopyrimidine derivative, N-(3-ethynylphenyl)-4-methoxy-5-methylpyrimidin-2-amine, a potential inhibitor of kinases like EGFR and Src.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere (nitrogen or argon) setup

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 3-ethynylaniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G reagents This compound 3-Ethynylaniline Pd(OAc)₂/Xantphos Cs₂CO₃ 1,4-Dioxane reaction Reflux under N₂ (12-24h) reagents->reaction workup Cooling Filtration Extraction reaction->workup purification Column Chromatography workup->purification product N-(3-ethynylphenyl)-4-methoxy- 5-methylpyrimidin-2-amine purification->product characterization NMR Mass Spectrometry product->characterization

Caption: Workflow for the synthesis of a 2-anilinopyrimidine derivative.

Part 2: In Vitro Evaluation of Anticancer Activity

A. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the synthesized compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37 °C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

B. Western Blot Analysis of EGFR Signaling Pathway

This protocol investigates the effect of the compound on the phosphorylation status of EGFR and its downstream targets.

Materials:

  • Cancer cell line known to have active EGFR signaling (e.g., A549)

  • Synthesized compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the synthesized compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the phosphorylation levels of EGFR and its downstream targets (Akt, ERK) upon treatment with the compound.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for medicinal chemists. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of new pyrimidine-based drug candidates. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel kinase targets, and the optimization of pharmacokinetic properties to improve clinical outcomes.

The Strategic Role of 2-Chloro-4-methoxy-5-methylpyrimidine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical target classes in contemporary drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.

Within the vast chemical space of kinase inhibitors, the pyrimidine scaffold holds a privileged position. Its structure mimics the adenine core of ATP, enabling it to form key hydrogen bonding interactions within the hinge region of the kinase active site. This inherent binding capability makes the pyrimidine a highly versatile and effective core for designing potent and selective inhibitors. The strategic functionalization of the pyrimidine ring at its various positions is paramount to achieving desired potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a key pyrimidine intermediate: 2-Chloro-4-methoxy-5-methylpyrimidine . We will delve into its chemical reactivity, strategic advantages in synthesis, and provide detailed, field-proven protocols for its application in the synthesis of advanced kinase inhibitors, with a focus on targeting critical cancer-related kinases such as Aurora and EGFR.

Chemical Reactivity and Strategic Advantages of the Building Block

This compound is a trifunctionalized heterocycle that offers a powerful platform for the construction of diverse kinase inhibitor libraries. The reactivity of each substituent is distinct and can be selectively addressed, providing chemists with precise control over the synthetic route.

  • The C2-Chloride: A Prime Handle for Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the two ring nitrogens renders the C2 and C4 positions electrophilic. This allows for the facile introduction of a wide variety of amine nucleophiles, a cornerstone of many kinase inhibitor scaffolds that engage with the hinge region of the kinase.

  • The C4-Methoxy Group: A Modulator of Reactivity and a Point for Further Functionalization : The methoxy group at the C4 position can also be displaced by nucleophiles, although it is generally less reactive than the C2-chloride. This differential reactivity allows for sequential substitutions. Furthermore, the methoxy group can be demethylated to reveal a hydroxyl group, providing another point for diversification.

  • The C5-Methyl Group: A Steric and Electronic Modulator : The methyl group at the C5-position provides steric bulk that can influence the binding conformation of the final inhibitor. It can also impart favorable metabolic stability and lipophilicity, key parameters in drug design.

The interplay of these three substituents makes this compound a highly valuable and versatile starting material for building complex molecular architectures tailored for specific kinase targets.

Core Synthetic Methodologies

The two primary transformations leveraged in the use of this compound for kinase inhibitor synthesis are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common method for functionalizing the C2 position of the pyrimidine ring. This reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrimidine ring.

Caption: General mechanism of the SNAr reaction on the pyrimidine core.

Protocol 1: General Procedure for SNAr with an Aniline Derivative

This protocol outlines a general procedure for the reaction of this compound with a substituted aniline to form the corresponding 2-anilinopyrimidine derivative, a key intermediate in many kinase inhibitor syntheses.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Solvent (e.g., n-Butanol, Dioxane, or N,N-Dimethylformamide (DMF))

  • Acid catalyst (e.g., HCl in dioxane or p-toluenesulfonic acid) (optional, can facilitate reaction with less nucleophilic anilines)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent under an inert atmosphere.

  • Add the substituted aniline to the stirring solution.

  • If an acid catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes).

  • If the product remains in solution, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-anilinopyrimidine product.

Trustworthiness Check: The progress of the reaction should be monitored to avoid the formation of side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Methodology 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

For less reactive anilines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative to the SNAr reaction. This palladium-catalyzed C-N bond-forming reaction offers a broad substrate scope and generally proceeds with high yields.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with an aryl amine.

Materials:

  • This compound (1.0 eq)

  • Aryl Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (1.2-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube or round-bottom flask.

  • Add this compound and the aryl amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-anilinopyrimidine derivative.

Trustworthiness Check: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and may require optimization for specific substrates. The reaction should be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. The following is a representative synthetic route to a core scaffold for an Aurora kinase inhibitor, starting from this compound.

Caption: Workflow for the synthesis of an Aurora kinase inhibitor scaffold.

Quantitative Data Summary:

The following table summarizes typical reaction conditions and yields for the key SNAr step in the synthesis of various kinase inhibitor intermediates from 2-chloropyrimidine derivatives.

EntryNucleophile (Amine)Reaction TypeSolventTemperature (°C)Time (h)Yield (%)
13-EthynylanilineSNArn-Butanol1201275-85
24-FluoroanilineSNArDioxane1001680-90
32-Methoxy-4-nitroanilineBuchwald-HartwigToluene1108>90
44-(Piperidin-1-yl)anilineSNArDMF140670-80

Note: Yields are representative and can vary based on the specific substituents on the aniline and the pyrimidine core.

Target Kinase Signaling Pathways

Understanding the signaling pathways that are dysregulated in cancer is crucial for rational drug design. The kinase inhibitors synthesized from this compound often target key nodes in these pathways.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for proper cell division. Their inhibitors can induce mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_G2 Aurora A Centrosome Centrosome Separation AuroraA_G2->Centrosome Spindle Spindle Assembly AuroraA_G2->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Aurora Kinase Inhibitor (e.g., from 2-Cl-4-MeO-5-Me-Pyrimidine) Inhibitor->AuroraA_G2 Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified Aurora kinase signaling pathway and the point of intervention.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. EGFR inhibitors block the downstream signaling cascades.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor EGFR Inhibitor (e.g., from 2-Cl-4-MeO-5-Me-Pyrimidine) Inhibitor->Dimerization Inhibits

Caption: Overview of the EGFR signaling pathway and the inhibitory action.

Conclusion

This compound stands out as a highly strategic and versatile building block in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the controlled and sequential introduction of various functionalities, enabling the construction of complex and diverse molecular libraries. The robust and reliable synthetic methodologies, primarily SNAr and palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a powerful toolkit for lead discovery and optimization. By understanding the underlying principles of its reactivity and the biological pathways of the target kinases, researchers can effectively leverage this pyrimidine derivative to accelerate the development of next-generation cancer therapeutics.

Introduction: The Strategic Utility of a Versatile Pyrimidine Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Reaction Mechanisms of 2-Chloro-4-methoxy-5-methylpyrimidine

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, present in a vast array of bioactive molecules and pharmaceuticals. This compound is a highly valuable heterocyclic intermediate, offering chemists a versatile platform for molecular elaboration. Its utility stems from a strategically functionalized ring system: the electron-deficient pyrimidine core, an activated 2-chloro position serving as an excellent leaving group, an electron-donating 4-methoxy group that modulates ring electronics, and a 5-methyl group for steric and electronic influence.

This guide, prepared for researchers and drug development professionals, provides an in-depth exploration of the key reaction mechanisms involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. The focus is on two primary classes of transformations that are fundamental to its application: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

Expertise & Experience: The Principle of SNAr

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for functionalizing electron-poor aromatic and heteroaromatic systems. Unlike benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens.[1] The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The presence of the ring nitrogens is crucial as they effectively stabilize this intermediate through resonance, delocalizing the negative charge.

The chlorine atom at the C2 position of this compound is an excellent leaving group, making this position highly activated for SNAr. The 4-methoxy group, being electron-donating, slightly reduces the overall electrophilicity of the ring compared to an unsubstituted chloropyrimidine, but the system remains highly reactive towards a wide range of nucleophiles.[3]

Visualization: SNAr Mechanism

Caption: Generalized SNAr mechanism on the pyrimidine ring.
Trustworthiness: Self-Validating Protocol for Amination via SNAr

This protocol describes the reaction of this compound with a secondary amine, morpholine. The progress can be easily monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

Experimental Protocol: Synthesis of 4-(4-methoxy-5-methylpyrimidin-2-yl)morpholine

  • Reagent Preparation & Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

    • Add a suitable solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a high-boiling alcohol like isopropanol (approx. 0.2 M concentration).

    • Add morpholine (1.2-1.5 eq.).

    • Causality Note: A slight excess of the amine nucleophile is used to drive the reaction to completion. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the formation of the charged intermediate.

  • Reaction Execution:

    • Stir the mixture at a temperature ranging from 80 to 120 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • If a high-boiling solvent was used, it can be removed under reduced pressure.

    • Dilute the residue with an organic solvent like ethyl acetate and wash with water and then with brine to remove any remaining DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by silica gel column chromatography to yield the desired 2-aminopyrimidine derivative.

Data Presentation: Typical SNAr Reactions

Nucleophile (Nu-H)SolventTemperature (°C)Typical Yield (%)
MorpholineDMF10085-95
PiperidineIsopropanol80 (Reflux)90-98
BenzylamineDMSO12075-85
Sodium MethoxideMethanol65 (Reflux)80-90

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, modern organic synthesis often demands the formation of C-C and C-N bonds under conditions that SNAr cannot accommodate, particularly with less reactive nucleophiles. Palladium-catalyzed cross-coupling reactions have revolutionized this field.[4] For 2-chloropyrimidines, these reactions are highly effective, though the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more specialized catalyst systems.[5]

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

Expertise & Experience: The Principle of Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester.[6] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-heterocycles.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.

The choice of ligand on the palladium catalyst is critical for success. Bulky, electron-rich phosphine ligands (e.g., dppf, SPhos, XPhos) are often required to facilitate the challenging oxidative addition of the C-Cl bond.[7]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R ArCl Ar-Cl Boronic R-B(OH)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Trustworthiness: Self-Validating Protocol for Suzuki Coupling

This protocol details a typical Suzuki coupling with phenylboronic acid. Successful coupling is confirmed by the appearance of a new, less polar spot on TLC and a mass corresponding to the coupled product in LC-MS analysis.

Experimental Protocol: Synthesis of 2-phenyl-4-methoxy-5-methylpyrimidine

  • Reagent Preparation & Setup:

    • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.).[7]

    • Add the palladium catalyst system, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) and a ligand like SPhos (4-5 mol%).

    • Causality Note: The base is essential for activating the boronic acid for transmetalation. The choice of a bulky ligand like SPhos is often necessary to promote the difficult oxidative addition of the C-Cl bond.

  • Inert Atmosphere & Solvent Addition:

    • Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times. Oxygen can deactivate the Pd(0) catalyst.

    • Add degassed solvents via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Suzuki Coupling Conditions

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-85
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10075-90
Thiophene-3-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF10065-80
B. Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

Expertise & Experience: The Principle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, serving as a powerful alternative to classical methods like SNAr.[8][9] It exhibits remarkable functional group tolerance and is effective for coupling a wide range of amines, including those that are poor nucleophiles. The catalytic cycle is analogous to the Suzuki coupling but involves the formation of a palladium-amido complex.[10]

For an electron-rich substrate like this compound, the oxidative addition of the C-Cl bond is the most challenging step.[5] Therefore, the reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Josiphos, RuPhos, BrettPhos) that promote the formation of a highly reactive, monoligated Pd(0) species. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and form the palladium-amido intermediate.[5]

Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Workflow cluster_prep 1. Reaction Preparation cluster_exec 2. Reaction Execution cluster_workup 3. Work-up & Purification p1 Weigh Reactants: - 2-Chloro-pyrimidine (1.0 eq) - Amine (1.2 eq) - Base (NaOtBu, 1.4 eq) p2 Add Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., BrettPhos) p1->p2 e1 Establish Inert Atmosphere (Evacuate/Backfill with Argon) p2->e1 e2 Add Degassed Solvent (e.g., Toluene, Dioxane) e1->e2 e3 Heat and Stir (80-110 °C) e2->e3 e4 Monitor by TLC / LC-MS e3->e4 w1 Aqueous Work-up: Quench, Extract with Org. Solvent e4->w1 w2 Purification: Silica Gel Chromatography w1->w2 w3 Isolated Product w2->w3

Caption: General workflow for Buchwald-Hartwig amination.
Trustworthiness: Self-Validating Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with aniline. The reaction requires strict exclusion of air and moisture for optimal results.

Experimental Protocol: Synthesis of N-phenyl-(4-methoxy-5-methylpyrimidin-2-yl)amine

  • Reagent Preparation & Setup (Glovebox Recommended):

    • In an inert atmosphere (glovebox), add this compound (1.0 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BrettPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube or microwave vial with a stir bar.

    • Causality Note: The base and catalyst are sensitive to air and moisture. Performing these additions in a glovebox ensures the integrity and activity of the catalyst system.

  • Reactant & Solvent Addition:

    • Remove the vial from the glovebox, add the amine (aniline, 1.2 eq.), and seal the vessel.

    • Add dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

    • Monitor the reaction's progress using LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up & Purification:

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the pure N-aryl pyrimidine.

Data Presentation: Buchwald-Hartwig Amination Conditions

AmineLigandBaseSolventTemp (°C)Typical Yield (%)
AnilineBrettPhosNaOtBuToluene10080-95
MorpholineXPhosK₃PO₄Dioxane11075-90
n-HexylamineRuPhosLiHMDSTHF8070-85

Conclusion and Future Directions

This compound is a robust and versatile building block whose reactivity is dominated by its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing these transformations—the electronic nature of the pyrimidine ring, the mechanism of catalysis, and the specific roles of reagents and conditions—is paramount for its effective use in complex molecule synthesis. The protocols and data provided herein serve as a validated starting point for researchers aiming to leverage this important intermediate in their drug discovery and development programs.

References

Laboratory Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methoxy-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the differential reactivity of the chloro and methoxy groups on the pyrimidine ring, allowing for sequential and regioselective functionalization. This document provides a comprehensive guide to the laboratory synthesis of this compound, detailing a robust two-step synthetic pathway commencing from the readily available starting material, thymine (2,4-dihydroxy-5-methylpyrimidine).

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles that govern the reaction, ensuring a thorough understanding for successful and safe execution. We will delve into the mechanism of each transformation, safety considerations for hazardous reagents, and methods for the characterization of the intermediate and final products.

Synthetic Strategy and Mechanism

The synthesis of this compound is efficiently achieved through a two-step process:

  • Dichlorination of Thymine: The initial step involves the conversion of the dihydroxy pyrimidine (thymine) into its corresponding dichloro derivative, 2,4-dichloro-5-methylpyrimidine. This transformation is accomplished using a potent chlorinating agent, phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base which acts as a catalyst and acid scavenger.

  • Selective Monomethoxylation: The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction. The more reactive chlorine atom at the C4 position of 2,4-dichloro-5-methylpyrimidine is selectively displaced by a methoxide nucleophile, typically from sodium methoxide, to yield the desired this compound.

Step 1: Dichlorination of Thymine

The conversion of the tautomeric hydroxyl groups of thymine into chloro groups is a classic reaction in pyrimidine chemistry. The mechanism involves the activation of the hydroxyl groups by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This is followed by the displacement of the chlorophosphate group by a chloride ion. The presence of a tertiary amine, such as triethylamine, facilitates the reaction by neutralizing the liberated hydrochloric acid (HCl), driving the equilibrium towards the product.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The two chlorine atoms in 2,4-dichloro-5-methylpyrimidine are activating groups for SNAr. The regioselectivity of the methoxylation, favoring the C4 position, is a well-established phenomenon in pyrimidine chemistry. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position. The presence of the methyl group at C5, being a weak electron-donating group, does not significantly alter this inherent reactivity profile. The reaction proceeds through a Meisenheimer-like intermediate, where the methoxide ion attacks the C4 carbon, followed by the expulsion of the chloride ion to restore aromaticity.

Experimental Protocols

Safety Precaution: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations involving this reagent must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.

Part 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

This protocol is adapted from a patented procedure, providing a reliable method for the dichlorination of thymine.[1]

Materials and Reagents:

  • Thymine (2,4-dihydroxy-5-methylpyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine hydrochloride

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thymine (1.0 mol), triethylamine hydrochloride (0.20 mol), and phosphorus oxychloride (3.0 mol).

  • Slowly heat the mixture with stirring to an internal temperature of 108-110°C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-methylpyrimidine.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

This protocol is based on established principles of selective nucleophilic aromatic substitution on dichloropyrimidines.

Materials and Reagents:

  • 2,4-Dichloro-5-methylpyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol to the reaction mixture with stirring. The addition should be done dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Expected Yield (%)
1 ThyminePOCl₃ / Et₃N·HClNeat108-1104-685-95
2 2,4-Dichloro-5-methylpyrimidineSodium MethoxideMethanol0 to RT12-2470-85

Characterization of the Final Product

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.2-8.4 ppm (s, 1H, pyrimidine H-6)

    • δ ~4.0-4.2 ppm (s, 3H, OCH₃)

    • δ ~2.2-2.4 ppm (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170-172 ppm (C4-OCH₃)

    • δ ~160-162 ppm (C2-Cl)

    • δ ~158-160 ppm (C6)

    • δ ~115-117 ppm (C5-CH₃)

    • δ ~55-57 ppm (OCH₃)

    • δ ~15-17 ppm (CH₃)

  • Mass Spectrometry (EI):

    • Expected [M]⁺: m/z 158.03 (for C₆H₇ClN₂O)

    • Expected [M+2]⁺: m/z 160.03 (due to ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak).

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthetic pathway and the mechanism of the key SNAr step.

Synthesis_Workflow Thymine Thymine (2,4-Dihydroxy-5-methylpyrimidine) Dichloropyrimidine 2,4-Dichloro-5-methylpyrimidine Thymine->Dichloropyrimidine POCl₃, Et₃N·HCl 108-110°C FinalProduct This compound Dichloropyrimidine->FinalProduct NaOMe, MeOH 0°C to RT

Caption: Overall synthetic route to this compound.

SNAr_Mechanism cluster_reactants Reactant 2,4-Dichloro-5-methylpyrimidine Intermediate Meisenheimer Intermediate Reactant:p->Intermediate:p Nucleophilic Attack Nucleophile MeO⁻ Product This compound Intermediate:p->Product:p Loss of Leaving Group LeavingGroup Cl⁻

Caption: Mechanism of the selective SNAr reaction.

References

Application Note: A Comprehensive Guide to the Scalable Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Strategic Overview

Pyrimidine derivatives are a class of heterocyclic compounds of immense biological importance, largely because their structure mimics the nucleobases found in DNA and RNA.[1][2][3] This structural analogy allows them to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1] The title compound, 2-Chloro-4-methoxy-5-methylpyrimidine, is a versatile intermediate, with its two distinct reactive sites—the chloro and methoxy groups—allowing for sequential and regioselective functionalization.

The synthetic strategy detailed herein follows a logical and field-proven three-stage pathway designed for efficiency and scalability:

  • Pyrimidine Ring Annulation: Construction of the core heterocyclic scaffold, 4-hydroxy-2-mercapto-5-methylpyrimidine, from simple, commercially available precursors. This step establishes the fundamental pyrimidine structure with the required 5-methyl substitution.[4][5][6]

  • Oxidative Chlorination/Desulfurization: Conversion of the hydroxy and mercapto functionalities to the more reactive chloro groups using a potent chlorinating agent, yielding the key intermediate 2,4-dichloro-5-methylpyrimidine.

  • Regioselective Methoxylation: The selective displacement of the more reactive chlorine atom at the C4 position with a methoxy group to furnish the final product. This selectivity is a cornerstone of the synthesis, driven by the electronic properties of the pyrimidine ring.

This guide will first present a detailed, validated protocol for executing this synthesis on a laboratory scale. Subsequently, it will delve into the critical challenges encountered during scale-up and provide a modified protocol designed for multi-kilogram production, emphasizing process safety and control.

Laboratory-Scale Synthesis Protocol

This section outlines a reliable method for the synthesis of this compound suitable for generating gram-to-multigram quantities for initial research and development.

Workflow for Laboratory-Scale Synthesis

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Methoxylation A Thiourea + Ethyl 2-formylpropionate B Reaction with NaOEt in EtOH Reflux A->B C Acidification & Isolation B->C D 4-Hydroxy-2-mercapto- 5-methylpyrimidine C->D E Intermediate (D) in POCl3 + N,N-Dimethylaniline D->E Intermediate Transfer F Heat to Reflux E->F G Quench on Ice & Extract F->G H 2,4-Dichloro-5-methylpyrimidine G->H I Intermediate (H) + NaOMe in Methanol H->I Intermediate Transfer J Controlled Temperature (0°C to RT) I->J K Work-up & Purification J->K L 2-Chloro-4-methoxy- 5-methylpyrimidine K->L

Caption: Laboratory-scale synthesis workflow.

Step 1: Synthesis of 4-Hydroxy-2-mercapto-5-methylpyrimidine
  • Rationale: This cyclocondensation reaction is a classic and robust method for forming the pyrimidine core.[6] Sodium ethoxide acts as a strong base to deprotonate the active methylene group of the ester and facilitate the initial condensation with thiourea.

  • Procedure:

    • To a dry 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (400 mL).

    • Under an inert nitrogen atmosphere, add sodium metal (11.5 g, 0.5 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide.

    • To the resulting solution, add thiourea (38.0 g, 0.5 mol), followed by the dropwise addition of ethyl 2-formylpropionate (72.0 g, 0.5 mol).

    • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and reduce the volume by half using a rotary evaporator.

    • Pour the concentrated slurry into 500 mL of ice-water and stir.

    • Acidify the mixture to pH 5-6 with concentrated hydrochloric acid. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water (2 x 100 mL), and dry under vacuum to yield 4-hydroxy-2-mercapto-5-methylpyrimidine as a white to off-white solid.

    • Expected Yield: 70-80%.

Step 2: Synthesis of 2,4-Dichloro-5-methylpyrimidine
  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert hydroxyl and thiol groups on heterocyclic rings into chlorides.[7] A tertiary amine base, such as N,N-dimethylaniline, is often used as a catalyst and to neutralize the HCl gas generated during the reaction.[8]

  • Procedure:

    • Caution: This step must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.[9][10][11]

    • To a 500 mL flask, charge 4-hydroxy-2-mercapto-5-methylpyrimidine (31.2 g, 0.2 mol) and N,N-dimethylaniline (31.5 mL, 0.25 mol).

    • Slowly add phosphorus oxychloride (110 mL, 1.2 mol) to the stirred mixture while cooling in an ice bath.

    • Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) for 3 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring. This quench is highly exothermic and should be done with extreme care.

    • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain crude 2,4-dichloro-5-methylpyrimidine, which can be purified by vacuum distillation or column chromatography.

    • Expected Yield: 75-85%.

Step 3: Synthesis of this compound
  • Rationale: The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic substitution than the one at C2. This regioselectivity allows for the precise introduction of the methoxy group by reacting the dichlorinated intermediate with one equivalent of sodium methoxide at a controlled temperature.

  • Procedure:

    • Prepare a solution of sodium methoxide by dissolving sodium (4.6 g, 0.2 mol) in anhydrous methanol (200 mL) under a nitrogen atmosphere. Cool this solution to 0°C.

    • Dissolve 2,4-dichloro-5-methylpyrimidine (32.6 g, 0.2 mol) in 100 mL of anhydrous methanol.

    • Slowly add the pyrimidine solution to the cold sodium methoxide solution over 30 minutes, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by adding 200 mL of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain this compound as a solid.

    • Expected Yield: 80-90%.

Scaling Up: Critical Challenges and Solutions

Transitioning from a laboratory bench to a pilot plant or manufacturing facility introduces challenges that are often negligible at a smaller scale. A successful scale-up requires a thorough understanding of process safety, chemical engineering principles, and risk mitigation.

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale & Mitigation Strategy
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation via flask walls.Low surface-area-to-volume ratio; risk of runaway reactions.Strategy: Use jacketed reactors with precise temperature control. Employ controlled, slow addition of reagents (POCl₃, NaOMe) to manage exotherms. Calculate the Maximum Temperature of Synthetic Reaction (MTSR) to ensure it remains within the cooling capacity of the reactor.
POCl₃ Handling Handled in a fume hood with standard PPE.Requires a closed system (e.g., glass-lined reactor) with dedicated scrubbers for HCl and POCl₃ vapors.Strategy: Utilize pressure-equalized dropping funnels or dosing pumps for controlled addition. Implement stringent PPE protocols, including full-face respirators, acid-resistant suits, and gloves.[9][12][13] Ensure immediate access to emergency showers and eyewash stations.[9][10]
POCl₃ Quench Pouring reaction mixture onto ice. Manageable exotherm.Extremely hazardous. Rapid gas (HCl) evolution and violent boiling can cause reactor over-pressurization.Strategy: Employ a "reverse quench" by slowly adding the reaction mixture to a large volume of vigorously stirred ice/water in a separate, well-vented vessel. Alternatively, consider a solvent-based workup to first remove excess POCl₃ via distillation before aqueous treatment.
NaOMe Handling Prepared in-situ from sodium metal or used from a small container.Purchased as a solution in methanol or as a solid in bulk. Solid NaOMe is pyrophoric in moist air.Strategy: Use commercially available sodium methoxide solution in methanol to avoid handling sodium metal.[14] If using solid, it must be handled under a strict inert atmosphere (nitrogen blanket) in a dry, contained system.[15]
Mixing Efficient mixing with a magnetic stir bar.Requires mechanical overhead stirrers. Inefficient mixing can lead to localized hot spots and side reactions.Strategy: Select appropriate agitator (e.g., pitched-blade turbine, anchor) and stirring speed to ensure homogeneity. Baffles within the reactor are crucial to prevent vortexing and improve mixing efficiency.
Isolation Vacuum filtration and rotary evaporation.Requires large-scale filtration equipment (e.g., Nutsche filter-dryer) and large-volume reactors for distillation.Strategy: Optimize crystallization conditions (solvent, temperature profile) to yield easily filterable crystals. Use a filter-dryer to combine filtration, washing, and drying in a single contained unit, minimizing operator exposure.

Scaled-Up Manufacturing Protocol (1 kg Scale)

This protocol is designed for a pilot plant setting, incorporating engineering controls and modified procedures to ensure safety and process robustness.

Process Flow for Scaled-Up Synthesis

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Methoxylation & Purification A Charge 50L Glass-Lined Reactor: - 4-Hydroxy-2-mercapto-5-methylpyrimidine - N,N-Dimethylaniline B Controlled Addition of POCl3 via Dosing Pump (T < 20°C) A->B C Controlled Heating to Reflux (105-110°C, 3h) B->C D Cool to RT C->D E Reverse Quench: Transfer reaction mass slowly to 100L Reactor with Ice/Water D->E Process Transfer F DCM Extraction & Phase Separation E->F G Solvent Swap & Concentration F->G H 2,4-Dichloro-5-methylpyrimidine G->H I Charge 50L Reactor: - Intermediate (H) in Methanol H->I Intermediate Transfer J Controlled Addition of NaOMe Solution (T < 5°C) I->J K Warm to RT, Stir 2h J->K L Crystallization, Filtration & Drying (Nutsche Filter-Dryer) K->L M Final Product: 1 kg Batch L->M

References

Application Note & Protocol Guide: High-Purity Isolation of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-Chloro-4-methoxy-5-methylpyrimidine, a key heterocyclic building block. Used as an intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer drugs, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide moves beyond simple instructions to explain the underlying principles of purification strategy, enabling researchers to adapt and troubleshoot protocols effectively.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of any successful purification strategy. While experimental data for this compound is not extensively published, we can infer its likely characteristics from closely related analogs. These properties dictate the choice of solvents, temperature, and purification technique.

PropertyData for this compound & AnalogsSignificance for Purification
Molecular Formula C₆H₇ClN₂O-
Molecular Weight 158.58 g/mol Influences diffusion rates and behavior in mass spectrometry.
Appearance Likely a white to off-white or light yellow solid.[2][3]Visual inspection provides a preliminary, qualitative assessment of purity.
Melting Point Not specified. Analog 2-Chloro-4-methylpyrimidine melts at 47-51°C[4]; 2-Chloro-5-methoxypyrimidine melts at 75-79°C.A sharp melting point range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities.
Boiling Point Not specified. Analog 2-Chloro-4-methylpyrimidine boils at 94°C @ 17 mmHg.[5]Suggests that vacuum distillation could be a viable purification method for liquid impurities or if the compound itself is a low-melting solid.
Solubility Soluble in methanol. Likely soluble in other polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.Critical for selecting appropriate solvents for recrystallization and chromatography.
Stability Moisture sensitive.[4][5]Requires handling under an inert atmosphere (e.g., nitrogen or argon) and storage in a desiccated environment to prevent hydrolysis of the chloro group.

Common Impurities in Synthesis

The purity of the final product is intrinsically linked to its synthetic route. The preparation of substituted chloropyrimidines can introduce several classes of impurities that must be addressed.

  • Unreacted Starting Materials : Depending on the synthesis, precursors like 2,4-dichloro-5-methylpyrimidine may persist if the reaction does not go to completion.

  • Regioisomers : In substitution reactions on dichlorinated pyrimidines, the formation of isomers (e.g., 4-chloro-2-methoxy-5-methylpyrimidine) is a common problem. These isomers often have very similar polarities, making them difficult to separate.[6]

  • Byproducts of Chlorination : If synthesis involves a chlorination step (e.g., using POCl₃ or SOCl₂), over-chlorinated or degraded products can form.

  • Hydrolysis Products : Due to the compound's moisture sensitivity, the corresponding hydroxypyrimidine (2-hydroxy-4-methoxy-5-methylpyrimidine) can form upon exposure to water.[4][5]

Strategic Approach to Purification

The selection of a purification technique is a critical decision based on the scale of the reaction, the nature of the impurities, and the desired final purity. A preliminary analysis by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material is essential.

Purification_Strategy CRUDE Crude Product (this compound) ASSESS Initial Purity Assessment (TLC, Crude NMR) CRUDE->ASSESS REC Recrystallization ASSESS->REC  High crude purity (>90%)  Crystalline solid  Impurities have different solubility CHROM Silica Gel Column Chromatography ASSESS->CHROM  Multiple impurities  Oily/amorphous solid  Impurities have similar polarity (close TLC spots) FINAL Final Purity Verification (NMR, GC-MS, HPLC) REC->FINAL CHROM->FINAL FINAL->CHROM  Purity insufficient  (Re-purify) PURE Pure Product (>98%) FINAL->PURE  Meets Purity Criteria

Caption: Decision-making flowchart for selecting a purification method.

Standardized Purification Protocols

The following protocols are designed to be robust and adaptable. Always perform purification in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization for High-Purity Polishing

Recrystallization is the method of choice when the crude product is relatively pure (>90%) and crystalline. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent system at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection : The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. Test solubility of a small amount of crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof). A good starting point is an isopropanol/hexane or ethyl acetate/hexane system.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more polar solvent of a binary system) to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Decolorization (Optional) : If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot solution and continue to heat/stir for 5-10 minutes.[7]

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-4°C) to maximize crystal yield.[7]

  • Isolation and Washing : Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[7]

  • Drying : Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography for Complex Mixtures

This technique is indispensable when dealing with complex mixtures containing impurities of similar polarity to the product, or when the crude product is an oil.

Step-by-Step Methodology:

  • TLC Analysis : First, determine an appropriate eluent system using TLC. Spot the crude mixture on a silica plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane mixtures). The ideal system should give the product a retention factor (Rƒ) of ~0.3-0.4. A patent for a similar compound suggests a petroleum ether:dichloromethane system might be effective.[6]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.[7]

  • Sample Loading :

    • Wet Loading : Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended) : Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution : Carefully add the eluent to the top of the column and begin collecting fractions. Start with a non-polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds from the column. Maintain a consistent flow rate.

  • Fraction Analysis : Monitor the composition of the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal : Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

  • Final Drying : Dry the product under high vacuum to remove any final traces of solvent.

General Purification Workflow

The following diagram illustrates the general experimental sequence for purifying a crude synthetic product.

Purification_Workflow cluster_prep Preparation & Execution cluster_analysis Analysis & Finalization CRUDE Crude Synthetic Product CHOOSE Choose Method (Recrystallization vs. Chromatography) CRUDE->CHOOSE EXECUTE Execute Purification Protocol CHOOSE->EXECUTE COLLECT Collect Purified Fractions / Crystals EXECUTE->COLLECT ANALYZE Analyze Purity (TLC, GC) COLLECT->ANALYZE COMBINE Combine Pure Fractions ANALYZE->COMBINE DRY Solvent Removal & Drying COMBINE->DRY FINAL Final Product Characterization (NMR, MS, MP) DRY->FINAL

Caption: A generalized workflow for the purification and analysis process.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Compound Fails to Crystallize (Oils Out) Solution is not supersaturated; compound is too soluble; cooling is too rapid.Evaporate some solvent to increase concentration; try adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent); ensure slow cooling; scratch the inside of the flask with a glass rod to induce nucleation.[7]
Poor Separation in Column Chromatography Incorrect eluent system; column was overloaded; column was packed improperly (channeling).Optimize the eluent system using TLC to achieve better separation between spots; use a larger column or less crude material; repack the column carefully to ensure a uniform bed.
Colored Impurities Remain After Recrystallization Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[7]
Product Hydrolyzes During Workup/Purification Exposure to water or protic solvents for extended periods.Use anhydrous solvents and perform workup and purification steps expeditiously. Ensure all glassware is oven-dried before use. Store the final product under an inert atmosphere.

References

Application Notes and Protocols for 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and utilization of 2-Chloro-4-methoxy-5-methylpyrimidine (CAS No. 886365-33-5), a key heterocyclic building block in medicinal chemistry and drug discovery. The protocols and application notes herein are synthesized from established safety data for structurally analogous compounds and general principles of heterocyclic chemistry. The primary objective is to equip researchers with the necessary knowledge to handle this reagent responsibly and leverage its reactivity in a controlled and effective manner. Particular emphasis is placed on the causality behind the recommended procedures, ensuring a deep understanding of the material's properties and potential hazards.

Introduction: A Versatile Pyrimidine Intermediate

This compound is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine scaffold is a ubiquitous motif in numerous pharmaceuticals, including antiviral and anticancer agents. The specific arrangement of the chloro, methoxy, and methyl groups on the pyrimidine ring of this compound offers multiple avenues for synthetic elaboration. The chlorine atom at the 2-position is a reactive site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of electron-deficient heterocycles.[2] The methoxy and methyl groups also provide opportunities for further chemical modification, making it a versatile tool for the construction of complex molecular architectures.

Material Properties and Hazard Assessment

Table 1: Physicochemical and Hazard Data (Inferred from Analogous Compounds)

PropertyValue/InformationSource (Analogous Compound)
Molecular Formula C₆H₇ClN₂ON/A
Molecular Weight 158.59 g/mol N/A
Appearance Likely a solid (e.g., off-white to brown)[2]
Melting Point Expected to be in a similar range to related compounds (e.g., 51-56 °C for 2-Chloro-4-methylpyrimidine)[2]
Solubility Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.General chemical knowledge
Primary Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
GHS Hazard Statements H302, H315, H319, H335[3]
GHS Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501[3]

Expert Insight: The electron-withdrawing nature of the pyrimidine ring, compounded by the electronegative chlorine atom, makes this class of compounds inherently reactive and potentially hazardous upon exposure. The primary routes of exposure are inhalation of dust, skin and eye contact, and ingestion. The stipulated GHS hazard statements underscore the importance of stringent adherence to the handling protocols outlined in the subsequent sections.

Comprehensive Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

The causality behind the selection of specific PPE is directly linked to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. This is to mitigate the risk of serious eye irritation (H319).[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin irritation (H315).[3] A lab coat must be worn at all times. For operations with a higher risk of contamination, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation (H335).[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Dispensing and Weighing Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper, secondary containers).

  • Inert Atmosphere: While not always strictly necessary for short-term handling, for prolonged storage of the opened container or for sensitive reactions, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating dust.

  • Closure: Promptly and securely close the main container to minimize exposure to air and moisture.

  • Clean-up: Clean any residual powder from the balance and work surface using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Storage Requirements

The stability and longevity of this compound are contingent upon proper storage conditions.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended to slow down potential degradation.[4]

  • Ventilation: The storage area must be well-ventilated.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Light: Protect from light.[4]

Expert Insight: Substituted chloropyrimidines can be susceptible to hydrolysis. Therefore, minimizing contact with moisture is critical. The recommendation for refrigeration is a precautionary measure to inhibit any potential slow decomposition pathways, ensuring the compound's purity over time.

Application Notes: Utility in Organic Synthesis

The primary utility of this compound in drug discovery lies in its capacity to undergo nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles, most commonly amines, to build molecular complexity.

General Principles of Reactivity

The pyrimidine ring is an electron-deficient heterocycle, and the two ring nitrogens act as electron-withdrawing groups, activating the carbon atoms towards nucleophilic attack. The chlorine atom at the C2 position is particularly activated due to its position between the two nitrogen atoms. The methoxy group at C4 is an electron-donating group by resonance but can be electron-withdrawing by induction. The methyl group at C5 has a weak electron-donating effect. The overall electronic nature of the ring system facilitates the displacement of the C2-chloro substituent by a wide range of nucleophiles.

G start 2-Chloro-4-methoxy- 5-methylpyrimidine intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product 2-Substituted-4-methoxy- 5-methylpyrimidine intermediate->product Loss of Cl- hcl HCl intermediate->hcl

Caption: Generalized SNAr mechanism on the pyrimidine core.

Representative Experimental Protocol: Amination

The following is a representative, generalized protocol for the nucleophilic substitution of the chloro group with an amine. This protocol is based on established procedures for similar chloropyrimidine derivatives and should be optimized for specific substrates.[4]

Objective: To synthesize a 2-amino-4-methoxy-5-methylpyrimidine derivative.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equivalents)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

  • Stir the mixture to dissolve the starting material.

  • Add the amine (1.1 equivalents) to the solution.

  • Add the base (1.5 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methoxy-5-methylpyrimidine derivative.

Expert Insight: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are generally effective for SNAr reactions. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully cover it with a damp absorbent material to avoid raising dust.

  • Collect: Using appropriate tools (e.g., plastic scoop), carefully transfer the spilled material and absorbent into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of PPE: All contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including unused material, reaction residues, and contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in regular trash.

G receipt Receiving and Initial Inspection storage Secure Storage (Cool, Dry, Dark) receipt->storage handling Handling in Fume Hood (PPE Required) storage->handling reaction Use in Synthesis (SNAr) handling->reaction waste_gen Waste Generation (Solid & Liquid) handling->waste_gen reaction->waste_gen waste_collect Hazardous Waste Collection waste_gen->waste_collect disposal Licensed Disposal waste_collect->disposal

Caption: Workflow for the lifecycle of this compound.

Conclusion

This compound is a valuable and reactive intermediate for chemical synthesis. Its effective use is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can safely handle and store this compound, and confidently employ it in the development of novel molecules with therapeutic potential. The principles of nucleophilic aromatic substitution, coupled with careful experimental design, will unlock the full synthetic utility of this versatile building block.

References

safety precautions for 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Safe Handling of 2-Chloro-4-methoxy-5-methylpyrimidine

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of this compound for research and development applications. As specific safety data for this compound is not extensively published, this guide synthesizes established protocols and hazard information from structurally analogous chloropyrimidine and methoxypyrimidine derivatives. The protocols herein are designed to provide a self-validating system of safety, emphasizing the causality behind each procedural step to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: A Proactive Approach to Chemical Safety

This guide is built on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure. It is a proactive, rather than reactive, framework grounded in established expertise in handling reactive heterocyclic compounds.

Hazard Identification and Risk Assessment

Based on the toxicological data of analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with acute toxicity upon ingestion, and severe irritation upon contact with eyes, skin, or the respiratory tract.[1][3]

Table 1: Synthesized Hazard Profile

Hazard Class Category GHS Hazard Statement Basis for Classification
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Data from 2-Chloro-5-methylpyrimidine and 2-chloro-5-fluoro-4-methoxypyrimidine.[1][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Data from 2-Chloro-4-methylpyrimidine.[3][5]
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation High potential for severe irritation based on data for analogous compounds.[1][4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Data from 2-Chloro-5-methylpyrimidine.[1] |

Note: This table represents a synthesized hazard profile based on available data for structurally similar compounds and should be used for risk assessment and control planning.

Hierarchy of Controls: A Multi-Layered Safety System

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not Applicable for Synthesis) Substitution Substitution (Use a less hazardous reagent) FumeHood Certified Chemical Fume Hood Ventilation Adequate General Laboratory Ventilation SOP Standard Operating Procedures (SOPs) Training Personnel Training & Documentation DesignatedArea Designated Work Area PPE Personal Protective Equipment (PPE) Safe_Handling_Workflow Start Start: Plan Experiment Prep Prepare Work Area (Fume Hood, Liner) Start->Prep DonPPE Don Required PPE (Double Gloves, Gown, Goggles) Prep->DonPPE Weigh Weigh Compound (Inside Fume Hood) DonPPE->Weigh PrepareSol Prepare Solution or Add to Reaction Weigh->PrepareSol Decon Decontaminate Tools & Work Area PrepareSol->Decon Waste Dispose of Waste (Hazardous Waste Stream) Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End Wash->End

References

Application Note: High-Throughput Quantification of 2-Chloro-4-methoxy-5-methylpyrimidine using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-4-methoxy-5-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and precise quantification of this molecule is critical for ensuring reaction yield, monitoring purity, and maintaining quality control in drug development and manufacturing. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and impurity profiling. The methodologies are developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Analytical Strategy

This compound (CAS No. 1245506-61-9) is a substituted pyrimidine derivative whose structural motif is prevalent in many biologically active molecules.[2][5][6] Its role as a synthetic building block necessitates a reliable analytical framework to determine its concentration and purity profile in reaction mixtures and as a final product.

The choice of analytical method is dictated by the analyte's properties and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and purity determination due to its high resolution, sensitivity, and suitability for non-volatile and thermally stable compounds like pyrimidine derivatives.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative and complementary method, particularly for identifying and quantifying volatile impurities or for orthogonal verification of the primary method.[9][10]

This application note details a fully validated Reverse-Phase HPLC (RP-HPLC) method and a comprehensive GC-MS protocol. The validation parameters discussed adhere to the ICH Q2(R1) guidelines, establishing the method's fitness for its intended purpose.[3][4]

Logical Workflow for Quantification

The overall process from sample receipt to final report follows a structured, self-validating workflow to ensure data quality at every stage.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging SamplePrep Sample Preparation (Dilution) Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Acquisition Data Acquisition (Sample Injection) SamplePrep->Acquisition Instrument Instrument Setup & Equilibration (HPLC/GC-MS) Instrument->SST SST->Acquisition Processing Chromatogram Integration & Analysis Acquisition->Processing Quant Quantification vs. Reference Standard Processing->Quant Report Final Report Generation Quant->Report

Caption: General experimental workflow for the quantification of this compound.

Primary Method: Reverse-Phase HPLC with UV Detection

Principle and Method Development Rationale

This method separates this compound from potential impurities based on its differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

  • Column Choice: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and resolution for moderately polar heterocyclic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good elution strength. A phosphate buffer is included to maintain a constant pH, ensuring consistent retention times and improved peak shape by preventing ionization of any acidic or basic functional groups on the analyte or impurities.

  • Detection: UV detection is chosen based on the chromophoric nature of the pyrimidine ring. The wavelength is selected at an absorbance maximum to ensure high sensitivity. For similar pyrimidine derivatives, wavelengths in the 225-275 nm range have proven effective.[11][12]

Detailed HPLC Protocol

Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and potassium phosphate monobasic.

  • Reference standard of this compound (purity ≥98%).

Reagent and Standard Preparation

  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a theoretical concentration of 1000 µg/mL.

  • Further dilute 5 mL of this solution into a 50 mL volumetric flask with the diluent to obtain a final theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or interfering peaks.

  • Inject the Working Standard Solution five times to perform a system suitability test (SST). The relative standard deviation (RSD) of the peak area should be ≤2.0%.

  • Inject the prepared sample solutions.

  • Calculate the concentration of the analyte in the sample by comparing its peak area to the average peak area of the Working Standard Solution.

Method Validation Summary

The described HPLC method must be validated to prove its suitability for the intended purpose.[13][14][15] The validation should be performed according to a pre-approved protocol and the results must meet the acceptance criteria.

G cluster_tests Validation Parameter Assessment VP Validation Protocol Definition Specificity Specificity (Peak Purity) VP->Specificity Linearity Linearity & Range VP->Linearity Accuracy Accuracy (% Recovery) VP->Accuracy Precision Precision (Repeatability & Intermediate) VP->Precision LOD LOD & LOQ VP->LOD Robustness Robustness VP->Robustness VR Validation Report Specificity->VR Linearity->VR Accuracy->VR Precision->VR LOD->VR Robustness->VR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthesis, improve yield and purity, and avoid common pitfalls.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly prepared via the regioselective methoxylation of 2,4-dichloro-5-methylpyrimidine.

Question 1: My reaction yields a mixture of products, and the primary contaminant appears to be an isomer. How can I improve the regioselectivity?

Answer:

This is the most common issue in this synthesis. The formation of the undesired isomer, 4-Chloro-2-methoxy-5-methylpyrimidine , occurs because both chlorine atoms on the starting material, 2,4-dichloro-5-methylpyrimidine, are susceptible to nucleophilic attack by methoxide. However, the chlorine at the 4-position is generally more reactive.[1] Failure to control reaction conditions can lead to poor selectivity.

Underlying Causes & Solutions:

  • Temperature Control is Critical: The energy difference for activation between substitution at the C4 and C2 positions is small. Running the reaction at elevated temperatures provides enough energy to overcome the barrier for C2 substitution, leading to a mixture of isomers.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of your methoxide source (e.g., sodium methoxide). After the addition is complete, allow the reaction to slowly warm to room temperature while monitoring its progress closely.[2][3]

  • Stoichiometry and Rate of Addition: Using an excess of the nucleophile or adding it too quickly can create localized areas of high concentration and temperature, promoting the formation of the undesired isomer and the disubstituted byproduct.

    • Solution: Use a slight excess (1.0-1.1 equivalents) of sodium methoxide. Add the methoxide solution dropwise to the solution of 2,4-dichloro-5-methylpyrimidine over an extended period (e.g., 1-2 hours) to maintain control.

  • Solvent Choice: The solvent can influence the reactivity and selectivity of the nucleophile.

    • Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or polar protic solvents like methanol are commonly used. Methanol is often preferred as it is the conjugate acid of the nucleophile and can help temper its reactivity. Ensure the solvent is thoroughly dried to prevent hydrolysis side reactions.[4]

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor Regioselectivity Observed (Isomer Formation >5%) check_temp Was reaction temperature maintained below 5°C during addition? start->check_temp check_stoich Was stoichiometry of NaOMe ~1.0-1.1 eq? check_temp->check_stoich Yes solution_temp Action: Rerun reaction at 0-5°C. Use an ice/salt bath. check_temp->solution_temp No check_addition Was NaOMe added slowly (e.g., over 1-2 hours)? check_stoich->check_addition Yes solution_stoich Action: Verify titration of NaOMe solution. Use 1.0-1.1 eq. check_stoich->solution_stoich No check_solvent Was the solvent anhydrous? check_addition->check_solvent Yes solution_addition Action: Use an addition funnel for slow, controlled addition. check_addition->solution_addition No solution_solvent Action: Use freshly distilled/dried solvent. check_solvent->solution_solvent No

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: My final product is contaminated with 2,4-dimethoxy-5-methylpyrimidine. How do I prevent this over-reaction?

Answer:

The formation of the 2,4-dimethoxy byproduct is a result of the desired product, this compound, reacting with a second equivalent of the methoxide nucleophile.

Underlying Causes & Solutions:

  • Excess Nucleophile: The most common cause is using too much sodium methoxide.

    • Solution: Carefully control the stoichiometry. Titrate your sodium methoxide solution before use to know its exact concentration. Limiting the amount of nucleophile to 1.0-1.1 equivalents is crucial.

  • Elevated Temperature & Extended Reaction Time: Higher temperatures increase the reaction rate for the second substitution, which is typically slower than the first. Letting the reaction run for too long after the starting material is consumed can also drive the formation of the disubstituted product.

    • Solution: Maintain low temperatures (0-5°C) and monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the 2,4-dichloro-5-methylpyrimidine has been consumed.

ParameterStandard ConditionTo Minimize Disubstitution
NaOCH₃ (eq.) 1.0 - 1.21.0 - 1.05
Temperature 0°C to RT0°C to 5°C
Reaction Time Monitor to completionQuench immediately upon consumption of starting material
Question 3: I'm seeing a low yield and my workup recovers a significant amount of unreacted 2,4-dichloro-5-methylpyrimidine. What went wrong?

Answer:

Low or incomplete conversion points to issues with reagent activity or suboptimal reaction conditions that prevent the reaction from proceeding to completion.

Underlying Causes & Solutions:

  • Inactive Nucleophile: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture, leading to a lower effective concentration.

    • Solution: Use freshly prepared sodium methoxide solution or high-quality commercial material. Always titrate the solution before use to confirm its molarity. Store it under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Reaction Time or Temperature: While low temperature is key for selectivity, the reaction may stall if the temperature is too low or the reaction time is too short.

    • Solution: After the controlled, low-temperature addition of sodium methoxide, allow the reaction to warm slowly to room temperature and stir for several hours. Monitor by TLC/HPLC every 30-60 minutes to track the disappearance of the starting material.[3]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure your 2,4-dichloro-5-methylpyrimidine is fully dissolved in the solvent before beginning the dropwise addition of the nucleophile. If solubility is an issue in your chosen solvent, you may need to select an alternative anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and direct route is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-methylpyrimidine using a methoxide source, typically sodium methoxide, in a suitable solvent like methanol or THF.[1] The key to this synthesis is achieving selective substitution at the C4 position.

G start 2,4-dichloro- 5-methylpyrimidine product 2-Chloro-4-methoxy- 5-methylpyrimidine start->product SNAr Reaction reagent + CH₃ONa (1.0-1.1 eq) (Sodium Methoxide) conditions Methanol or THF 0°C to Room Temp

Caption: Common synthetic pathway.

Q2: How can I effectively purify the product away from the 4-chloro-2-methoxy isomer?

Separating these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing), can typically resolve the two isomers. The desired 2-chloro-4-methoxy product is generally slightly more polar and will have a lower Rf value on TLC.

  • Recrystallization: If the isomeric impurity is present in a small amount (<5-10%), recrystallization may be effective. A solvent system like hexanes or a mixture of ethyl acetate/hexanes can be explored. This is often less effective than chromatography for closely related isomers.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • TLC: An excellent, rapid technique. Use a mobile phase like 20% ethyl acetate in hexanes. The starting material will be the least polar (highest Rf), followed by the two isomeric products, and finally the dimethoxy byproduct (lowest Rf).

    • GC-MS or LC-MS: Provides more definitive identification of the components in the reaction mixture and can quantify the ratio of products to starting material.[5]

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure and isomeric purity. The chemical shifts of the aromatic proton and the methyl/methoxy groups will be distinct for each isomer.[5]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of high purity.

Q4: Are there any specific safety precautions I should take?

Yes. The starting material, 2,4-dichloro-5-methylpyrimidine, is an irritant.[6] Phosphorus oxychloride, which may be used to synthesize the dichloropyrimidine starting material, is highly corrosive and reacts violently with water.[7] Sodium methoxide is corrosive and flammable. Always perform these reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol: Selective Monomethoxylation of 2,4-dichloro-5-methylpyrimidine

This protocol provides a general framework. Optimization may be required based on your specific lab conditions and reagent purity.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Reagents:

    • Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

    • Prepare a solution of sodium methoxide (1.05 eq) in anhydrous methanol. If using a commercial solution, titrate it first to confirm the concentration.

  • Reaction:

    • Cool the solution of the dichloropyrimidine to 0°C using an ice bath.

    • Slowly add the sodium methoxide solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, let the reaction stir at 0-5°C for another hour.

  • Monitoring & Work-up:

    • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed (typically 2-4 hours).

    • Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Reduce the volume of the solvent under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography to isolate the pure this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Introduction: The Critical Role of this compound

This compound is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The strategic placement of the chloro, methoxy, and methyl groups on the pyrimidine ring offers multiple avenues for functionalization, making it an invaluable precursor for developing novel therapeutics. The successful and reproducible synthesis of this compound is therefore of paramount importance.

This guide will focus on the common synthetic route involving the chlorination of a hydroxypyrimidine precursor, typically 4-hydroxy-2-methoxy-5-methylpyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

FAQ 1: My reaction is sluggish or incomplete. How can I drive it to completion?

Possible Causes and Solutions:

  • Insufficient Reagent: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent, but an insufficient amount can lead to incomplete conversion of the starting material. While some modern protocols aim for equimolar amounts under specific conditions, a common practice is to use an excess of POCl₃ to ensure the reaction goes to completion.[2][3]

  • Suboptimal Temperature: The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the temperature. However, be mindful that excessive heat can lead to the formation of byproducts.

  • Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or reaction setup will consume the reagent and hinder the desired reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inadequate Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper contact between the reactants. If the starting material is not fully suspended or dissolved, increase the stirring speed.

Troubleshooting Workflow:

start Incomplete Reaction check_temp Is the reaction temperature optimal? start->check_temp increase_temp Gradually increase temperature and monitor by TLC/HPLC. check_temp->increase_temp No check_reagent Is there sufficient POCl₃? check_temp->check_reagent Yes end Reaction Complete increase_temp->end add_reagent Add an additional equivalent of POCl₃. check_reagent->add_reagent No check_moisture Are all reagents and glassware anhydrous? check_reagent->check_moisture Yes add_reagent->end dry_reagents Ensure starting material and solvent are dry. check_moisture->dry_reagents No check_mixing Is the stirring adequate? check_moisture->check_mixing Yes dry_reagents->end increase_stirring Increase stirring speed. check_mixing->increase_stirring No check_mixing->end Yes increase_stirring->end

Caption: Troubleshooting workflow for an incomplete reaction.

FAQ 2: I am observing multiple spots on my TLC/HPLC analysis of the crude reaction mixture. What are the likely side products and how can I minimize them?

Common Side Products and Mitigation Strategies:

  • Dimerization or Polymerization: Under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times), pyrimidine rings can undergo side reactions leading to dimers or oligomers. To minimize this, adhere to the optimal reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Over-chlorination: While less common for this specific substrate, if other reactive sites are present on the molecule, over-chlorination can occur. Using a controlled amount of the chlorinating agent and maintaining the recommended temperature can prevent this.

  • Hydrolysis during Work-up: The chloro group at the 2-position is susceptible to hydrolysis back to the hydroxyl group if the work-up conditions are not carefully controlled. Ensure the quenching is performed at a low temperature and that the pH is carefully managed during extraction.

Table 1: Common Side Products and Prevention

Side ProductPotential CausePrevention Strategy
Dimer/PolymerHigh temperature, long reaction timeOptimize temperature and monitor reaction progress.
Over-chlorinated ProductExcess chlorinating agent, high temperatureUse stoichiometric amounts of POCl₃, control temperature.
Hydrolyzed ProductImproper work-upQuench at low temperature, control pH during extraction.
FAQ 3: The work-up of my reaction is challenging, especially quenching the excess POCl₃. What is the safest and most effective procedure?

The Dangers of Quenching POCl₃:

Phosphorus oxychloride reacts exothermically and vigorously with water and other protic solvents. Improper quenching can lead to a runaway reaction, posing a significant safety hazard.[4]

Recommended Quenching Protocol:

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Prepare an Ice Bath: Have a large beaker of crushed ice or an ice-water bath ready.

  • Slow Addition: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. The slow addition allows for better heat dissipation.[4][5]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the acidic mixture. Monitor the pH to reach approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

start Reaction Complete cool_reaction Cool reaction mixture to room temperature. start->cool_reaction prepare_ice Prepare crushed ice/ice-water bath. cool_reaction->prepare_ice slow_addition Slowly pour reaction mixture onto ice with vigorous stirring. prepare_ice->slow_addition neutralize Neutralize with saturated NaHCO₃ solution to pH 7-8. slow_addition->neutralize extract Extract with an appropriate organic solvent. neutralize->extract end Product in Organic Phase extract->end

Caption: Safe and effective POCl₃ quenching workflow.

FAQ 4: How can I effectively purify the final product, this compound?

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product. A solvent system of ethyl acetate and hexanes is often a good starting point. The optimal ratio can be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent will depend on the solubility of the product and impurities.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be a viable purification method.

Table 2: Purification Method Selection

Purification MethodBest ForKey Considerations
Column ChromatographyComplex mixtures, closely related impuritiesChoice of stationary and mobile phase is critical.
RecrystallizationSolid products with moderate puritySolvent selection is key to good recovery and purity.
DistillationLiquid or low-melting solid productsRequires thermal stability of the compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 4-hydroxy-2-methoxy-5-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[2]

  • Dichloromethane (DCM) or other suitable solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methoxy-5-methylpyrimidine.

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (typically 2-5 equivalents). If using a base, add pyridine (1-1.2 equivalents).

  • Heating: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, if any). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate to a pH of 7-8. Extract the product with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy group, the methyl group, and the pyrimidine ring proton.

  • ¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • HPLC/GC: These techniques are invaluable for assessing the purity of the final product.

References

Technical Support Center: 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common initial questions regarding the stability and proper handling of 2-Chloro-4-methoxy-5-methylpyrimidine.

Q1: What is the primary stability concern with this compound?

A1: The principal stability issue is its susceptibility to hydrolysis. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).[1] Atmospheric moisture or residual water in solvents can act as a nucleophile, leading to the replacement of the chloro group with a hydroxyl group. This process forms the corresponding 4-methoxy-5-methylpyrimidin-2(1H)-one, a common impurity that can interfere with subsequent reactions. The compound is also sensitive to strong oxidizing agents and should be protected from excessive light.[2]

Q2: How should I properly store this reagent for optimal long-term stability?

A2: Proper storage is critical to maintain the purity and reactivity of the compound. Based on data from structurally similar compounds, storage under an inert atmosphere (like Argon or Nitrogen) is highly recommended to prevent exposure to moisture and air.[3] It should be kept in a tightly sealed container in a cool, dry, and dark place.[2][3][4] For long-term storage, refrigeration (<4°C) is advisable.

Q3: What are the common visual signs of degradation?

A3: While the pure compound is typically an off-white to light yellow solid, degradation may not always present obvious visual cues. However, you should be cautious if you observe:

  • Change in Color: A significant darkening or change in color can indicate the formation of degradation products.

  • Clumping or Change in Consistency: The material becoming sticky or clumping together can be a sign of moisture absorption.[5]

  • Incomplete Dissolution: Difficulty in dissolving the compound in a solvent where it was previously fully soluble may suggest the presence of less soluble impurities, such as the hydrolyzed pyrimidinone byproduct.

Q4: What is the most likely degradation product I should look for in my analytical data (e.g., LC-MS, NMR)?

A4: The most probable degradation product is 4-methoxy-5-methylpyrimidin-2-ol , which exists in tautomeric equilibrium with 4-methoxy-5-methylpyrimidin-2(1H)-one . In an LC-MS analysis, you would look for a new peak with a molecular weight corresponding to the loss of HCl and the addition of H₂O (a net loss of approximately 18.5 Da from the parent mass). In ¹H NMR, the appearance of a broad singlet corresponding to an N-H proton and shifts in the aromatic protons would indicate the formation of the pyrimidinone.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to resolving common problems encountered during reactions involving this compound.

Issue 1: Low or Inconsistent Yields in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
  • Symptom: You are performing a cross-coupling reaction, but the yield of your desired product is significantly lower than expected, or the yield varies greatly between batches.

  • Potential Cause (The "Why"): The reactivity of 2-chloropyrimidines in palladium-catalyzed cross-coupling reactions is critically dependent on the integrity of the C-Cl bond for the initial oxidative addition step.[1] If a portion of your starting material has hydrolyzed to the pyrimidin-2-one, that portion is no longer active in the catalytic cycle. The hydroxyl group of the impurity is a poor leaving group under these conditions and will not participate in the reaction, effectively lowering the concentration of your active starting material and leading to reduced yields.

  • Recommended Action (The "How"):

    • Verify Purity Pre-Reaction: Do not assume the purity stated on the bottle is still valid, especially if the container has been opened multiple times. Before each reaction, perform a quick purity check on a small sample using ¹H NMR or LC-MS.

    • Use Anhydrous Techniques: Ensure all solvents are rigorously dried, glassware is oven- or flame-dried, and the reaction is set up under a positive pressure of an inert gas (Argon or Nitrogen).

    • Re-purify if Necessary: If significant degradation is detected, the material can often be re-purified. Recrystallization from a non-protic solvent system (e.g., toluene/hexanes) or flash column chromatography can be effective in removing the more polar pyrimidinone impurity.

Issue 2: Appearance of a Persistent, More Polar Impurity on TLC
  • Symptom: During reaction monitoring by Thin Layer Chromatography (TLC), you notice a baseline or very polar spot that corresponds to your starting material flask but is not the starting material itself.

  • Potential Cause (The "Why"): This highly polar spot is characteristic of the hydrolyzed byproduct, 4-methoxy-5-methylpyrimidin-2(1H)-one. The presence of the N-H bond and the C=O group makes this compound significantly more polar than the parent chloro-pyrimidine, causing it to have a much lower Rf value on silica gel.

  • Recommended Action (The "How"):

    • Confirm Identity: Scrape the polar spot from a preparative TLC plate (if feasible) and analyze it by mass spectrometry to confirm it matches the mass of the hydrolyzed product.

    • Assess Storage Conditions: The presence of this impurity is a direct indicator of improper storage or handling. Review your lab's storage protocol for this and other moisture-sensitive reagents.[2][3]

    • Modify Workup: During aqueous workup, minimize the contact time between your organic layer containing the unreacted starting material and the aqueous phase to prevent further hydrolysis.

Part 3: Standard Operating Protocols

Adherence to standardized protocols is essential for reproducible results.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is compromised, flag the material for immediate purity analysis.

  • Storage: Store the container inside a desiccator that is placed in a refrigerator (<4°C). For the highest level of protection, use a nitrogen-purged glove box for storage and handling.

  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing and Transfer: Weigh the required amount of material quickly. If possible, perform this operation under a stream of inert gas or inside a glove box.

  • Resealing: After dispensing, flush the container headspace with dry Argon or Nitrogen, securely reseal the cap, and wrap the cap with Parafilm® before returning it to cold storage.

Protocol 2: Procedure for Purity Verification by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for routine checks.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all relevant peaks.

  • Analysis:

    • Integrate the characteristic peaks for the parent compound (e.g., methoxy singlet, methyl singlet, pyrimidine aromatic proton).

    • Look for unexpected peaks. The N-H proton of the hydrolyzed impurity will appear as a broad singlet in DMSO-d₆, often between 10-12 ppm.

    • Calculate the purity by comparing the integration of the compound's peaks to those of the impurity or the internal standard.

Part 4: Chemical Pathways and Workflows

Visualizing the chemical processes and troubleshooting logic can aid in understanding and resolving stability issues.

Diagram 1: Postulated Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of this compound SM 2-Chloro-4-methoxy- 5-methylpyrimidine TS Meisenheimer-like Intermediate SM->TS Nucleophilic Attack H2O H₂O (Moisture) H2O->TS Prod 4-Methoxy-5-methyl- pyrimidin-2(1H)-one (Degradation Product) TS->Prod Loss of Cl⁻ HCl HCl TS->HCl

Caption: The primary degradation route via nucleophilic attack by water.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield Observed check_purity Check Purity of Starting Material (SM) via NMR/LC-MS start->check_purity is_pure Is SM Purity >98%? check_purity->is_pure purify Re-purify SM (Recrystallization or Chromatography) is_pure->purify No check_conditions Review Reaction Conditions: - Anhydrous Solvents? - Inert Atmosphere? is_pure->check_conditions Yes rerun Re-run Reaction with Purified SM and Strict Anhydrous Conditions purify->rerun check_conditions->rerun other_issues Investigate Other Reaction Parameters (Catalyst, Temp, etc.) rerun->other_issues Yield Still Low

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Part 5: Data Summary

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Refrigerate (<4°C)Slows the rate of potential degradation reactions.[2]
Atmosphere Store under inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.[3]
Container Tightly sealed amber glass bottleProtects from moisture and light.[2]
Handling Equilibrate to RT before opening; use in a dry environmentPrevents moisture condensation on the cold solid.
Incompatibilities Strong oxidizing agents, water/moisture, strong acids/basesCan lead to rapid and potentially hazardous decomposition.[2]

References

Technical Support Center: Troubleshooting NMR Spectra of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Chloro-4-methoxy-5-methylpyrimidine and related substituted pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Here, we address common challenges encountered during spectral acquisition and interpretation, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows only three singlets. Is this correct? I was expecting to see some coupling.

A1: Yes, observing three distinct singlets is the expected outcome for a pure sample of this compound. The pyrimidine ring itself has only one proton at the C6 position. Since there are no adjacent protons, its signal will appear as a singlet. The other two signals correspond to the protons of the methoxy (-OCH₃) and methyl (-CH₃) groups, which also do not have neighboring protons to couple with.

Q2: The chemical shifts in my ¹H NMR spectrum don't match my predictions. Why might this be?

A2: The electronic environment of the pyrimidine ring is highly sensitive to several factors that can influence chemical shifts[1]:

  • Solvent Effects: The polarity and aromaticity of the deuterated solvent used can cause significant variations in chemical shifts. Aromatic solvents like benzene-d₆, for instance, can induce noticeable upfield or downfield shifts compared to chloroform-d₃ (CDCl₃) due to anisotropic effects[1].

  • Concentration: At high concentrations, intermolecular interactions can lead to slight changes in the electronic environment, causing shifts in the observed resonances.

  • pH: The presence of acidic or basic impurities can alter the protonation state of the nitrogen atoms in the pyrimidine ring, which in turn affects the chemical shifts of the ring proton.

Q3: I see broad peaks in my spectrum. What is the likely cause?

A3: Peak broadening in the NMR spectrum of pyrimidine derivatives can stem from several sources:

  • Quadrupolar Broadening: The two nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar nuclei. This can lead to faster relaxation of nearby protons and, consequently, broadening of their signals. This effect is particularly noticeable for the proton at the C6 position.

  • Chemical Exchange: If your sample contains impurities or has started to degrade, there might be chemical exchange processes occurring at a rate that is intermediate on the NMR timescale, leading to broad peaks.

  • Sample Purity and Preparation: High sample concentration can lead to aggregation, and undissolved microscopic particles can disrupt the magnetic field homogeneity, both of which can result in broadened signals.

In-Depth Troubleshooting Guides

Guide 1: Dealing with Unexpected Peaks in the Spectrum

Scenario: Your ¹H NMR spectrum of this compound shows more than the three expected singlets.

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_solvent Identify Residual Solvent Peaks (e.g., EtOAc, DCM, Acetone) start->check_solvent check_sm Compare with Starting Material Spectra check_solvent->check_sm Solvent peaks ruled out check_byproducts Consider Potential Side-Products (e.g., hydrolysis, demethylation) check_sm->check_byproducts Starting material absent d2o_exchange Perform D₂O Exchange Experiment check_byproducts->d2o_exchange Suspect -OH or -NH protons lcms Run LC-MS Analysis check_byproducts->lcms Hypothesize byproducts end_exchangeable Exchangeable Proton Identified (e.g., -OH from hydrolysis) d2o_exchange->end_exchangeable end_pure Impurity Identified lcms->end_pure

Caption: Workflow for identifying unknown signals.

Step-by-Step Protocol:

  • Identify Common Solvent Impurities: Residual solvents from purification are a frequent source of extra peaks. Common culprits include ethyl acetate, dichloromethane, and acetone. Consult a reference table for the chemical shifts of these common laboratory solvents.

  • Check for Starting Materials: Compare the spectrum to the NMR spectra of the starting materials used in the synthesis. Incomplete reactions can lead to the presence of these reagents in your final product.

  • Consider Potential Byproducts: Think about possible side reactions. For instance, the chloro group could undergo hydrolysis to a hydroxyl group, or the methoxy group could be demethylated. These structural changes would give rise to new signals.

  • Perform a D₂O Exchange Experiment: If you suspect the presence of an exchangeable proton (like an -OH from a hydrolysis byproduct), this experiment is definitive. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will disappear or significantly diminish in intensity.

  • Utilize Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine the molecular weights of the components in your sample, aiding in the identification of impurities.

Guide 2: Confirming the Substitution Pattern with 2D NMR

Scenario: You have synthesized a related pyrimidine with multiple ring protons and overlapping signals, making it difficult to confirm the substitution pattern from the 1D ¹H NMR spectrum alone.

Advanced Analytical Approach:

While this compound has a simple ¹H NMR spectrum, more complex derivatives may require advanced techniques.

G start Ambiguous Substitution Pattern cosy Acquire ¹H-¹H COSY Spectrum start->cosy Identify proton-proton couplings hsqc Acquire ¹H-¹³C HSQC Spectrum cosy->hsqc Assign protonated carbons hmbc Acquire ¹H-¹³C HMBC Spectrum hsqc->hmbc Identify long-range H-C correlations noesy Acquire ¹H-¹H NOESY Spectrum hmbc->noesy Correlate protons through space structure Elucidate Structure noesy->structure

Caption: 2D NMR workflow for structural elucidation.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). Cross-peaks in the COSY spectrum will reveal the connectivity of the protons on the pyrimidine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is an excellent way to assign the signals of the protonated carbons in your molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for identifying quaternary carbons and for piecing together the overall carbon skeleton. For example, you would expect to see a correlation between the methyl protons and the C5 of the pyrimidine ring.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space interactions), regardless of whether they are connected through bonds. For instance, a NOESY spectrum could show a correlation between the methoxy protons and the proton at C6, confirming their spatial proximity.

Expected NMR Data for this compound

The following table provides predicted chemical shift ranges for this compound in CDCl₃. Actual values may vary based on the experimental conditions mentioned previously.

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Rationale
-CH₃ 2.2 - 2.512 - 18Electron-donating group on an aromatic ring.
-OCH₃ 3.9 - 4.253 - 58Methoxy group attached to an electron-deficient pyrimidine ring.
H6 8.2 - 8.6155 - 160Deshielded by the adjacent nitrogen atom and the chloro substituent.
C2 -158 - 162Attached to an electronegative chlorine and flanked by two nitrogens.
C4 -165 - 170Attached to the electronegative oxygen of the methoxy group.
C5 -115 - 120Shielded by the electron-donating methyl and methoxy groups.

References

Technical Support Center: 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this critical pharmaceutical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Understanding the Impurity Landscape

The purity of this compound is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This section delves into the common impurities associated with this compound, their origins, and their chemical structures.

Frequently Asked Questions: Common Impurities

Q1: What are the most common process-related impurities I should be aware of when working with this compound?

A1: Based on the typical synthetic routes for substituted pyrimidines, you should be vigilant for several classes of process-related impurities. These impurities primarily arise from incomplete reactions, side reactions, or the inherent reactivity of the starting materials and reagents.

  • Starting Material Carryover: A common impurity is the corresponding dihydroxy precursor, 4,5-dimethyl-2,6-dihydroxypyrimidine . Its presence indicates an incomplete chlorination step.

  • Isomeric Impurities: Depending on the synthetic strategy, positional isomers can form. For instance, if the synthesis involves the introduction of the chloro and methoxy groups in separate steps, you might encounter isomers such as 4-Chloro-2-methoxy-5-methylpyrimidine .

  • Over-chlorinated Byproducts: If a strong chlorinating agent like phosphorus oxychloride (POCl₃) is used, there is a potential for over-chlorination, leading to impurities like 2,4-dichloro-5-methylpyrimidine .

  • Hydrolyzed Impurities: The chloro group at the 2-position is susceptible to hydrolysis, which can lead to the formation of 2-hydroxy-4-methoxy-5-methylpyrimidine . This can occur during work-up or on storage if the material is exposed to moisture.

Q2: Can you provide a table summarizing these potential impurities?

A2: Certainly. The following table outlines the common process-related impurities, their structures, and their likely origins.

Impurity NameChemical StructureProbable Origin
4,5-dimethyl-2,6-dihydroxypyrimidineIncomplete chlorination of the dihydroxy starting material.
4-Chloro-2-methoxy-5-methylpyrimidineIsomeric byproduct from non-selective synthesis.
2,4-dichloro-5-methylpyrimidineOver-chlorination during the synthesis.
2-hydroxy-4-methoxy-5-methylpyrimidineHydrolysis of the final product during work-up or storage.

Q3: How can degradation impurities be formed, and what should I look for?

A3: Degradation impurities can arise from exposure to heat, light, moisture, or reactive atmospheric gases. For this compound, the primary degradation pathways to consider are hydrolysis and photolytic degradation.

  • Hydrolysis: As mentioned, the 2-chloro substituent is the most labile group and can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-methoxy-5-methylpyrimidine .

  • Photodegradation: Exposure to UV light can potentially lead to the formation of radical species and subsequent dimerization or polymerization, though specific photolytic degradation products for this compound are not extensively documented in public literature. It is crucial to perform forced degradation studies to identify potential photodegradants.[1][2][3][4]

To proactively identify these, it is best practice to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways and develop stability-indicating analytical methods.[1][2][3][4][5]

Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway leading to this compound and the potential formation of key process-related impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Dihydroxy 4,5-dimethyl-2,6- dihydroxypyrimidine (Starting Material) Product 2-Chloro-4-methoxy- 5-methylpyrimidine (Target Molecule) Dihydroxy->Product Chlorination (e.g., POCl3) & Methoxylation Incomplete Starting Material Carryover (Dihydroxy) Dihydroxy->Incomplete Incomplete Reaction Isomer Isomeric Impurity (4-Chloro-2-methoxy) Product->Isomer Side Reaction Over_chlorinated Over-chlorinated (2,4-dichloro) Product->Over_chlorinated Side Reaction Hydrolyzed Hydrolysis Product (2-hydroxy) Product->Hydrolyzed Degradation

Caption: Synthetic pathway and formation of common impurities.

Section 2: Troubleshooting Guide for Experimental and Analytical Issues

This section is formatted as a series of questions and answers to directly address specific problems you might encounter during your experiments with this compound.

FAQs: Synthetic Reactions

Q4: My chlorination reaction is sluggish and gives a low yield of the desired product. What could be the issue?

A4: A low yield in the chlorination step can be attributed to several factors:

  • Purity of Starting Material: Ensure your starting material, 4,5-dimethyl-2,6-dihydroxypyrimidine, is of high purity and is thoroughly dried. The presence of moisture can consume the chlorinating agent.

  • Choice and Amount of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common choice. Ensure you are using a sufficient molar excess. For stubborn reactions, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (reflux). Ensure your reaction is heated adequately and for a sufficient duration. Monitor the reaction progress by a suitable technique like TLC or HPLC.

  • Work-up Procedure: Quenching the reaction with ice-water must be done carefully to avoid excessive heat generation, which can lead to the degradation of the product.

Q5: I am observing multiple spots on my TLC plate that are difficult to separate by column chromatography. How can I improve the purification?

A5: The presence of multiple, closely-eluting spots suggests the formation of isomers or other structurally similar byproducts.

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to resolve closely related compounds. Consider using a different stationary phase if silica gel is not providing adequate separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with various solvent/anti-solvent systems to find one that selectively crystallizes your desired product, leaving impurities in the mother liquor.

  • Derivative Formation: In some challenging cases, you can temporarily convert your product into a derivative that is easier to purify. After purification, the derivative can be converted back to the target molecule. However, this adds extra steps to your synthesis.

FAQs: Analytical Issues

Q6: My HPLC analysis shows a broad peak for the main component. What could be the cause?

A6: Peak broadening in HPLC can be due to several factors:

  • Column Overloading: Injecting too concentrated a sample can lead to broad, asymmetrical peaks. Try diluting your sample.

  • Poor Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Undissolved material can cause peak distortion.

  • Column Degradation: The column's stationary phase can degrade over time, especially with aggressive mobile phases. Check the column's performance with a standard compound.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of your compound, leading to peak tailing or broadening. Buffering the mobile phase can often resolve this.

Q7: I am having trouble detecting and quantifying low-level impurities by HPLC-UV. What can I do?

A7: Detecting impurities at very low levels requires a highly sensitive and specific analytical method.

  • Optimize Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your impurities, which may be different from your main component. A photodiode array (PDA) detector is invaluable for this.

  • Increase Injection Volume: A larger injection volume can increase the signal for your impurities, but be mindful of potential peak distortion.

  • Use a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (LC-MS). MS detection can provide much lower limits of detection and also gives valuable structural information about the impurities.[6][7]

  • Concentrate Your Sample: If possible, you can concentrate your sample to increase the concentration of the impurities relative to the solvent.

Q8: How do I confirm the identity of an unknown impurity peak in my chromatogram?

A8: Identifying unknown impurities requires a combination of analytical techniques:

  • LC-MS/MS: This is the most powerful tool for impurity identification. The mass spectrometer provides the molecular weight of the impurity, and tandem MS (MS/MS) can provide fragmentation patterns that help in elucidating the structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., by preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.

Visualizing the Troubleshooting Workflow

This flowchart outlines a systematic approach to troubleshooting common analytical issues.

G Start Analytical Issue (e.g., broad peak, low sensitivity) Check_System Verify HPLC System Suitability (pressure, baseline, standard injection) Start->Check_System Check_Method Review Analytical Method Parameters (mobile phase, column, wavelength) Check_System->Check_Method System OK Resolved Issue Resolved Check_System->Resolved System Issue Found & Fixed Check_Sample Examine Sample Preparation (concentration, solubility, diluent) Check_Method->Check_Sample Method OK Check_Method->Resolved Method Issue Found & Fixed Optimize Systematically Optimize Method (gradient, pH, temperature) Check_Sample->Optimize Sample OK Check_Sample->Resolved Sample Issue Found & Fixed Advanced_Techniques Employ Advanced Techniques (LC-MS, HRMS, NMR) Optimize->Advanced_Techniques Optimization Insufficient Optimize->Resolved Issue Resolved Advanced_Techniques->Resolved Impurity Identified

Caption: A workflow for troubleshooting analytical issues.

Section 3: Experimental Protocols

To ensure the scientific integrity of your work, here are detailed, step-by-step methodologies for key experiments.

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of this compound. It should be validated for your specific system and needs.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm (or λmax of the compound)

      • Gradient Program:

        Time (min) %A %B
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation:

    • Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis:

    • Analyze all stressed samples by the validated stability-indicating HPLC method to observe for the formation of new peaks.

References

catalyst selection for 2-Chloro-4-methoxy-5-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of 2-Chloropyrimidines

The 2-Chloro-4-methoxy-5-methylpyrimidine scaffold is a valuable building block in medicinal chemistry. However, the chlorine atom at the C2 position presents a distinct challenge for cross-coupling reactions. Compared to its bromo or iodo counterparts, the C-Cl bond is significantly stronger and less reactive, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[1][2] Furthermore, the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to catalyst inhibition or deactivation.[3][4]

Achieving high yields and selectivity requires a carefully chosen catalytic system where the palladium precursor and, most critically, the supporting ligand are tailored to overcome these hurdles. This guide provides a structured approach to selecting the optimal catalyst for your specific transformation.

Frequently Asked Questions (FAQs) by Reaction Type

This section addresses common questions related to specific cross-coupling reactions, providing targeted advice for catalyst and ligand selection.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q1: My standard Suzuki catalyst (e.g., Pd(PPh₃)₄) is giving low to no yield with this compound. What should I use instead?

A1: This is a common issue. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond on an electron-deficient pyrimidine ring.[3] Success hinges on using a more active catalyst system, which is achieved by pairing a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.

  • Rationale: These advanced ligands enhance the catalytic activity in two crucial ways:

    • Electronic Effect: Their electron-donating nature makes the palladium center more electron-rich, which facilitates the oxidative addition step with the less reactive C-Cl bond.[5]

    • Steric Effect: Their bulkiness promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerates the final reductive elimination step to release the product.[5]

  • Recommended Ligands:

    • Buchwald Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are highly effective and widely used for this type of challenging coupling.[3][6][7] XPhos, in particular, has shown high efficiency for couplings with unactivated aryl and heteroaryl chlorides.[6]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective, offering high stability and activity.[8][9]

Q2: How do I choose between different Buchwald ligands like SPhos and XPhos for my Suzuki coupling?

A2: While both are excellent choices, a screening process is often the best approach. However, some general guidelines can inform your starting point. XPhos is often a robust first choice for heteroaryl chlorides due to its combination of steric bulk and electronic properties.[6][7] SPhos is also highly versatile and has demonstrated exceptional reactivity in Suzuki reactions, even with hindered substrates.[10] The optimal choice can be substrate-dependent, so if one provides a suboptimal yield, it is advisable to screen the other.

Comparative Data: Catalyst Systems for Suzuki Coupling of Chloropyrimidines
Palladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471[8]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10012-24~70-80[8]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895[10]
[Pd(IPr)(cinnamyl)Cl]IPrK₂CO₃1,4-DioxaneRT24High[8]
Buchwald-Hartwig Amination (C-N Bond Formation)

Q1: What are the best catalysts for coupling amines to this compound? I'm concerned about the pyrimidine nitrogens poisoning the catalyst.

A1: Your concern is valid. The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, forming inactive, off-cycle complexes.[4] The key to a successful Buchwald-Hartwig amination is using a catalyst system that is both highly active and resistant to this poisoning effect.

  • Recommended Systems:

    • Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.[11][12]

    • Ligands: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, BrettPhos, and RuPhos are specifically designed to promote C-N bond formation and stabilize the catalyst against deactivation.[2][6][13]

    • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[14] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[13]

Q2: Can I use primary and secondary amines with this substrate?

A2: Yes. Modern Buchwald-Hartwig catalyst systems are remarkably versatile. The development of specialized ligands has enabled the coupling of a wide variety of amines, including primary and secondary aliphatic and aromatic amines.[15][16] For particularly challenging couplings, such as with primary amines, ligands like BrettPhos have been specifically developed to provide high yields.[16]

Decision Workflow for Catalyst Selection

This diagram outlines a logical approach to selecting a catalyst system based on the desired transformation.

G start Desired Reaction with This compound bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N other_bond Other (C-S, C-O, etc.) bond_type->other_bond Other cc_reaction Choose Reaction cc_bond->cc_reaction buchwald_cat Select Buchwald-Hartwig Catalyst System cn_bond->buchwald_cat suzuki Suzuki Coupling (with Boronic Acid/Ester) cc_reaction->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling (with Terminal Alkyne) cc_reaction->sonogashira Alkynyl suzuki_cat Select Suzuki Catalyst System suzuki->suzuki_cat sonogashira_cat Select Sonogashira Catalyst System sonogashira->sonogashira_cat ligand_rec_suzuki Recommended Ligands: - XPhos, SPhos, RuPhos - NHCs (e.g., IPr) suzuki_cat->ligand_rec_suzuki ligand_rec_sonogashira Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Co-catalyst: CuI Base: Amine (e.g., TEA, DIPEA) sonogashira_cat->ligand_rec_sonogashira ligand_rec_buchwald Recommended Ligands: - XPhos, BrettPhos - Use strong base (NaOtBu) buchwald_cat->ligand_rec_buchwald

Caption: Catalyst selection workflow for functionalizing 2-chloropyrimidines.

Sonogashira Coupling (C-C Alkyne Formation)

Q1: What is the standard catalyst system for a Sonogashira reaction with a chloro-pyrimidine?

A1: The classic Sonogashira reaction employs a dual-catalyst system.[17][18]

  • Palladium Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a phosphine ligand is most common.[17][19]

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential for the traditional catalytic cycle.[19][20]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.[21]

While this reaction is highly effective for aryl bromides and iodides, the less reactive C-Cl bond on your pyrimidine may require more forcing conditions (higher temperatures) or the use of more specialized, electron-rich ligands to achieve good conversion.[19]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Q: My reaction has stalled or resulted in a low yield. What are the first things I should check?

A: A low or zero yield is a frequent issue, especially with a challenging substrate like 2-chloro-pyrimidine. A systematic troubleshooting approach is the most effective way to identify the cause.

G start Problem: Low or No Product Yield q1 Is Palladium Black Observed? start->q1 q2 Are Starting Materials Consumed (by TLC/LCMS)? q1->q2 No sol_pd_black Cause: Catalyst Decomposition Solution: Use bulky, electron-rich ligands (e.g., Buchwald-type). Ensure proper inert atmosphere. q1->sol_pd_black Yes q3 Was the Reaction Run Under Inert Atmosphere? q2->q3 No sol_sm_gone Cause: Product Degradation or Side Reactions (e.g., Protodeboronation) Solution: Lower temperature. Monitor reaction closely. Consider anhydrous conditions. q2->sol_sm_gone Yes sol_no_conversion Cause: Inactive Catalyst System 1. Increase Temperature. 2. Screen more active ligands (e.g., XPhos). 3. Check base/solvent compatibility. q3->sol_no_conversion Yes sol_oxygen Cause: Catalyst Oxidation Solution: Improve degassing of solvents. Ensure all glassware is dry and reaction is kept under N₂ or Ar. q3->sol_oxygen No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q: I see a black precipitate (Palladium Black) in my reaction flask. What does this mean and how can I prevent it?

A: The formation of palladium black is a clear sign of catalyst decomposition.[4] It indicates that the Pd(0) species, which is the active catalyst, is aggregating and precipitating out of the solution, rendering it inactive.

  • Cause: This typically happens when the supporting ligand is unable to sufficiently stabilize the Pd(0) center. This is common with less bulky ligands like PPh₃ under forcing conditions.

  • Prevention: The most effective way to prevent this is by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][7] These ligands create a sterically hindered environment around the palladium atom, preventing aggregation and keeping the catalyst active in the solution.

Q: My reaction is selective for the wrong position on a di- or tri-halogenated pyrimidine. Can I control the regioselectivity?

A: Yes, in many cases, regioselectivity can be controlled by the choice of catalyst. The reactivity of different halogen positions on a pyrimidine ring can be influenced by the ligand. For instance, in Sonogashira couplings of diiodopurines, monodentate ligands like PPh₃ favored one position, while bidentate or electron-rich monodentate ligands favored another.[22] While your substrate is different, the principle remains: a screening of different ligand types (monodentate vs. bidentate, varying steric bulk) can often identify a system that provides the desired regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound using a Buchwald-type ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and XPhos to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask with a magnetic stir bar.

  • Catalyst and Reagent Addition: Add Pd₂(dba)₃, XPhos, and this compound to the flask.

  • Solvent and Amine Addition: Add degassed toluene, followed by the amine.

  • Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References

Technical Support Center: Solvent Effects on 2-Chloro-4-methoxy-5-methylpyrimidine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for optimizing reactions involving 2-Chloro-4-methoxy-5-methylpyrimidine. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. The following content provides in-depth, field-proven insights into a critical, yet often overlooked, parameter: the reaction solvent. We will explore how solvent choice dictates the success, rate, and outcome of nucleophilic aromatic substitution (SNAr) reactions with this specific substrate.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding solvent selection for reactions with this compound.

Q1: My SNAr reaction with this compound is extremely slow or showing no product formation. What's the most likely solvent-related issue?

A1: The most common cause is the use of an inappropriate solvent class. This compound is an electron-rich heterocycle due to the electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups. This inherent electron density deactivates the pyrimidine ring towards nucleophilic attack, making the reaction inherently sluggish.

Your primary issue is likely one of two things:

  • Use of Polar Protic Solvents: Solvents like ethanol, methanol, or water can form strong hydrogen bonds with the incoming nucleophile, effectively "caging" it and reducing its nucleophilicity.[1][2] This effect is particularly detrimental for an already deactivated substrate.

  • Use of Non-Polar Solvents: Solvents such as hexane or toluene are generally poor choices as they cannot stabilize the charged, high-energy intermediate (the Meisenheimer complex) that forms during the SNAr mechanism.[3]

For this substrate, polar aprotic solvents are almost always the superior choice as they can dissolve the reactants and stabilize the charged intermediate without deactivating the nucleophile.[1][2][4]

Q2: Which specific solvents are recommended as a starting point for my reaction?

A2: For a typical SNAr reaction with an amine or alkoxide nucleophile, we recommend starting with one of the following polar aprotic solvents:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

DMSO and DMF are particularly effective at accelerating SNAr reactions because of their high polarity and ability to solvate cations, leaving the anionic nucleophile "naked" and highly reactive.[1][5]

Q3: How does solvent polarity, specifically the dielectric constant (ε), affect the reaction rate?

A3: The SNAr reaction proceeds through a charge-separated transition state leading to a negatively charged intermediate (Meisenheimer complex).[6][7] Solvents with a high dielectric constant are better at stabilizing this charge separation, which lowers the activation energy of the rate-determining step (nucleophilic attack) and thus increases the reaction rate.[8][9][10] This is why highly polar solvents like DMSO (ε ≈ 47) and DMF (ε ≈ 37) are so effective.

Q4: I am observing what appears to be solvolysis (reaction with the solvent). How do I prevent this?

A4: Solvolysis occurs when the solvent itself acts as a nucleophile. This is most common with nucleophilic polar protic solvents like water, methanol, or ethanol, especially at elevated temperatures. To prevent this, switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, acetonitrile, or a less polar solvent like tetrahydrofuran (THF) or 1,4-dioxane if reactant solubility allows.

In-Depth Troubleshooting & Optimization Guides

This section provides detailed, structured guidance for overcoming specific experimental challenges.

Issue 1: Consistently Low or No Product Yield

Q: I've switched to a polar aprotic solvent like DMF, but my yield is still below 20% even after prolonged heating. What is my next troubleshooting step?

A: A low yield in a suitable solvent system points to a deeper issue with the reaction's thermodynamics or kinetics. The solvent plays a crucial role in modulating these factors. Let's diagnose this systematically.

The following workflow will help you pinpoint the root cause.

TroubleshootingWorkflow start Start: Low Yield (<20%) in DMF/DMSO check_nucleophile Is your nucleophile strong enough? start->check_nucleophile check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes solution_stronger_nuc Action: Switch to a stronger nucleophile or its conjugate base. (e.g., use NaO-R instead of HO-R) check_nucleophile->solution_stronger_nuc No check_base Is a non-nucleophilic base present (if needed)? check_temp->check_base Yes solution_increase_temp Action: Increase temperature. Monitor for decomposition. Consider microwave irradiation. check_temp->solution_increase_temp No solution_add_base Action: Add a hindered, non-nucleophilic base like DBU or DIPEA to deprotonate the nucleophile in situ. check_base->solution_add_base No end_point Resolution: Improved Yield check_base->end_point Yes solution_stronger_nuc->end_point solution_increase_temp->end_point solution_add_base->end_point

Caption: Troubleshooting workflow for low SNAr reaction yields.

  • Nucleophile Strength: The electron-donating groups on the pyrimidine ring reduce its electrophilicity. A weak nucleophile (e.g., a neutral amine with bulky groups, a phenol) may not have a sufficient driving force to attack the ring.

    • The Solvent's Role: A polar aprotic solvent like DMSO enhances the reactivity of an anionic nucleophile by solvating the counter-cation (e.g., Na⁺, K⁺), leaving the nucleophile "bare" and more reactive. If you are using a neutral nucleophile like an amine, the solvent's primary role is to stabilize the transition state.

  • Reaction Temperature: SNAr reactions on deactivated rings often require thermal energy to overcome the activation barrier.

    • The Solvent's Role: Choose a solvent with a high boiling point that is stable at your target temperature. DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are excellent for high-temperature reactions. Acetonitrile (b.p. 82 °C) is suitable for milder conditions.

  • Presence of a Base: If your nucleophile is an alcohol, thiol, or a primary/secondary amine, a proton is generated during the reaction. This proton can protonate another molecule of the nucleophile, deactivating it.

    • The Solvent's Role: The solvent must be compatible with the base used. Strong bases like NaH may not be fully soluble in all organic solvents. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in DMF or DMSO.

Mechanistic Insight: The Role of the Solvent

The SNAr reaction is typically a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The solvent's role in stabilizing this intermediate is paramount.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products pyrimidine 2-Chloro-4-methoxy- 5-methylpyrimidine meisenheimer Meisenheimer Complex (Anionic Intermediate) pyrimidine->meisenheimer Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product Loss of Cl⁻ (Aromaticity Restored) leaving_group Leaving Group (Cl⁻) meisenheimer->leaving_group solvent_attack Solvent molecules (e.g., DMSO, DMF) stabilize negative charge meisenheimer->solvent_attack solvent_lg Solvent stabilizes leaving group leaving_group->solvent_lg

Caption: The SNAr mechanism and key points of solvent interaction.

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon bearing the chlorine atom. This step breaks the aromaticity of the ring and forms the high-energy, negatively charged Meisenheimer complex. Polar aprotic solvents excel here by stabilizing this charged species through dipole-dipole interactions, thus lowering the energy of the transition state.[5][7]

  • Step 2 (Fast): The leaving group (Cl⁻) departs, restoring the aromaticity of the pyrimidine ring to form the final product.

Technical Data & Protocols
Solvent Selection Table

This table provides a comparative overview of common solvents and their suitability for SNAr reactions with this compound.

SolventAbbreviationTypeDielectric Constant (ε at 20°C)Expected Effect on SNAr RateKey Considerations
Dimethyl SulfoxideDMSOPolar Aprotic47Strongly Accelerates High boiling point. Can be difficult to remove. Hygroscopic.
N,N-DimethylformamideDMFPolar Aprotic37Strongly Accelerates High boiling point. Potential for decomposition at high temps.
AcetonitrileMeCNPolar Aprotic36Moderately Accelerates Lower boiling point, easier to remove. Good for milder conditions.
TetrahydrofuranTHFPolar Aprotic7.6Slow to Moderate Rate Lower polarity. Good for organometallic reagents. Risk of peroxides.
EthanolEtOHPolar Protic25Strongly Decelerates Deactivates nucleophile via H-bonding. Risk of solvolysis.
MethanolMeOHPolar Protic33Strongly Decelerates Deactivates nucleophile via H-bonding. Risk of solvolysis.[5]
Toluene-Non-Polar2.4Very Slow / No Reaction Fails to stabilize the charged intermediate.
Experimental Protocol: General Procedure for Solvent Screening

This protocol allows for the efficient optimization of solvent conditions for the reaction of this compound with a chosen nucleophile.

Objective: To identify the optimal solvent for maximizing the yield of the desired SNAr product.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA) if required (2.0 eq)

  • Candidate solvents: DMSO, DMF, MeCN, THF (anhydrous)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate eluent system

  • LC-MS for accurate conversion analysis

Procedure:

  • Setup: In four separate, labeled, oven-dried vials, place a stir bar.

  • Reagent Addition: To each vial, add this compound (e.g., 50 mg).

  • Solvent Addition: To each vial, add 1 mL of a different candidate solvent (Vial 1: DMSO, Vial 2: DMF, etc.).

  • Nucleophile/Base Addition: Add the nucleophile and base (if using) to each vial. Ensure all solids are added before the solvent for accurate concentration.

  • Reaction: Seal the vials and place them in a pre-heated block at a consistent temperature (e.g., 80 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of the product.

  • Analysis: Compare the conversion rates across the different solvents. The solvent that provides the fastest conversion to the desired product with the fewest byproducts is the optimal choice for scale-up.

Self-Validation: This parallel screening method is self-validating. By running the reactions under identical conditions (temperature, concentration, stoichiometry), any significant difference in reaction rate or outcome can be directly attributed to the solvent effect.

References

avoiding byproduct formation with 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Byproduct Formation in Synthetic Applications

Welcome to the Technical Support Center for 2-Chloro-4-methoxy-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and efficiency of your syntheses.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors like Dasatinib.[1][2][3][4] Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further modulated by its substituents. The chlorine atom at the C2 position is the primary site for nucleophilic substitution and cross-coupling reactions. However, the interplay of the electron-donating 4-methoxy and 5-methyl groups introduces nuances to its reactivity profile that can lead to undesired byproducts if not carefully controlled.

This guide will provide a structured approach to identifying and mitigating common side reactions through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect when working with this compound?

A1: The primary byproduct concerns revolve around three main reaction pathways:

  • Hydrolysis: Formation of 4-methoxy-5-methylpyrimidin-2(1H)-one (the hydroxylated byproduct) due to the displacement of the C2-chloro group by water or hydroxide ions.

  • Amination Byproducts: In reactions with amines, particularly under forcing conditions, you might observe the formation of dimers or other side products from unintended reactions of the starting material or the desired product.

  • Cross-Coupling Side Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, common byproducts include homo-coupling of the starting material and protodeboronation of the boronic acid (in Suzuki reactions).

Q2: How do the 4-methoxy and 5-methyl groups influence the reactivity of the C2-chloro group?

A2: The 4-methoxy and 5-methyl groups are both electron-donating. This electronic effect increases the electron density of the pyrimidine ring, which can make the C2-chloro group less susceptible to nucleophilic attack compared to an unsubstituted 2-chloropyrimidine. While this can sometimes necessitate more forcing reaction conditions, it also means the starting material is generally more stable. However, the methoxy group itself can be a site for side reactions under certain conditions.

Q3: Is the 4-methoxy group stable under typical reaction conditions?

A3: Generally, the 4-methoxy group is stable. However, under strongly acidic or basic conditions, or at elevated temperatures, there is a risk of hydrolysis to the corresponding 4-hydroxy pyrimidine or demethylation. It is crucial to carefully control the pH and temperature of your reaction to avoid these side reactions.

Q4: I am performing a nucleophilic aromatic substitution (SNAr) with an amine and see a significant amount of the hydrolyzed byproduct. What is causing this?

A4: The formation of 4-methoxy-5-methylpyrimidin-2(1H)-one is a classic example of a competing hydrolysis reaction. This is often exacerbated by:

  • Presence of water: Ensure all your reagents and solvents are scrupulously dried.

  • Strongly basic conditions: While a base is often necessary, an excess of a strong base like sodium hydroxide can promote hydrolysis.

  • High temperatures and long reaction times: These conditions can provide the necessary activation energy for the hydrolysis pathway to compete with your desired substitution.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a more in-depth, scenario-based approach to troubleshooting common issues encountered during reactions with this compound.

Scenario 1: Low Yield and Presence of Hydrolyzed Byproduct in Nucleophilic Aromatic Substitution (SNAr)
Problem Probable Cause(s) Recommended Solution(s)
Significant formation of 4-methoxy-5-methylpyrimidin-2(1H)-one. 1. Wet reagents/solvents: Residual water is a direct reactant for hydrolysis. 2. Excessively harsh basic conditions: Strong bases can generate hydroxide ions, which act as nucleophiles. 3. Elevated temperatures: Favors the hydrolysis pathway.1. Rigorous drying of reagents and solvents: Use freshly distilled solvents and dry reagents under vacuum. 2. Optimize base selection and stoichiometry: Consider using a non-nucleophilic organic base (e.g., DIPEA, DBU) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) in stoichiometric amounts. 3. Lower reaction temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Incomplete conversion of starting material. 1. Insufficient reactivity of the nucleophile. 2. Inadequate temperature or reaction time. 1. Increase nucleophile concentration: Use a slight excess (1.1-1.5 equivalents) of the amine or other nucleophile. 2. Gradual increase in temperature: If the reaction is clean but slow, incrementally increase the temperature while monitoring for byproduct formation.
Scenario 2: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem Probable Cause(s) Recommended Solution(s)
Formation of 4,4'-dimethoxy-5,5'-dimethyl-2,2'-bipyrimidine (homo-coupling). 1. Inefficient catalytic cycle: Slow transmetalation or reductive elimination can lead to side reactions of the palladium-intermediate. 2. High catalyst loading or temperature. 1. Optimize ligand and catalyst: For Suzuki couplings, consider ligands like SPhos or XPhos that can promote efficient cross-coupling.[5] For Buchwald-Hartwig aminations, a careful screen of ligands is often necessary.[6][7] 2. Adjust stoichiometry: Using a slight excess of the boronic acid or amine can favor the cross-coupling pathway. 3. Lower reaction temperature and catalyst loading: Once the reaction is established, try to reduce both to minimize side reactions.
Protodeboronation of the boronic acid (in Suzuki coupling). 1. Presence of water or protic solvents. 2. Certain bases and high temperatures can promote this side reaction. 1. Use anhydrous conditions. 2. Screen different bases: Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective in minimizing protodeboronation. 3. Use a boronic ester (e.g., pinacol ester): These are often more stable than the corresponding boronic acids.
Low or no conversion with an amine in Buchwald-Hartwig amination. 1. Inappropriate ligand for the specific amine and substrate. 2. Catalyst inhibition. 1. Ligand screening: The choice of phosphine ligand is critical.[6][7] Start with a broad screen of ligands (e.g., Xantphos, RuPhos, Johnphos). 2. Use a pre-catalyst: Palladium pre-catalysts can be more active and reliable.

Experimental Protocols: Best Practices

To provide a practical framework, here are two generalized, yet detailed, protocols for common reactions involving this compound, designed to minimize byproduct formation.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

SNAr_Protocol cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup prep1 1. Oven-dry all glassware. prep2 2. Use anhydrous solvents and reagents. react1 1. To a flask under inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). react2 2. Add the amine (1.1-1.2 equiv). react1->react2 react3 3. Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 equiv). react2->react3 react4 4. Add anhydrous solvent (e.g., DMF, DMSO, or Dioxane). react3->react4 react5 5. Heat the reaction to 80-120 °C. react4->react5 mon1 1. Monitor by TLC or LC-MS for disappearance of starting material. mon2 2. Upon completion, cool to room temperature. mon1->mon2 mon3 3. Quench with water and extract with an organic solvent (e.g., EtOAc). mon2->mon3 mon4 4. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. mon3->mon4 mon5 5. Purify by column chromatography. mon4->mon5

Caption: General workflow for a nucleophilic aromatic substitution.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Suzuki_Protocol cluster_prep_suzuki Preparation cluster_reaction_suzuki Reaction Setup cluster_monitoring_suzuki Monitoring & Workup prep1_s 1. Degas all solvents. prep2_s 2. Use an oven-dried flask with a stir bar. react1_s 1. Under inert atmosphere, add this compound (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv). react2_s 2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. react1_s->react2_s react3_s 3. Add degassed solvent (e.g., Dioxane/H₂O mixture). react2_s->react3_s react4_s 4. Heat the reaction to 80-100 °C. react3_s->react4_s mon1_s 1. Monitor by TLC or LC-MS. mon2_s 2. After completion, cool and dilute with water. mon1_s->mon2_s mon3_s 3. Extract with an organic solvent. mon2_s->mon3_s mon4_s 4. Wash with brine, dry, and concentrate. mon3_s->mon4_s mon5_s 5. Purify by column chromatography. mon4_s->mon5_s

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

Visualization of Key Concepts

Byproduct_Formation reagent {this compound | C₅H₇ClN₂O} desired desired reagent->desired  Desired Reaction (e.g., SₙAr, Suzuki) hydrolysis hydrolysis reagent->hydrolysis  Side Reaction 1 (H₂O/OH⁻) homocoupling homocoupling reagent->homocoupling  Side Reaction 2 (Pd-catalyzed)

Caption: Competing reaction pathways for this compound.

Conclusion

Successfully employing this compound in synthesis hinges on a solid understanding of its reactivity and the potential for side reactions. By carefully controlling reaction conditions, particularly through the exclusion of water, optimization of base and catalyst systems, and judicious selection of temperature and reaction times, the formation of unwanted byproducts can be significantly minimized. This guide provides a foundational framework for troubleshooting and optimizing your reactions. For novel transformations, a systematic screening of reaction parameters is always recommended to achieve the highest possible yield and purity of your target molecule.

References

Technical Support Center: Optimizing Reaction Kinetics of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction kinetics optimization of 2-chloro-4-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges encountered during experiments with this versatile intermediate.

Introduction

This compound is a key building block in medicinal chemistry, valued for its reactive chloro group which allows for nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups. Optimizing the kinetics of these reactions is crucial for achieving high yields, minimizing impurities, and ensuring reproducible results. This guide provides practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My nucleophilic substitution reaction is proceeding very slowly or not at all. What are the likely causes and how can I increase the reaction rate?

A1: A sluggish reaction rate is a common issue and can often be attributed to several factors related to the reaction conditions and reagents.

Probable Causes & Solutions:

  • Insufficient Nucleophile Reactivity: The inherent nucleophilicity of your incoming group is a primary driver of the reaction rate.

    • Solution: If possible, consider using a more potent nucleophile. For instance, secondary amines are generally more reactive than primary amines. For amine nucleophiles, ensure the reaction medium is not overly acidic, as protonation of the amine will render it non-nucleophilic.[1] If using an alcohol or thiol, consider converting it to its more nucleophilic conjugate base (alkoxide or thiolate) with a suitable non-nucleophilic base.

  • Suboptimal Temperature: SNAr reactions on heteroaromatic rings are often temperature-dependent.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to avoid decomposition of starting materials or products at elevated temperatures.[2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to attack.[3][4] If your reactants have poor solubility in these solvents, consider solvent mixtures. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[3]

  • Inadequate Base: For reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), the choice and amount of base are critical.

    • Solution: Use a non-nucleophilic base to prevent it from competing with your intended nucleophile. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[2][5] Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated during the reaction.

Q2: I am observing the formation of multiple products, leading to a low yield of my desired compound and difficult purification. What are the potential side reactions and how can I suppress them?

A2: The formation of byproducts is a frequent challenge in pyrimidine chemistry. Understanding the likely side reactions is the first step to mitigating them.

Probable Causes & Solutions:

  • Hydrolysis of the Starting Material: The chloro group of this compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of 2-hydroxy-4-methoxy-5-methylpyrimidine.

    • Solution: Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]

  • Reaction with the Solvent: Certain solvents can act as nucleophiles.

    • Solution: Avoid using nucleophilic solvents like alcohols unless they are the intended reactant. If a reaction in an alcohol is necessary, expect the corresponding alkoxy-substituted pyrimidine as a potential byproduct.

  • Competing Reaction Pathways: In some cases, especially with complex nucleophiles, side reactions unrelated to the pyrimidine core can occur.

    • Solution: A thorough understanding of the reactivity of your nucleophile is essential. It may be necessary to use protecting groups on other reactive functionalities of the nucleophile to ensure chemoselectivity.

  • Decomposition: At excessively high temperatures, pyrimidine rings and their substituents can degrade.

    • Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times or high temperatures. If the reaction is slow, consider other ways to increase the rate, such as using a more appropriate solvent or a catalyst, before resorting to extreme temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a nucleophile?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second, typically fast step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.[6][7]

Q2: How do the methoxy and methyl groups on the pyrimidine ring influence the reaction kinetics?

A2: The electronic properties of the substituents on the pyrimidine ring play a significant role. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The methoxy group at the 4-position is an electron-donating group by resonance, which can slightly deactivate the ring compared to an unsubstituted chloropyrimidine. The methyl group at the 5-position is weakly electron-donating. However, the overall electron-deficient nature of the pyrimidine ring still allows for facile SNAr reactions.

Q3: What analytical techniques are best for monitoring the kinetics of these reactions?

A3: A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products, allowing for the determination of reaction rates and purity profiles.[8][9][10]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to track the disappearance of reactant signals and the appearance of product signals over time.[11]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), it is invaluable for identifying products and byproducts.[9][10]

Q4: Is a catalyst necessary for nucleophilic substitution on this compound?

A4: For many strong nucleophiles, a catalyst is not required.[1] However, for less reactive nucleophiles, such as some anilines or heteroaromatic amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative to traditional SNAr, often proceeding under milder conditions with higher yields.[1][12] Copper catalysis has also been employed for amination reactions on chloropyrimidines.[13]

Experimental Protocols & Data

General Protocol for Nucleophilic Aromatic Substitution

This is a generalized procedure and may require optimization for your specific nucleophile.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Addition of Base (if required): If your nucleophile requires deprotonation (e.g., an amine or alcohol), add a non-nucleophilic base such as DIEA or TEA (1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[8]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Factors Influencing Reaction Rate: A Comparative Overview
FactorCondition A (Slower Rate)Condition B (Faster Rate)Rationale
Temperature Room Temperature (25°C)Elevated (e.g., 100°C)Provides sufficient activation energy to overcome the reaction barrier.[2]
Solvent Toluene (non-polar)DMSO (polar aprotic)Polar aprotic solvents stabilize the charged Meisenheimer intermediate.[3]
Nucleophile Aniline (weaker nucleophile)Piperidine (stronger nucleophile)More basic and less sterically hindered nucleophiles react faster.[1]
Base None (for amine nucleophile)DIEA (non-nucleophilic base)Neutralizes generated HCl, preventing protonation of the amine nucleophile.[2][5]

Visualizing Reaction Workflows

SNAr Reaction Pathway

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining step) Products Substituted Pyrimidine + HCl Intermediate->Products Elimination of Cl- Neutralized_Acid Base-H+Cl- Base Base (e.g., DIEA) Base->Products Neutralizes HCl

Caption: General mechanism for the SNAr reaction.

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow Start Slow or No Reaction Check_Temp Increase Temperature? Start->Check_Temp Check_Solvent Change to Polar Aprotic Solvent? Check_Temp->Check_Solvent No / Insufficient Improvement Success Reaction Optimized Check_Temp->Success Yes Check_Nucleophile Enhance Nucleophilicity? Check_Solvent->Check_Nucleophile No / Insufficient Improvement Check_Solvent->Success Yes Check_Base Add/Change Base? Check_Nucleophile->Check_Base No / Insufficient Improvement Check_Nucleophile->Success Yes Check_Base->Success Yes

Caption: A logical workflow for troubleshooting slow reactions.

References

Technical Support Center: A Troubleshooting Guide for Experiments with 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during experiments with this versatile chemical intermediate. Our aim is to provide in-depth, field-proven insights to help you navigate potential pitfalls and optimize your experimental outcomes.

Introduction to this compound

This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of antiviral and anticancer drugs.[1] Its utility stems from the reactive chloro and methoxy groups, which allow for diverse chemical transformations. However, like many substituted pyrimidines, its use can present specific challenges. This guide will walk you through troubleshooting common issues, from reaction setup to product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Setup and Execution

Question 1: I am experiencing low to no yield in my Suzuki-Miyaura cross-coupling reaction with this compound. What are the likely causes?

Answer: Low yields in Suzuki-Miyaura couplings with chloropyrimidines are a frequent issue. The primary culprits are often related to the catalyst system, reaction conditions, or the stability of your reagents.[2]

  • Catalyst and Ligand Choice: The 2-chloro position on the pyrimidine ring can be less reactive than bromo or iodo substituents.[3] Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos, which are known to be effective for activating C-Cl bonds.[4]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[4][5] Impurities in your reagents or solvents can also poison the catalyst.[5] Ensure all your materials are of high purity and that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2]

  • Base Selection: The choice of base is critical for activating the boronic acid.[6] For challenging couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[4]

  • Reaction Temperature: A sufficiently high temperature is necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. However, excessive heat can lead to catalyst decomposition or side reactions.[2][4] A temperature screen, typically between 80 °C and 120 °C, is recommended to find the optimal balance.[4] Microwave irradiation can also be an effective method for achieving rapid and efficient heating, often leading to improved yields and shorter reaction times.[5]

Question 2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side reactions can significantly reduce the yield of your desired product. The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in your boronic acid, which is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of certain bases.[2][6] To minimize protodeboronation, use fresh, high-purity boronic acid and consider using boronic acid pinacol esters, which are often more stable.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[6] This can be more prevalent if the oxidative addition of the palladium catalyst to the chloropyrimidine is slow. Ensuring your catalyst system is highly active and that the reaction is thoroughly degassed can help reduce homocoupling.[6]

A logical workflow for troubleshooting low yields in Suzuki coupling is presented below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_R_complex Ar-Pd(II)-R(L_n) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product

References

Technical Support Center: Enhancing the Purity of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 2-Chloro-4-methoxy-5-methylpyrimidine. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve the highest possible purity for your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Issue 1: The isolated product is an oil or a low-melting solid, but the literature reports a crystalline solid.

Q: My synthesis of this compound resulted in a brownish oil after solvent evaporation, but I was expecting a solid. What are the likely causes and how can I resolve this?

A: This is a classic sign of significant impurities. The presence of residual solvents, unreacted starting materials, or reaction byproducts can depress the melting point and prevent crystallization.

  • Causality: Impurities disrupt the crystal lattice formation of the target compound. Solvents, in particular, can act as plasticizers. A common synthetic route involves the chlorination of a corresponding hydroxy-pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) in a solvent.[1][2] Incomplete reaction or insufficient quenching and extraction can leave behind starting materials or phosphorous byproducts that interfere with crystallization.

  • Troubleshooting Steps:

    • Initial Analysis: Before attempting purification, obtain an analytical spectrum (e.g., ¹H NMR) of your crude product. This is a crucial diagnostic step. Look for broad solvent peaks (e.g., from toluene, dichloromethane, or ethanol) or signals corresponding to the starting material (e.g., 2-hydroxy-4-methoxy-5-methylpyrimidine).

    • Solvent Removal: Ensure all volatile solvents are thoroughly removed. Use a high-vacuum pump and gently warm the flask (e.g., 30-40°C) to facilitate the removal of high-boiling solvents like DMF or toluene, if used.

    • Aqueous Wash: If not already performed, dissolve the crude oil in an appropriate organic solvent (like dichloromethane or ethyl acetate) and perform an aqueous wash. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove excess water.

    • Proceed to Purification: If the product remains oily after these steps, a chromatographic purification is necessary to separate the target molecule from the impurities.

Issue 2: Analytical data (NMR/LC-MS) indicates the presence of multiple pyrimidine species.

Q: My ¹H NMR spectrum shows two distinct sets of pyrimidine ring protons and two different methoxy signals. LC-MS confirms multiple products with similar mass-to-charge ratios. What's happening?

A: This suggests the formation of isomers or related pyrimidine byproducts. The reactivity of the pyrimidine ring can sometimes lead to undesired side reactions.

  • Causality & Common Impurities:

    • Isomeric Byproducts: Depending on the synthetic route, isomeric impurities can form. For instance, if starting from a precursor where regioselectivity is not perfectly controlled, you might form an isomer like 4-Chloro-2-methoxy-5-methylpyrimidine. The separation of such isomers can be challenging due to their similar polarities.[3]

    • Hydrolysis: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially if the compound is exposed to moisture or nucleophilic conditions during workup or storage. This would convert your product back to 2-hydroxy-4-methoxy-5-methylpyrimidine.

    • Unreacted Starting Material: The most common impurity is often the starting material. For example, if the synthesis involves chlorination of 2-hydroxy-4-methoxy-5-methylpyrimidine, incomplete conversion is a frequent issue.[4]

  • Troubleshooting & Purification Strategy:

    • Identify the Impurities: Use the analytical data you have. Compare the spectra of your product to the known spectra of your starting material. Isomeric byproducts may require more advanced 2D NMR techniques to fully characterize.

    • Optimize Purification:

      • Column Chromatography: This is the most effective method for separating compounds with different polarities.[5][6] The key is to find a solvent system that provides good separation (ΔRf > 0.2) on a TLC plate first.

      • Recrystallization: If the primary impurity is the starting material and it has significantly different solubility characteristics, recrystallization can be effective. However, it is generally less effective for separating close-running isomers.

Table 1: Common Impurities and Identification
ImpurityLikely OriginIdentification Signature
2-Hydroxy-4-methoxy-5-methylpyrimidineIncomplete chlorination or hydrolysisAbsence of chloro group, presence of N-H or O-H proton in NMR, different mass in MS.
Isomeric Byproducts (e.g., 4-Chloro-2-methoxy)Lack of regioselectivity in synthesisSimilar mass in MS, but different chemical shifts in ¹H and ¹³C NMR.
Dichloro-pyrimidine SpeciesOver-chlorination or impure starting materialHigher mass in MS, distinct NMR pattern.
Residual Solvents (Toluene, DCM, etc.)Incomplete removal after workupCharacteristic peaks in ¹H NMR.
Phosphorus-based byproductsUse of POCl₃ as a chlorinating agentMay appear as baseline noise or complex signals in NMR; can be detected by ³¹P NMR.
Issue 3: Product purity is high (>95%), but there is a persistent color.

Q: I've purified my this compound by column chromatography and the NMR looks clean, but the solid has a persistent yellow or brown tint. How can I get a colorless product?

A: This is often due to trace amounts of highly colored impurities, often polymeric or degradation products formed under harsh reaction conditions (e.g., high heat).

  • Causality: Even at ppm levels, some impurities can impart color. These are often high molecular weight byproducts that may not be easily visible in NMR at standard concentrations.

  • Decolorization Techniques:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon. Stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. Evaporate the solvent. Caution: Activated carbon can also adsorb your product, so use it sparingly to minimize yield loss.

    • Recrystallization: A final recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can often leave trace colored impurities behind in the mother liquor, yielding a pure, colorless crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound?

A1: Flash column chromatography is the most robust and widely applicable method for purifying this type of compound.[7] It allows for the separation of components based on polarity, effectively removing most common impurities like unreacted starting materials and byproducts.[5] The choice of stationary phase (typically silica gel) and mobile phase is critical for successful separation.

Q2: How do I select the right solvent system for column chromatography?

A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your target compound has an Rf value of approximately 0.3-0.4, and where there is maximum separation between the spot for your product and any impurity spots.[5] For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

Q3: Can I use recrystallization instead of chromatography?

A3: Recrystallization is a powerful technique if the impurity profile is simple and the impurities have different solubility profiles from your product. It is particularly effective for removing small amounts of impurities from an already mostly pure sample (>90%). However, it is generally not suitable for complex mixtures or for separating compounds with very similar structures, like isomers. A patent for the related 2,4-dichloro-5-methoxypyrimidine notes purification by recrystallization with n-hexane, suggesting that non-polar solvents may be a good starting point for crystallization attempts.[2]

Q4: Which analytical techniques should I use to confirm the final purity?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.[8]

  • HPLC: High-Performance Liquid Chromatography with a UV detector is the gold standard for quantitative purity analysis. It can detect and quantify non-volatile impurities with high sensitivity.[8]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can confirm the identity of the compound. It is also excellent for detecting and identifying residual solvents and other proton-bearing impurities.[9]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the main component and can help in identifying the mass of unknown impurities.[9]

  • FTIR: Fourier-Transform Infrared Spectroscopy can confirm the presence of key functional groups.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying gram-scale quantities of this compound.

1. Preparation:

  • Select a glass column of appropriate size.[10]
  • Prepare the stationary phase: For every 1 gram of crude material, use approximately 50-100 grams of silica gel (60 Å, 230-400 mesh).
  • Determine the eluent system using TLC (e.g., start with 20% ethyl acetate in hexanes and adjust polarity as needed).

2. Packing the Column (Wet Slurry Method):

  • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[7]
  • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.[11]
  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
  • Gently tap the column to settle the silica bed and remove any air bubbles.[11]
  • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]
  • Drain the solvent until the level is just at the top of the sand layer.

3. Loading and Running the Column:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Carefully add the dissolved sample to the top of the column using a pipette.[11]
  • Drain the solvent until the sample has fully entered the silica bed.
  • Carefully add the eluent, filling the column.
  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
  • Collect fractions in test tubes and monitor the elution of your compound using TLC.
  • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Purity Determination by HPLC

This protocol provides a general method for assessing the purity of the final product.

Table 2: Typical HPLC Parameters
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reverse-phase column suitable for moderately polar organic molecules.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in MS and helps in peak shaping.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring strongly absorbs UV light.
Injection Vol. 10 µLStandard volume for analytical runs.

Procedure:

  • Prepare a stock solution of your purified sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare further dilutions if necessary to ensure the peak response is within the linear range of the detector.

  • Set up the HPLC system according to the parameters in Table 2.

  • Inject the sample and run the analysis.

  • Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualized Workflows

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps when faced with an impure sample of this compound.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Path cluster_end Final Verification start Crude Product Obtained analyze Perform Initial Analysis (¹H NMR, TLC, LC-MS) start->analyze identify Identify Impurities (Starting Material, Solvents, Byproducts) analyze->identify decision Purity > 90%? Simple Impurity Profile? identify->decision recy Attempt Recrystallization or Activated Carbon Treatment decision->recy  Yes col Perform Flash Column Chromatography decision->col No   verify Verify Purity (HPLC, NMR) recy->verify col->verify pure_product Pure Product (>99%) verify->pure_product

Caption: Troubleshooting workflow for purifying this compound.

Diagram 2: Purification Method Selection

This decision tree helps in selecting the most appropriate purification technique based on the characteristics of the crude product.

G start Crude Product q1 Is the product a solid with >90% purity by NMR? start->q1 q2 Is the product oily or a complex mixture (<90% pure)? q1->q2 No recrystallize Recrystallization q1->recrystallize Yes q3 Is there a persistent color in the otherwise pure product? q2->q3 No chromatography Flash Column Chromatography q2->chromatography Yes carbon Activated Carbon Treatment followed by filtration q3->carbon Yes final_product Pure Product recrystallize->final_product chromatography->final_product carbon->final_product

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the adage "structure dictates function" is paramount. The pyrimidine core is a cornerstone of many therapeutic agents, and the precise arrangement of substituents on this heterocyclic scaffold is not a trivial detail—it is the very factor that governs molecular interactions and, ultimately, biological activity. This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the unambiguous structural confirmation of 2-Chloro-4-methoxy-5-methylpyrimidine, a key synthetic building block.

Our focus extends beyond simple procedural outlines. We will explore the underlying principles and logical flow of a robust, self-validating analytical workflow, designed to prevent the costly and time-consuming consequences of isomeric misidentification.

The Analytical Challenge: Isomeric Specificity

The primary analytical task is to confirm the exact regiochemistry of the substituents on the pyrimidine ring. While techniques like elemental analysis or low-resolution mass spectrometry can confirm the molecular formula, C₆H₇ClN₂O, they are insufficient to differentiate between potential isomers. For instance, a synthetic route targeting this compound could potentially yield isomers such as 2-Chloro-5-methoxy-4-methylpyrimidine[1] or 4-Chloro-2-methoxy-5-methylpyrimidine. Each of these isomers would possess the same molecular weight but exhibit different chemical reactivity and would lead to entirely different downstream products. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential.

Comparative Analysis of Spectroscopic Techniques

A synergistic combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the necessary data to build an unassailable structural proof.

Technique Information Yielded Strengths for This Application Limitations for This Application
High-Resolution MS (HRMS) Provides the exact mass of the molecule, allowing for the determination of its elemental composition.Confirms the molecular formula with high confidence (<5 ppm error), ruling out unexpected products.Cannot differentiate between structural isomers which have identical molecular formulas and exact masses.
¹H NMR Reveals the chemical environment, number, and connectivity of protons.Quickly confirms the presence of the expected proton signals (aromatic, methoxy, methyl) and their relative integrations.Provides limited direct information about the carbon backbone or quaternary carbons.
¹³C NMR Details the chemical environment of each unique carbon atom in the molecule.Directly observes all carbons, including the substituted carbons of the pyrimidine ring, which is crucial for assignment.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
2D NMR (HSQC & HMBC) Maps the correlations between protons and carbons, both directly bonded (HSQC) and through multiple bonds (HMBC).The definitive tool for this problem. HMBC reveals long-range (2-3 bond) correlations that unambiguously establish the connectivity and relative positions of the substituents.Requires more sophisticated instrumentation and expertise in spectral interpretation.

A Self-Validating Workflow for Structural Confirmation

A logical, stepwise approach ensures that each piece of data validates the next, culminating in a definitive structural assignment.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Carbon Skeleton & Direct Correlation cluster_2 Step 3: Definitive Connectivity Mapping cluster_3 HRMS HRMS Analysis C_NMR ¹³C NMR Analysis HRMS->C_NMR Confirms Elemental Composition C₆H₇ClN₂O H_NMR ¹H NMR Analysis H_NMR->C_NMR Provides Proton Inventory HSQC 2D HSQC Analysis H_NMR->HSQC Correlates Protons to Directly Attached Carbons C_NMR->HSQC Provides Carbon Inventory HMBC 2D HMBC Analysis HSQC->HMBC Assigns Protonated Carbons Confirmation Structure Confirmed HMBC->Confirmation Establishes Long-Range Connectivity & Regiochemistry

Caption: A robust experimental workflow for unambiguous structural elucidation.

Experimental Protocols and Data Interpretation

High-Resolution Mass Spectrometry (HRMS)
  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion.

    • Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

    • Calculate the theoretical exact mass for C₆H₈ClN₂O⁺.

    • Compare the measured m/z to the theoretical value.

  • Causality & Interpretation: The goal is to confirm the elemental formula. The theoretical exact mass for [C₆H₈ClN₂O]⁺ is 159.0325. An observed mass within 5 ppm of this value provides high confidence that the compound has the correct atomic constituents, forming the foundation of our structural argument. Mass spectrometry techniques are widely used for the analysis of pyrimidine compounds.[2][3]

¹H and ¹³C NMR Spectroscopy
  • Protocol:

    • Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum, followed by a ¹³C{¹H} (proton-decoupled) NMR spectrum on a spectrometer of 400 MHz or higher.[4]

    • Process the spectra, referencing the solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Causality & Interpretation:

    • ¹H NMR: We expect three singlet signals. The lack of splitting (coupling) is a key feature.

      • One singlet for the lone aromatic proton on the pyrimidine ring (H6).

      • One singlet (integral of 3H) for the methoxy protons (-OCH₃).

      • One singlet (integral of 3H) for the methyl protons (-CH₃).

    • ¹³C NMR: We expect six distinct carbon signals.

      • Four signals for the pyrimidine ring carbons (C2, C4, C5, C6). Two of these (C2, C4) will likely be in the 160-170 ppm range due to their attachment to electronegative N and Cl/O atoms.

      • One signal for the methoxy carbon (~55-60 ppm).

      • One signal for the methyl carbon (~10-20 ppm). This initial 1D data confirms the presence of the correct functional groups but does not yet prove their connectivity.

2D NMR Spectroscopy (HSQC and HMBC)
  • Protocol:

    • Using the same sample, acquire standard gradient-selected HSQC and HMBC experiments.

    • Process the 2D data to generate contour plots showing correlation peaks.

  • Causality & Interpretation: The Key to Unambiguous Assignment The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter of structure, as it reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to piece the molecular puzzle together. For the proposed structure of this compound, we would predict a specific and unique set of HMBC correlations.

References

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, comparative analysis for the spectroscopic validation of 2-Chloro-4-methoxy-5-methylpyrimidine, a key heterocyclic intermediate in modern pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offering a self-validating framework for the structural elucidation and purity assessment of this critical pyrimidine derivative.

The pyrimidine core is a foundational motif in numerous biologically active molecules, from nucleobases to cutting-edge therapeutics.[2][3] Consequently, the unambiguous characterization of substituted pyrimidines like this compound is a non-negotiable prerequisite for advancing drug discovery programs and ensuring the integrity of active pharmaceutical ingredients (APIs). This guide establishes a robust analytical workflow, comparing the target molecule against a common synthetic precursor to highlight the definitive spectroscopic markers that confirm successful synthesis and purity.

The Analytical Imperative: A Multi-Modal Spectroscopic Approach

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the orthogonal and complementary data obtained from multiple spectroscopic methods. This multi-modal approach ensures that every aspect of the molecular structure—from the proton and carbon framework to functional groups and molecular mass—is rigorously confirmed.

Workflow for Comprehensive Spectroscopic Validation

The logical flow for validating a synthetic intermediate like this compound involves a sequential and confirmatory process. The workflow is designed to be efficient, starting with rapid, high-throughput methods and progressing to more detailed structural analysis.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Final Validation MS Mass Spectrometry (MS) Confirms Molecular Weight UV_Vis UV-Vis Spectroscopy Confirms Chromophore Presence MS->UV_Vis Parallel Screening IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Proceed if MW correct H_NMR ¹H NMR Spectroscopy Maps Proton Environment IR->H_NMR C_NMR ¹³C NMR Spectroscopy Defines Carbon Skeleton H_NMR->C_NMR Detailed Framework Validation Structure Confirmed & Purity Assessed C_NMR->Validation Data Correlation

References

A Comparative Guide to the Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of heterocyclic intermediates is paramount. 2-Chloro-4-methoxy-5-methylpyrimidine is a key building block in the development of various bioactive molecules, owing to its reactive sites amenable to further functionalization. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Introduction to Synthetic Strategies

The synthesis of this compound is predominantly approached through a two-step sequence, commencing with a readily available starting material, 5-methyluracil (commonly known as thymine). This strategy leverages the established chemistry of pyrimidines and offers a reliable and scalable route to the target molecule. The overall synthetic pathway involves:

  • Dichlorination: Conversion of 5-methyluracil to 2,4-dichloro-5-methylpyrimidine.

  • Selective Monomethoxylation: Regioselective substitution of one chlorine atom with a methoxy group.

This guide will dissect each of these steps, providing a robust experimental protocol and discussing the underlying chemical principles that govern the reactions.

Method 1: Two-Step Synthesis from 5-Methyluracil

This is the most widely adopted and well-documented method for the preparation of this compound. It offers a cost-effective and high-yielding pathway suitable for both laboratory and pilot-scale synthesis.

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine (in its tautomeric uracil form) to the corresponding dichloro derivative. This is a classic and effective transformation achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomers of the uracil ring, converting the hydroxyl groups into more reactive chlorophosphate intermediates, which are subsequently displaced by chloride ions.

  • Tertiary Amine Base (e.g., N,N-dimethylaniline or Triethylamine): The addition of a high-boiling tertiary amine serves a dual purpose. Firstly, it acts as a scavenger for the HCl gas generated during the reaction, driving the equilibrium towards the product. Secondly, it can catalyze the reaction by forming a more reactive Vilsmeier-type reagent with POCl₃.

  • Elevated Temperature (Reflux): The reaction requires significant thermal energy to overcome the activation barrier for the chlorination of the relatively unreactive pyrimidine ring. Refluxing in POCl₃ (boiling point ~105 °C) ensures the reaction proceeds to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-methyluracil (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Addition of Base: Slowly add N,N-dimethylaniline (2 equivalents) to the stirred suspension. The addition is typically exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2,4-dichloro-5-methylpyrimidine as a colorless to pale yellow oil or low-melting solid.

Step 2: Selective Monomethoxylation

The key to the successful synthesis of the target molecule lies in the regioselective replacement of only one of the two chlorine atoms. In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This difference in reactivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom (N3) on the C4 position, making it more electrophilic.

Causality of Experimental Choices:

  • Sodium Methoxide (NaOMe): As a strong nucleophile, the methoxide ion readily attacks the electron-deficient pyrimidine ring. Using a stoichiometric amount (or a slight excess) of NaOMe is crucial for achieving selective monosubstitution.

  • Methanol (MeOH) as Solvent: Methanol serves as an excellent solvent for both the dichloropyrimidine and sodium methoxide. It also acts as the source of the methoxy group.

  • Controlled Temperature: The reaction is typically carried out at a low to ambient temperature to control the exothermicity and to favor the selective substitution at the more reactive C4 position. Running the reaction at elevated temperatures could lead to the formation of the undesired 2,4-dimethoxy-5-methylpyrimidine byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-methylpyrimidine (1 equivalent) in anhydrous methanol.

  • Addition of Nucleophile: Cool the solution in an ice bath (0 °C). Slowly add a solution of sodium methoxide (1.0-1.1 equivalents) in methanol.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield this compound as a solid.

Data Presentation

ParameterStep 1: DichlorinationStep 2: Monomethoxylation
Starting Material 5-Methyluracil2,4-Dichloro-5-methylpyrimidine
Key Reagents POCl₃, N,N-dimethylanilineSodium methoxide, Methanol
Typical Yield 80-90%85-95%
Purity (post-purification) >98%>99%
Key Byproducts Partially chlorinated intermediates2,4-dimethoxy-5-methylpyrimidine
Safety Considerations Highly corrosive and water-reactive POCl₃, exothermic quenchingHandling of sodium methoxide (hygroscopic and corrosive)

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Monomethoxylation 5_Methyluracil 5-Methyluracil Dichloropyrimidine 2,4-Dichloro-5-methylpyrimidine 5_Methyluracil->Dichloropyrimidine POCl₃, N,N-dimethylaniline Reflux, 3-4h Target_Molecule This compound Dichloropyrimidine->Target_Molecule NaOMe, MeOH 0 °C to RT, 2-4h

Caption: Overall two-step synthesis of this compound.

Alternative Synthesis Methods

While the two-step synthesis from 5-methyluracil is the most common, other routes can be envisaged, although they are less frequently reported in the literature. One such alternative could involve the construction of the pyrimidine ring from acyclic precursors already bearing the required substituents. However, this approach is often more complex and may result in lower overall yields due to the challenges in controlling the cyclization and subsequent functional group manipulations. For industrial applications, the route from 5-methyluracil remains the most economically viable and scalable option.

Conclusion

The synthesis of this compound is most effectively achieved through a robust two-step process starting from the inexpensive and readily available 5-methyluracil. The chlorination with phosphorus oxychloride, followed by a regioselective monomethoxylation with sodium methoxide, provides the target molecule in high yield and purity. Careful control of reaction conditions, particularly temperature and stoichiometry in the methoxylation step, is critical to minimize the formation of byproducts. The presented protocols, grounded in established chemical principles, offer a reliable and scalable pathway for researchers and professionals in the fields of drug discovery and development.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-methoxy-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone, a privileged scaffold that forms the core of numerous therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, building block: 2-Chloro-4-methoxy-5-methylpyrimidine. While direct, comprehensive SAR studies on this exact molecule are not extensively documented, by examining analogous series of 2,4,5-substituted pyrimidines, we can elucidate the critical contributions of each substituent to biological activity, particularly in the realm of kinase inhibition and anticancer therapeutics.

This guide will provide a comparative analysis of the structural features influencing the biological activity of derivatives of this scaffold, supported by experimental data from various studies. We will explore the roles of the chloro, methoxy, and methyl groups and provide detailed protocols for the synthesis and evaluation of such compounds.

The 2,4,5-Substituted Pyrimidine Core: A Hub for Biological Activity

The 2,4,5-trisubstituted pyrimidine framework has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] The strategic placement of different functional groups at the C2, C4, and C5 positions allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Substituent Effects

To understand the SAR of this compound, we will dissect the influence of each substituent based on findings from related pyrimidine derivatives.

The C2-Chloro Group: A Handle for Versatility and Potency

The chlorine atom at the C2 position is a key feature, serving as a reactive handle for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) reactions.[4] This versatility is crucial in drug discovery for rapidly generating libraries of analogs.

In many kinase inhibitors, the C2 position is often occupied by an arylamino group, which can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The nature of this arylamino substituent significantly impacts potency. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the presence of specific substituents on the aniline ring was found to be crucial for potent inhibition of PAK1 kinase.[5]

Furthermore, the electronic nature of the C2 substituent is vital. In a study of covalent inhibitors of the kinase MSK1, replacing the 2-chloro group with a more electronegative fluorine atom led to a 10-fold increase in potency, highlighting the sensitivity of the target to the electronic properties at this position.[6] Conversely, deletion of the 2-chloro atom resulted in a nearly 100-fold reduction in activity.[6]

The C4-Methoxy Group: Modulator of Activity and Physicochemical Properties

The methoxy group at the C4 position can influence a compound's biological activity through several mechanisms. It can act as a hydrogen bond acceptor and its steric bulk can dictate the preferred conformation of the molecule, thereby affecting its binding to the target protein.

In a study of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, a compound with a methoxy group on the benzene ring at the C4 position of the pyrimidine exhibited good anthelmintic activity.[7] This suggests that the electronic and steric properties imparted by the methoxy group can be beneficial for certain biological activities.

Moreover, the methoxy group can impact the physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical for drug-likeness and oral bioavailability.

The C5-Methyl Group: Fine-Tuning Potency and Selectivity

Substituents at the C5 position of the pyrimidine ring can play a significant role in modulating potency and selectivity. Even a small methyl group can have a profound impact on the interaction of the inhibitor with the target kinase.

In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the nature of the substituent at the C5 position was found to be critical for CDK9 potency and selectivity.[8] While this study did not specifically evaluate a methyl group, it underscores the importance of this position in achieving selective kinase inhibition. The C5-substituent can occupy a pocket in the ATP-binding site, and its size, shape, and electronic properties can differentiate between closely related kinases.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2,4,5-substituted pyrimidine derivatives from the literature, illustrating the impact of various substitutions on their anticancer and kinase inhibitory activities.

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentTarget/Cell LineIC50/ActivityReference
1 2,5-dichlorophenylamino4-azaindoleHMSK1pIC50 = 5.7[6]
3 2-fluoro, 5-chlorophenylamino4-azaindoleHMSK1pIC50 = 6.7[6]
8 2-chlorophenylamino4-azaindoleHMSK1pIC50 < 5.0[6]
12u m-nitroanilino4-(thiazol-5-yl)CNCDK9Ki = 1 nM[8]
11k anilino1H-1,2,3-triazol-4-ylHCDK4/HDAC1IC50 = 23.59 nM / 61.11 nM[9]
3d p-toluidino7-(3',4',5'-trimethoxyphenyl)HTubulin polymerizationIC50 = 0.45 µM[10]

Experimental Protocols

General Synthesis of 2-Anilino-4-methoxy-5-methylpyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-anilino-4-methoxy-5-methylpyrimidine derivatives, starting from this compound.

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Substituted Aniline Base (e.g., DIEA) Solvent (e.g., NMP) reagents->reaction product 2-Anilino-4-methoxy-5-methylpyrimidine Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic workflow for 2-anilino-4-methoxy-5-methylpyrimidine derivatives.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol, add the desired substituted aniline (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-4-methoxy-5-methylpyrimidine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.[11]

G compound_prep Compound Serial Dilution kinase_reaction Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor compound_prep->kinase_reaction adp_detection ADP Detection (e.g., ADP-Glo™) kinase_reaction->adp_detection luminescence Measure Luminescence adp_detection->luminescence ic50 IC50 Determination luminescence->ic50 G cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with Compound cell_seeding->compound_treatment incubation Incubate (e.g., 48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance ic50 IC50 Determination absorbance->ic50

References

A Technical Guide to Assessing the Cross-Reactivity of 2-Chloro-4-methoxy-5-methylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics. Its versatile nature allows for a myriad of chemical modifications, leading to compounds with a wide range of biological activities. Among the numerous pyrimidine-based intermediates, 2-Chloro-4-methoxy-5-methylpyrimidine is a key building block, frequently employed in the synthesis of novel drug candidates for oncology and virology. However, the promise of this scaffold is intrinsically linked to a critical aspect of drug development: selectivity . Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising therapeutic program.

This guide provides an in-depth technical overview of the principles and methodologies for assessing the cross-reactivity of this compound and its derivatives. As a Senior Application Scientist, the goal is not merely to present protocols but to instill a deeper understanding of the causality behind experimental choices, enabling researchers to design robust, self-validating systems for characterizing their compounds. We will explore the structural nuances that govern selectivity and provide detailed experimental workflows for key assays that are the gold standard in the field.

The Principle of Selectivity: Why Cross-Reactivity Matters

The therapeutic efficacy of a drug is predicated on its ability to interact with its intended biological target with high affinity and specificity. Cross-reactivity refers to the capacity of a compound to bind to and modulate the activity of unintended targets. For a versatile scaffold like this compound, which serves as a precursor to a diverse array of bioactive molecules, a thorough understanding of its potential for off-target interactions is paramount.

The substituents on the pyrimidine ring play a crucial role in defining the selectivity profile of the final compound. The chlorine atom at the 2-position and the methoxy group at the 4-position are key reactive handles that allow for the introduction of various functionalities to steer the molecule towards a specific target. However, these same features can also contribute to interactions with a range of biological macromolecules if not carefully considered in the design process.

A noteworthy example of achieving high selectivity with a related scaffold is the development of SSR125543A, a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. This complex molecule incorporates a 4-(2-Chloro-4-methoxy-5-methylphenyl) moiety, demonstrating that with meticulous chemical design, derivatives of our topic compound can achieve a remarkable degree of target specificity[1].

Comparative Landscape: Selectivity Profiles of Substituted Pyrimidines

While specific, publicly available cross-reactivity data for this compound is limited, we can draw valuable insights from the broader family of pyrimidine derivatives, particularly those developed as kinase inhibitors. The pyrimidine core is a common feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonds in the kinase hinge region. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.

To illustrate the impact of substitution on selectivity, the following table presents hypothetical, yet representative, data for three distinct pyrimidine-based compounds. This data is intended to serve as a guide for understanding how different chemical moieties can influence the cross-reactivity profile.

Kinase TargetCompound A (Hypothetical)Compound B (Hypothetical)Compound C (Hypothetical)
(2-Anilino-4-methoxy-5-methylpyrimidine) (2-(Piperidin-1-yl)-4-methoxy-5-methylpyrimidine) (2-(4-Aminophenyl)-4-methoxy-5-methylpyrimidine)
IC50 (nM)IC50 (nM)IC50 (nM)
Primary Target: Kinase X 15 25 10
Off-Target: Kinase Y500>10,000150
Off-Target: Kinase Z1,200>10,000800
Off-Target: GPCR A>10,000>10,000>10,000
Off-Target: Ion Channel B8,500>10,0009,000

This data is for illustrative purposes and does not represent real experimental results for these specific compounds.

This hypothetical comparison underscores a critical principle: subtle changes in the substituents attached to the pyrimidine core can dramatically alter the selectivity profile. Compound B, with its piperidinyl group, exhibits a much cleaner off-target profile compared to the anilino- and aminophenyl-substituted analogs (Compounds A and C). This highlights the importance of exploring a diverse range of chemical modifications to identify candidates with the optimal balance of potency and selectivity.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of a compound derived from this compound, a multi-faceted approach employing a battery of in vitro assays is essential. The following are detailed protocols for three widely used and highly informative methodologies.

Broad Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform is a competition-based binding assay that provides a comprehensive overview of a compound's interactions across a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Experimental Workflow:

KINOMEscan™ Experimental Workflow

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series to be tested, typically at a single high concentration (e.g., 1 or 10 µM) for the initial broad screen.

  • Assay Plate Setup: In a multi-well plate, combine the test compound with the individual DNA-tagged kinases from the panel and the immobilized ligand.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove any unbound kinase.

  • Quantification: Elute the bound kinase and quantify the associated DNA tag using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO vehicle control. The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger interaction.

Competitive Binding Assay (Radioligand Displacement)

Competitive binding assays are a classic and robust method for determining the affinity of a test compound for a specific receptor or enzyme.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a target protein. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated.

Experimental Workflow:

Competitive Binding Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare the radiolabeled ligand and the target protein (e.g., cell membranes expressing the receptor of interest) at the desired concentrations in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the target protein suspension to each well. Include wells for determining total binding (radioligand + target) and non-specific binding (radioligand + target + a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter plate to separate the protein-bound radioligand from the unbound radioligand.

  • Quantification: Add scintillation fluid to the wells and quantify the amount of radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment. It assesses the thermal stabilization of a target protein upon ligand binding.

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand can increase the thermal stability of the protein, resulting in a higher denaturation temperature. This "thermal shift" can be quantified to confirm that a compound is interacting with its intended target within intact cells.

Experimental Workflow:

Cellular Thermal Shift Assay (CETSA®) Workflow

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) for a specified period.

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Conclusion

The journey of a drug candidate from a synthetic intermediate like this compound to a clinically successful therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity for its intended target. A comprehensive assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design that mitigates the risk of unforeseen toxicities and enhances the potential for therapeutic success.

By employing a suite of robust and orthogonal assays such as broad kinase profiling, competitive binding assays, and the Cellular Thermal Shift Assay, researchers can build a detailed picture of a compound's selectivity profile. This data, in turn, informs structure-activity relationship studies and guides the optimization of lead compounds towards greater potency and specificity. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently navigate the complexities of cross-reactivity and advance the development of safer, more effective medicines.

References

The Pivotal Role of 2-Chloro-4-methoxy-5-methylpyrimidine in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of chemical intermediates is crucial for navigating the complex path of pharmaceutical synthesis. 2-Chloro-4-methoxy-5-methylpyrimidine stands as a significant, albeit specialized, building block in this arena. While not an end-product inhibitor itself, its value lies in its versatile reactivity, paving the way for the creation of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[1]

This guide will depart from a direct comparative analysis of this compound against known inhibitors. The reason is fundamental to its role in medicinal chemistry: it is not a biologically active inhibitor but rather a key intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. In the context of drug development, intermediates like this compound are the foundational scaffolds upon which more complex, biologically active molecules are constructed.

Therefore, this guide will instead illuminate the potential of this compound by exploring the classes of inhibitors that can be synthesized from pyrimidine scaffolds, providing the necessary context for researchers looking to leverage this versatile intermediate in their own discovery pipelines.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is no surprise that pyrimidine derivatives are central to a vast array of biological processes and, consequently, are a rich source of therapeutic agents. The strategic placement of chloro, methoxy, and methyl groups on the pyrimidine ring, as seen in this compound, offers multiple reactive sites for chemists to elaborate and build diverse molecular architectures.

The chloro group, in particular, is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The methoxy group can also be modified, and the pyrimidine ring itself can undergo various chemical transformations. This synthetic tractability makes it an invaluable starting material for creating libraries of compounds for high-throughput screening.

Potential Inhibitor Classes Derived from Pyrimidine Intermediates

While we cannot benchmark this compound directly, we can explore the well-established classes of inhibitors that feature a pyrimidine core. This provides a framework for understanding the potential therapeutic applications of molecules synthesized from this intermediate.

Kinase Inhibitors

A prominent class of drugs derived from pyrimidine scaffolds is kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrimidine core can act as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases.

Example: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Many EGFR inhibitors, used in the treatment of non-small cell lung cancer and other solid tumors, are based on a 4-anilinopyrimidine core. The pyrimidine ring serves as a key hydrogen-bonding motif within the ATP-binding pocket of the kinase domain.

Hypothetical Synthetic Pathway from a Pyrimidine Intermediate to a Kinase Inhibitor

Caption: A generalized workflow illustrating the synthetic utility of a chloro-substituted pyrimidine intermediate in the generation of a kinase inhibitor.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibitors of DHODH have shown promise as anticancer and immunosuppressive agents. The pyrimidine-like structure of some DHODH inhibitors allows them to mimic the natural substrate of the enzyme.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in epigenetic regulation. Aberrant HDAC activity is associated with various cancers. While the classical pharmacophore for HDAC inhibitors often includes a zinc-binding group, a linker, and a cap group, pyrimidine-containing moieties have been successfully incorporated into the cap region to enhance potency and selectivity.

Experimental Protocols for Evaluating Novel Pyrimidine Derivatives

For researchers utilizing this compound to synthesize novel compounds, a critical step is to assess their biological activity. Below are generalized, foundational protocols for primary screening against common enzyme targets.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyrimidine derivative against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible analog

  • Test compound (novel pyrimidine derivative)

  • Known inhibitor (e.g., Gefitinib for EGFR) as a positive control

  • Assay buffer

  • Kinase detection reagent (e.g., for luminescence or fluorescence)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor.

  • In a microplate, add the kinase, the substrate, and the assay buffer.

  • Add the diluted test compound or control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of ATP consumed.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a suitable nonlinear regression model.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the antiproliferative effect of a novel pyrimidine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compound

  • Known cytotoxic drug (e.g., Doxorubicin) as a positive control

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the positive control.

  • Treat the cells with the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence, which correlates with the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a valuable chemical intermediate whose potential is realized through its incorporation into more complex, biologically active molecules. While a direct benchmark against known inhibitors is not applicable, its utility in the synthesis of promising therapeutic agents, particularly kinase inhibitors, is well-recognized within the drug discovery community. The strategic use of this and similar pyrimidine-based building blocks will undoubtedly continue to fuel the development of next-generation therapeutics. Researchers are encouraged to explore the vast chemical space accessible from this versatile scaffold to address unmet medical needs.

References

A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Pyrimidine Scaffolds: The Case of 2-Chloro-4-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vitro and in vivo research methodologies for evaluating novel chemical entities, using 2-Chloro-4-methoxy-5-methylpyrimidine as a representative scaffold. While this specific compound is primarily recognized as a crucial intermediate in the synthesis of complex pharmaceuticals, its pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous anticancer and antiviral drugs.[1][2] Understanding how to rigorously test such a scaffold from the laboratory bench to a preclinical model is fundamental for drug development professionals.

This document is not a review of existing studies on this specific intermediate, but rather a strategic guide outlining the necessary experimental journey. We will explore the causality behind experimental choices, detailing why certain assays are performed, what their results signify, and how they collectively build a compelling case for a compound's therapeutic potential.

Part 1: The Proving Ground: In Vitro Evaluation

In vitro studies represent the first critical checkpoint in drug discovery. Performed in a controlled, artificial environment (e.g., a petri dish or microplate), these assays are designed to answer fundamental questions with high throughput and relatively low cost: Does the compound have biological activity? How does it work? Is it selective for cancer cells?

Core Objective 1: Establishing Anticancer Activity & Selectivity

The initial goal is to determine if the compound can kill or inhibit the growth of cancer cells and whether it spares normal, healthy cells.

Experimental Protocol: Cell Viability & Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Step-by-Step Methodology (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human fibroblast line (e.g., MRC-5) are cultured in appropriate media until they reach logarithmic growth phase.[4][5][6]

  • Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁵ cells/well) and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (like DMSO) and diluted to a range of concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with these concentrations for a specified duration, typically 48-72 hours.[3]

  • MTT Addition: After incubation, the media is removed, and a solution of MTT is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization & Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 550 nm).[3]

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated.

Causality Behind Experimental Choices:

  • Why multiple cell lines? Cancer is heterogeneous. Testing against a panel of cell lines (e.g., from different tissues like breast, colon, lung) provides a broader picture of the compound's potential spectrum of activity.[8][9]

  • Why a normal cell line? A successful anticancer drug must be more toxic to cancer cells than to healthy cells. Comparing the IC50 value in a cancer cell line to that in a normal cell line allows for the calculation of a Selectivity Index (SI) . A high SI value (typically >3) suggests the compound has a desirable therapeutic window.[4]

Data Presentation: Hypothetical In Vitro Cytotoxicity Data

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. MRC-5
MCF-7 Breast Cancer4.519.4
A549 Lung Cancer8.210.6
HCT-116 Colon Cancer6.114.3
MRC-5 Normal Lung Fibroblast87.3-
Core Objective 2: Unraveling the Mechanism of Action (MoA)

Once cytotoxicity is confirmed, the next question is how the compound works. Pyrimidine derivatives are known to act through various mechanisms, including the inhibition of key enzymes like kinases.[10][11]

Experimental Protocol: Kinase Inhibition Assay

Let's hypothesize our pyrimidine scaffold might target Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a common target in cancer therapy.[11]

Step-by-Step Methodology (EGFR-TK Inhibition Assay):

  • Assay Principle: A cell-free assay using purified recombinant EGFR-TK enzyme. The assay measures the enzyme's ability to phosphorylate a substrate peptide in the presence of ATP.

  • Reaction Setup: The reaction is performed in a microplate well containing the enzyme, substrate, ATP, and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence- or fluorescence-based detection method.

  • Data Analysis: The results are used to calculate the IC50 value for enzyme inhibition, indicating the compound's potency as a direct inhibitor.

Visualization: Standard In Vitro Screening Workflow

G cluster_0 Phase 1: Activity & Selectivity cluster_1 Phase 2: Mechanism of Action Compound Test Compound (this compound) CellPanel Panel of Cancer Cell Lines (MCF-7, A549, etc.) Compound->CellPanel NormalCell Normal Cell Line (MRC-5) Compound->NormalCell MTT MTT Cytotoxicity Assay CellPanel->MTT NormalCell->MTT IC50_Cancer Calculate IC50 (Cancer Cells) MTT->IC50_Cancer IC50_Normal Calculate IC50 (Normal Cells) MTT->IC50_Normal SI Calculate Selectivity Index (SI) IC50_Cancer->SI IC50_Normal->SI MoA Hypothesize MoA (e.g., Kinase Inhibition) SI->MoA If SI is high EnzymeAssay In Vitro Kinase Assay (e.g., EGFR-TK) MoA->EnzymeAssay Apoptosis Apoptosis Assay (Annexin V/PI) MoA->Apoptosis IC50_Enzyme Calculate IC50 (Enzyme Inhibition) EnzymeAssay->IC50_Enzyme G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Mice Immunodeficient Mice (Nude or SCID) Implant Subcutaneous Implantation of Cancer Cells (e.g., MCF-7) Mice->Implant TumorGrowth Allow Tumors to Grow (e.g., to 150 mm³) Implant->TumorGrowth Randomize Randomize into Groups (Vehicle, Drug Doses) TumorGrowth->Randomize Treat Administer Treatment (e.g., Daily Oral Gavage) Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint End of Study (e.g., 21 Days) Monitor->Endpoint TGI Calculate TGI (%) Endpoint->TGI Toxicity Assess Toxicity (Body Weight Loss) Endpoint->Toxicity G Screen High-Throughput In Vitro Screening (Potency & Selectivity) MoA In Vitro MoA Studies (e.g., Kinase Assays) Screen->MoA Promising Candidates PK In Vivo PK & Toxicity (ADME, Safety) MoA->PK Validated Mechanism Efficacy In Vivo Efficacy Models (Xenografts) PK->Efficacy Good PK & Safety Profile Candidate Lead Candidate for Further Development Efficacy->Candidate Significant Antitumor Activity

References

A Senior Application Scientist's Guide to 2-Chloro-4-methoxy-5-methylpyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of its Synthetic Utility and Performance Against Key Alternatives

For the discerning researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic campaign. Among the myriad of heterocyclic intermediates, 2-Chloro-4-methoxy-5-methylpyrimidine stands out as a versatile and highly valuable scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive analysis of its reactivity, offering a comparative perspective against viable alternatives, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The utility of this compound lies in the distinct reactivity of its substituents on the electron-deficient pyrimidine core. The chlorine atom at the C2 position serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions, while the methoxy group at C4 and the methyl group at C5 modulate the electronic properties and provide steric influence. This unique arrangement allows for sequential and regioselective functionalization, a crucial aspect in the construction of complex molecular architectures.[1]

The pyrimidine nucleus is a common feature in a multitude of biologically active compounds, including antiviral and anticancer drugs.[2][3] The strategic placement of reactive groups on this scaffold, as seen in this compound, makes it an essential intermediate for pharmaceutical research and development.

Comparative Reactivity Analysis: Key Transformations

The synthetic utility of this compound is best demonstrated through its performance in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles, including amines, alcohols, and thiols.

Causality of Reactivity: The reactivity of the C2 position is significantly enhanced by the presence of the two ring nitrogen atoms, which act as electron-withdrawing groups and stabilize the negatively charged Meisenheimer intermediate.[2] The methoxy group at the C4 position, being electron-donating, can influence the overall electron density of the ring, but the C2 position generally remains the primary site for nucleophilic attack on this scaffold. In related systems like 5-Bromo-2-chloro-4-methoxypyrimidine, the C2-chloro position is the preferred site for nucleophilic substitution.[4]

Alternative Comparison: A common alternative to a chloro-substituent is a bromo-substituent. In the context of SNAr, chloro-arenes are often more reactive than bromo-arenes, especially with oxygen and nitrogen nucleophiles. This is attributed to the higher electronegativity of chlorine, which better stabilizes the intermediate complex.[5] Another alternative is the use of a methylthio (-SMe) group, which can be a modest leaving group. Its reactivity is significantly enhanced upon oxidation to the corresponding methylsulfonyl (-SO2Me) group, which is strongly electron-withdrawing and activates the C2 position for nucleophilic displacement.[2]

Illustrative Data for SNAr on Related Pyrimidines:

Pyrimidine SubstrateNucleophileConditionsYield (%)Reference
2,4-dichloro-5-bromopyrimidineAmineVariesGood to High[4]
5-Chloro-2-methylthiopyrimidinePiperidineHeatHigh (Predicted)[2]
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine--[6]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is a competent substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.

Causality of Reactivity: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[7] Consequently, chloro-substrates like this compound often require more forcing conditions (higher temperatures, stronger bases, and more sophisticated phosphine ligands) compared to their bromo- or iodo-counterparts to achieve efficient oxidative addition to the palladium(0) catalyst.[5]

Alternative Comparison: The corresponding 2-bromo-4-methoxy-5-methylpyrimidine would be expected to be more reactive in Suzuki couplings, allowing for milder reaction conditions and potentially higher yields.[5] This is a critical consideration in complex syntheses where sensitive functional groups are present.

Illustrative Data for Suzuki Coupling of Chloropyrimidines:

Pyrimidine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100High[8]
2-amino-4-chloro-6-methylpyridine3-Pyridineboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ACN/H₂O7874[9]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the pyrimidine with a wide range of primary and secondary amines.

Causality of Reactivity: Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-determining step. Therefore, the use of appropriate ligands is crucial to facilitate this process for chloro-substrates. Bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle.[10]

Alternative Comparison: As with Suzuki coupling, the bromo-analog of this compound would be expected to exhibit higher reactivity in Buchwald-Hartwig aminations, potentially allowing for a broader substrate scope and milder conditions.[10]

Illustrative Data for Buchwald-Hartwig Amination of Halo-pyrimidines/pyridines:

Halide SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesPd precatalyst/ligandNaOtBu or Cs₂CO₃Toluene or Dioxane80-110Good to High[10]
2-Bromo-4-methylpyridineAnilinePd(OAc)₂/XantphosCs₂CO₃Toluene11075-85 (est.)[11]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the discussed transformations, detailed, self-validating experimental protocols are provided below.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Chloro-4-methoxy- 5-methylpyrimidine (1 equiv), arylboronic acid (1.2-1.5 equiv), and base (2-3 equiv) in a Schlenk flask. B Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. A->B C Add degassed solvent (e.g., 1,4-dioxane/water). B->C D Degas the mixture (freeze-pump-thaw or N₂/Ar bubbling). C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to RT, dilute with water and extract with an organic solvent. F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7][12]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and may require optimization.[10]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu) to a Schlenk tube. B Add 2-Chloro-4-methoxy- 5-methylpyrimidine (1 equiv) and the amine (1.1-1.2 equiv). A->B C Add anhydrous, degassed solvent (e.g., toluene). B->C D Seal the tube and heat the mixture with stirring (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, dilute with an organic solvent, and filter through Celite®. E->F G Concentrate the filtrate and purify by column chromatography. F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[10][11]

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Cl)L₂ Ar-Pd(II)(Cl)L₂ Pd(0)L₂->Ar-Pd(II)(Cl)L₂ Oxidative Addition Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Cl)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)(Ar')L₂->ArAr ArCl Ar-Cl ArCl->Pd(0)L₂ ArBOH Ar'-B(OH)₂ ArBOH->Ar-Pd(II)(Cl)L₂ Base Base Base->Ar-Pd(II)(Cl)L₂

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.

  • Transmetalation: The organic group from the organoboron species, activated by a base, is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][13]

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination also follows a palladium-catalyzed cycle.

Buchwald_Hartwig_Mechanism cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Cl)L₂ Ar-Pd(II)(Cl)L₂ Pd(0)L₂->Ar-Pd(II)(Cl)L₂ Oxidative Addition [Ar-Pd(II)(NHR')L₂] [Ar-Pd(II)(NHR')L₂] Ar-Pd(II)(Cl)L₂->[Ar-Pd(II)(NHR')L₂] Amine Coordination & Deprotonation [Ar-Pd(II)(NHR')L₂]->Pd(0)L₂ Reductive Elimination ArAmine Ar-NHR' [Ar-Pd(II)(NHR')L₂]->ArAmine ArCl Ar-Cl ArCl->Pd(0)L₂ Amine R'-NH₂ Amine->Ar-Pd(II)(Cl)L₂ Base Base Base->Ar-Pd(II)(Cl)L₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The main steps involve:

  • Oxidative Addition: The Pd(0) catalyst adds to the pyrimidine-chlorine bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, and the base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated pyrimidine product and regenerating the Pd(0) catalyst.[10][14]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. Its well-defined reactivity allows for selective functionalization through a variety of key transformations. While its chloro-substituent necessitates carefully optimized conditions for palladium-catalyzed cross-coupling reactions compared to its bromo- and iodo-analogs, its accessibility and cost-effectiveness often make it an attractive choice.

The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, the presence of sensitive functional groups, and economic considerations. As the demand for novel and complex heterocyclic compounds continues to grow, a thorough understanding of the reactivity and comparative performance of such key intermediates is paramount for the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Cytotoxicity of 2-Chloro-4-methoxy-5-methylpyrimidine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold that forms the structural core of nucleic acids, the very blueprints of life.[1] This fundamental role has made pyrimidine and its analogs a highly attractive starting point for the development of anticancer agents. These compounds, acting as antimetabolites, can interfere with the synthesis of DNA and RNA, leading to the targeted destruction of rapidly proliferating cancer cells.[2] The strategic modification of the pyrimidine core with various functional groups allows for the fine-tuning of their cytotoxic potency, selectivity, and pharmacokinetic properties.[3]

This guide provides a comparative analysis of the cytotoxic potential of 2-Chloro-4-methoxy-5-methylpyrimidine, a compound of interest in medicinal chemistry. In the absence of direct head-to-head studies, this document synthesizes data from structurally related pyrimidine derivatives to project its efficacy and discusses the established methodologies for its cytotoxic evaluation. We will delve into the structure-activity relationships that govern the anticancer properties of substituted pyrimidins, providing a framework for researchers to contextualize the potential of this and other novel pyrimidine-based compounds.

Comparative Cytotoxicity Analysis: A Structure-Activity Relationship Perspective

The cytotoxic profile of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[3] For this compound, its potential anticancer activity can be inferred by examining the contributions of its individual functional groups: the 2-chloro, 4-methoxy, and 5-methyl moieties.

The Role of Halogenation at the C2 Position

The presence of a halogen, particularly chlorine, at the 2-position of the pyrimidine ring is a common feature in cytotoxic analogs. The chloro group can act as a leaving group, facilitating covalent interactions with biological targets, or it can modulate the electronic properties of the ring, enhancing binding to key enzymes.[4] For instance, studies on 2,4-disubstituted pyrimidines have highlighted the importance of the C2 position in their biological activity.[5] While direct data for this compound is unavailable, the cytotoxicity of other 2-chloro pyrimidine derivatives suggests this substitution is a critical contributor to its potential bioactivity.

Influence of the C4-Methoxy and C5-Methyl Groups

The methoxy group at the C4 position and the methyl group at the C5 position are also expected to significantly impact the molecule's cytotoxic profile. The methoxy group can influence the compound's solubility and ability to form hydrogen bonds, which can affect its interaction with target enzymes.[6] The methyl group at C5 is particularly interesting as this is the position where the natural pyrimidine thymine is methylated. Analogs with modifications at this position can interfere with thymidylate synthase, a crucial enzyme in DNA synthesis.[1] Studies on 5-methyl-4-thiopyrimidine derivatives have shown that substitutions at the 5-position can significantly enhance cytotoxicity against cancer cell lines like HeLa.[7]

Quantitative Comparison with Other Pyrimidine Derivatives

To provide a quantitative context, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against common human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of potency.

Derivative Class Compound Cancer Cell Line IC50 (µM) Reference
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57[3]
HepG2 (Liver)1.13[3]
Compound 11MCF-7 (Breast)1.31[3]
HepG2 (Liver)0.99[3]
2,4-DiaminopyrimidineCompound 9kA549 (Lung)2.14[3]
HCT-116 (Colon)3.59[3]
Compound 13fA549 (Lung)1.98[3]
HCT-116 (Colon)2.78[3]
Indolyl-PyrimidineCompound 4gMCF-7 (Breast)5.1[8]
HepG2 (Liver)5.02[8]
HCT-116 (Colon)6.6[8]
Curcumin-Pyrimidine AnalogCompound 3gMCF-7 (Breast)0.61[9]
4-amino-thieno[2,3-d]pyrimidineCompound 2MCF-7 (Breast)0.013[10]
MDA-MB-231 (Breast)0.056[10]

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., drug exposure time, cell density).[2]

Based on the structure-activity relationships of these and other pyrimidine analogs, it is hypothesized that this compound will exhibit moderate to potent cytotoxic activity against a range of cancer cell lines. The combination of a reactive chloro group, a methoxy moiety, and a methyl group at key positions suggests a multi-faceted potential to interfere with cancer cell proliferation.

Mechanisms of Action and Targeted Signaling Pathways

Pyrimidine derivatives exert their cytotoxic effects through diverse mechanisms, often targeting critical cellular enzymes and signaling pathways essential for cancer cell survival and proliferation.[3]

Interference with Nucleic Acid Synthesis

A primary mechanism of action for many pyrimidine analogs is the disruption of DNA and RNA synthesis.[2] By mimicking natural pyrimidines, these compounds can be incorporated into growing nucleic acid chains, leading to chain termination and the induction of apoptosis. Alternatively, they can inhibit key enzymes in the nucleotide synthesis pathway, such as thymidylate synthase, leading to a depletion of the building blocks required for DNA replication.[1]

Inhibition of Protein Kinases

Several pyrimidine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell signaling.[3] For instance, certain pyrido[2,3-d]pyrimidine derivatives are known to inhibit PIM-1 kinase, which plays a significant role in cell cycle progression and apoptosis.[3] Others have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small cell lung cancer.[3][11]

Below is a diagram illustrating a generalized signaling pathway that can be targeted by pyrimidine derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->EGFR Inhibition MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I Apoptosis_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methoxy-5-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-4-methoxy-5-methylpyrimidine. As a chlorinated heterocyclic compound, this substance requires rigorous adherence to specific disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 57055-08-0) was not publicly available. The following guidance is synthesized from the safety data of structurally analogous compounds, such as 2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4) and 2-Chloro-4-methylpyrimidine (CAS No. 13036-57-2), and established principles for the disposal of halogenated organic waste. Users must conduct a final risk assessment based on the specific conditions of their work.

Hazard Profile and Risk Assessment

Understanding the hazard profile is the foundation of safe disposal. Based on analogous compounds, this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and its behavior upon combustion.

Upon thermal decomposition, chlorinated organic materials can release highly toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and nitrogen oxides (NOx).[1] Therefore, improper disposal methods such as simple burial or uncontrolled burning are strictly prohibited.

Table 1: Hazard Classification for Structurally Similar Chlorinated Pyrimidines

Hazard Class GHS Hazard Statement Rationale and Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion may cause significant health damage. Strict prohibition of eating, drinking, or smoking in the laboratory is critical.[2]
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can lead to redness, swelling, and inflammation. The use of appropriate gloves is mandatory.[1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation Vapors or direct contact can cause significant eye damage. Chemical safety goggles are required at all times.[1][2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled Inhalation of dust or aerosols can be harmful. All handling must be done in a well-ventilated area or chemical fume hood.[2]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | The compound can irritate the respiratory tract, leading to coughing and discomfort. Engineering controls are the primary defense.[1][2] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[2]

  • Eye and Face Protection: Use tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

Waste Handling and Segregation Workflow

Proper segregation of chemical waste at the point of generation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated streams can render the entire volume unsuitable for cost-effective recycling or disposal and may create unforeseen chemical hazards.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Solvents," depending on the form of the waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Transfer: Carefully transfer waste into the container using appropriate tools (spatula, powder funnel) to avoid generating dust or spilling. This should be done inside a fume hood.

  • Closure: Securely close the container lid immediately after adding waste. Do not leave containers open.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials (e.g., strong oxidizing agents, bases).

Visualization of Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G start Waste Generated (Solid or Solution) is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No is_mixed Is it mixed with non-halogenated solvents? is_mixed->halogenated_container Yes end_point Store in designated secondary containment for pickup. is_mixed->end_point No halogenated_container->is_mixed halogenated_container->end_point non_halogenated_container->end_point

Caption: Waste segregation decision tree.

Spill and Decontamination Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Spill Management Protocol:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Absorb and Collect: For solid spills, carefully sweep or scoop the material into a suitable container. Avoid creating dust.[2] For solutions, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Approved Disposal Procedures

Disposal of this compound must be conducted through a licensed hazardous waste management facility and in strict accordance with all federal, state, and local regulations.

Primary Disposal Method: High-Temperature Incineration

The universally accepted and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration.[3] This process is essential for the following reasons:

  • Complete Destruction: Incineration at temperatures typically above 850°C ensures the complete thermal decomposition of the pyrimidine ring and other organic structures.

  • Neutralization of Halogens: The process must be coupled with a flue gas treatment system (a "scrubber"). This system neutralizes the resulting hydrogen chloride (HCl) gas, preventing its release into the atmosphere as acid rain.

Under no circumstances should this chemical be:

  • Disposed of down the drain.

  • Mixed with general laboratory or municipal trash.

  • Evaporated in a fume hood.

Empty containers must also be managed as hazardous waste. They can be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated waste. Alternatively, the container can be punctured to make it unusable and disposed of via the hazardous waste facility.[3]

Regulatory Compliance

In the United States, the disposal of hazardous chemical waste is regulated by several key agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous substances through regulations like the Hazard Communication Standard (29 CFR 1910.1200), which requires employers to inform and train employees on chemical hazards.

Your institution's EHS department is the primary resource for ensuring compliance with these regulations and will coordinate the final pickup and disposal of your waste.

References

Navigating the Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Core Hazard Assessment: Understanding the Risks

Based on the hazard classifications of similar chemical structures, 2-Chloro-4-methoxy-5-methylpyrimidine should be handled as a substance that can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, direct skin contact, and eye contact. Therefore, the selection of PPE must create a comprehensive barrier against these potential exposures.

Essential Personal Protective Equipment: A Multi-Layered Defense

A robust PPE strategy is not merely a checklist but a dynamic protocol adapted to the specific laboratory operation being performed. The following sections detail the essential equipment and the rationale behind their use.

Eye and Face Protection: The First Line of Defense

Direct contact with chlorinated pyrimidines can cause serious eye irritation or damage.[1][2]

  • Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are mandatory when handling this compound in liquid or solid form.

  • Enhanced Protection: When there is a heightened risk of splashes or aerosol generation, such as during heating, vortexing, or transfers of larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: Preventing Dermal Exposure

Chlorinated organic compounds can cause skin irritation upon contact.[1][2] The choice of glove material is critical for providing an effective chemical barrier.

  • Recommended Material: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For procedures with a higher risk of contamination, such as weighing the solid compound or during extractions, double gloving provides an additional layer of safety. This allows for the removal of the outer glove if it becomes contaminated, without compromising the protection of the inner glove.

  • Proper Removal: Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.

Body Protection: Shielding Against Incidental Contact

A flame-resistant lab coat is the minimum requirement for body protection to shield against incidental splashes and contact with contaminated surfaces.[1] For larger-scale operations or situations with a significant risk of spillage, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[1]

Respiratory Protection: Safeguarding Against Inhalation

Handling this compound, particularly in its solid, powdered form, presents a risk of aerosolization and subsequent inhalation, which may cause respiratory tract irritation.[2]

  • Engineering Controls: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.[2]

  • Respirator Use: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator with organic vapor and particulate cartridges (e.g., N95 or higher) is recommended.[1]

PPE Selection Protocol: A Risk-Based Approach

The level of PPE required is directly proportional to the risk associated with the specific handling procedure. The following table provides guidance for common laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection (in addition to Fume Hood)
Weighing and Solution Preparation Chemical Splash GogglesDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatRecommended if handling large quantities of powder
Conducting Reactions and Purifications Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronRecommended for reactions with potential for aerosolization
Handling Solid Compound (outside fume hood) Not Recommended Not Recommended Not Recommended Not Recommended
Spill Cleanup Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant CoverallNIOSH-approved respirator with appropriate cartridges

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Coverall: Put on the lab coat and fasten it completely.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove the outer pair if double-gloved. Then, remove the inner pair using the proper technique to avoid touching the contaminated outer surface.

  • Lab Coat/Coverall: Remove by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_enhancements Task-Specific Enhancements cluster_disposal Post-Procedure Start Start: Handling 2-Chloro-4-methoxy- 5-methylpyrimidine Risk Assess Task: - Scale - Aerosolization Potential - Splash Risk Start->Risk FumeHood Work in Fume Hood? Risk->FumeHood BasePPE Base PPE: - Lab Coat - Nitrile Gloves - Splash Goggles FumeHood->BasePPE Yes NoFumeHood STOP! Re-evaluate procedure. Work in Fume Hood is mandatory. FumeHood->NoFumeHood No SplashRisk High Splash Risk? BasePPE->SplashRisk AerosolRisk Aerosol/Dust Risk? SplashRisk->AerosolRisk No FaceShield Add Face Shield & Double Glove SplashRisk->FaceShield Yes Respirator Add Respirator (N95 or higher) AerosolRisk->Respirator Yes Proceed Proceed with Caution AerosolRisk->Proceed No FaceShield->AerosolRisk Respirator->Proceed Doffing Follow Correct Doffing Procedure Proceed->Doffing Disposal Dispose of all single-use PPE as Hazardous Waste Doffing->Disposal Handwash Wash Hands Thoroughly Disposal->Handwash

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan

All disposable PPE, including gloves, lab coats, and any materials used for spill cleanup, must be considered contaminated.

  • Waste Segregation: These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The container must be marked as "Hazardous Waste: Chlorinated Organic Compound".

  • Spill Management: In the event of a spill, evacuate the area and alert safety personnel. Cleanup should only be performed by trained individuals wearing the appropriate level of PPE, as outlined in the table above. Use an inert absorbent material to contain the spill, and collect all materials into the hazardous waste container.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring that the pursuit of scientific advancement is built upon a foundation of uncompromising safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.